molecular formula C10H5ClO4 B171186 7-chloro-4-oxo-4H-chromene-2-carboxylic acid CAS No. 114741-22-9

7-chloro-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B171186
CAS No.: 114741-22-9
M. Wt: 224.59 g/mol
InChI Key: QTAXIAZVGOANTN-UHFFFAOYSA-N
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Description

7-Chloro-4-oxo-4H-chromene-2-carboxylic acid is a versatile chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel enzyme inhibitors and multitarget-directed ligands. Its primary research value lies in its role as a key precursor for the synthesis of chromene-containing aromatic sulfonamides, which are potent inhibitors of carbonic anhydrase (CA) isoforms. These inhibitors are actively investigated for their application in cancer therapy, as derivatives of this chromene core have demonstrated compelling inhibitory activity against the tumor-associated transmembrane isoforms hCA IX and hCA XII, which are overexpressed in many solid tumors and involved in cancer progression . The chromene moiety serves as a privileged structure in drug discovery, with its derivatives engaging diverse cellular targets to elicit a wide range of pharmacological effects . Beyond its application in CA inhibition, the 4-oxo-4H-chromene-2-carboxylic acid structure is a valuable synthon for constructing libraries of bioactive molecules. Its functional carbonyl and carboxylic acid groups make it a versatile building block for amide coupling reactions and other chemical transformations, facilitating the exploration of structure-activity relationships (SAR) . Chromene derivatives, in general, are recognized for their antitumor, anti-inflammatory, and antimicrobial properties, making this core a attractive starting point for diversity-oriented synthesis in hit-to-lead and lead optimization programs . The compound enables research into multifactorial pathologies, supporting the creation of chromone-based multitarget-directed ligands aimed at targets such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) .

Properties

IUPAC Name

7-chloro-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAXIAZVGOANTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361013
Record name 7-chloro-4-oxo-4H-chromene-2-carboxylic acid
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Molecular Weight

224.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114741-22-9
Record name 7-chloro-4-oxo-4H-chromene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloro-4-oxo-4H-chromene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 114741-22-9

This technical guide provides a comprehensive overview of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid, a heterocyclic compound belonging to the chromone class. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, physicochemical properties, and potential biological activities, supported by experimental protocols and data visualizations.

Chemical and Physical Properties

This compound is a solid compound with a molecular formula of C₁₀H₅ClO₄ and a molecular weight of 224.60 g/mol .[1] The structure consists of a chromone core, which is a fusion of a benzene ring and a γ-pyrone ring, substituted with a chlorine atom at the 7-position and a carboxylic acid group at the 2-position.

PropertyValueSource
CAS Number 114741-22-9[1]
Molecular Formula C₁₀H₅ClO₄[1]
Molecular Weight 224.60 g/mol [1]
Appearance Solid
Synonyms 7-chlorochromone-2-carboxylic acid[1]

Synthesis

A plausible synthetic route would start from a substituted 2-hydroxyacetophenone, in this case, 1-(4-chloro-2-hydroxyphenyl)ethanone.

Experimental Protocol: Synthesis of 7-substituted-4-oxo-4H-chromene-2-carboxylic acid (Adapted)

This protocol is adapted from the synthesis of 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid and can be modified for the 7-chloro analogue.[2]

Step 1: Formation of the Ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add 1-(4-chloro-2-hydroxyphenyl)ethanone and diethyl oxalate.

  • The reaction mixture is typically stirred at room temperature and then refluxed for several hours to ensure the completion of the condensation reaction.

  • After cooling, the reaction mixture is poured into a mixture of ice and hydrochloric acid to precipitate the crude ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate.

  • The precipitate is filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol. The expected yield for this step is generally in the range of 70-80%.[2]

Step 2: Hydrolysis to this compound

  • The ethyl ester from Step 1 is suspended in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong acid, such as hydrochloric acid.

  • The mixture is heated under reflux for several hours to facilitate the hydrolysis of the ester.

  • Upon cooling, the this compound will precipitate out of the solution.

  • The product is collected by filtration, washed with water, and dried. The yield for the hydrolysis step is typically high, often nearly quantitative.[2]

Synthesis_of_7_chloro_4_oxo_4H_chromene_2_carboxylic_acid 1-(4-chloro-2-hydroxyphenyl)ethanone 1-(4-chloro-2-hydroxyphenyl)ethanone Step1 Claisen Condensation & Cyclization 1-(4-chloro-2-hydroxyphenyl)ethanone->Step1 Diethyl oxalate Diethyl oxalate Diethyl oxalate->Step1 Sodium ethoxide Sodium ethoxide Sodium ethoxide->Step1 Base Ethyl 7-chloro-4-oxo-4H-\nchromene-2-carboxylate Ethyl 7-chloro-4-oxo-4H- chromene-2-carboxylate Step1->Ethyl 7-chloro-4-oxo-4H-\nchromene-2-carboxylate Acid Hydrolysis Acid Hydrolysis (e.g., HCl) Ethyl 7-chloro-4-oxo-4H-\nchromene-2-carboxylate->Acid Hydrolysis 7-chloro-4-oxo-4H-\nchromene-2-carboxylic acid 7-chloro-4-oxo-4H- chromene-2-carboxylic acid Acid Hydrolysis->7-chloro-4-oxo-4H-\nchromene-2-carboxylic acid

Caption: Proposed synthetic pathway for this compound.

Biological Activities and Potential Applications

Chromone derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3] While specific biological data for this compound is limited in the public domain, the chromone scaffold is a well-established pharmacophore. The introduction of a chlorine atom at the 7-position can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its biological activity and selectivity.

Anticancer Activity

Numerous chromone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Representative Chromone Derivatives

Compound/DerivativeCell LineAssayIC₅₀ Value
Epiremisporine HHT-29 (Colon Cancer)Cytotoxicity21.17 ± 4.89 μM
Epiremisporine HA549 (Lung Cancer)Cytotoxicity31.43 ± 3.01 μM
Chromone-2-carboxamide (15)MDA-MB-231 (Breast Cancer)Growth Inhibition14.8 μM
Chromone derivative 2iHeLa (Cervical Cancer)Anticancer34.9 μM

This data is for related chromone compounds and not for this compound itself. Source:[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with 7-chloro-4-oxo-4H-chromene- 2-carboxylic acid A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: General workflow for an MTT cytotoxicity assay.

Enzyme Inhibition

Chromone derivatives have been investigated as inhibitors of various enzymes, including sirtuins and protein kinases.[4][5] For instance, certain chroman-4-one derivatives have shown selective and potent inhibition of SIRT2, an enzyme implicated in neurodegenerative diseases.[5]

Table 3: SIRT2 Inhibitory Activity of Representative Chroman-4-one Derivatives

CompoundSIRT2 IC₅₀ (μM)
rac-1a3.5
(-)-1a1.5
(+)-1a4.5
3a (chromone analogue)5.5

This data is for related chroman-4-one and chromone compounds. Source:[5]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against a target enzyme.

  • Reagent Preparation: Prepare solutions of the purified enzyme, the substrate, and the test inhibitor (this compound) in a suitable assay buffer.

  • Reaction Mixture: In a microplate, combine the enzyme and various concentrations of the inhibitor. Allow for a pre-incubation period.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress over time by measuring a change in absorbance or fluorescence, depending on the nature of the substrate and product.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. The IC₅₀ value is then determined from a dose-response curve.[6]

Signaling Pathways

While a specific signaling pathway directly modulated by this compound has not been elucidated in the reviewed literature, based on the activities of related chromone derivatives, it is plausible that it could interfere with key cellular signaling pathways involved in cancer progression, such as those regulating the cell cycle and apoptosis. For example, some chromone derivatives have been shown to induce apoptosis through the modulation of the PARP/Survivin pathway.[4]

Apoptosis_Signaling_Pathway Chromone_Derivative Chromone Derivative (e.g., 7-chloro-4-oxo-4H-chromene- 2-carboxylic acid) CK2 Protein Kinase CK2 Chromone_Derivative->CK2 Inhibition Caspase_Activation Caspase Activation Chromone_Derivative->Caspase_Activation Induction Akt Akt CK2->Akt Phosphorylation (Activation) Akt->Caspase_Activation Inhibition of pro-apoptotic proteins PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Hypothetical signaling pathway for chromone-induced apoptosis.

Conclusion

This compound is a chromone derivative with potential for further investigation in the field of medicinal chemistry. While specific biological data for this compound is not extensively available, the known activities of the chromone scaffold suggest that it may possess valuable anticancer and enzyme-inhibitory properties. The synthetic route is accessible through established methods, and standardized protocols are available for its biological evaluation. Further research is warranted to fully elucidate the therapeutic potential and mechanism of action of this compound.

References

Technical Guide: 7-chloro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the physicochemical properties, synthesis, and potential biological relevance of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid.

Physicochemical Data

This compound is a chromone derivative, a class of compounds recognized for being privileged structures in medicinal chemistry. The integration of a chlorine atom at the 7-position can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby affecting its biological activity.

Quantitative Data Summary

The key quantitative parameters for this compound are summarized below. This data is essential for experimental design, dosage calculations, and analytical characterization.

PropertyValueSource
Molecular Weight 224.60 g/mol [1]
Molecular Formula C₁₀H₅ClO₄[1]
CAS Number 114741-22-9[1]
Topological Polar Surface Area (TPSA) 67.51 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]
Form Solid
Purity (Typical) ≥98%[1]

Synthesis and Characterization Workflow

The general workflow for obtaining and verifying this compound involves a multi-step chemical synthesis followed by rigorous purification and analytical confirmation.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization A Starting Materials (e.g., Substituted Phenol) B Cyclization Reaction A->B Condensation C Ester Hydrolysis B->C Base/Acid D Crude Product C->D E Purification (Recrystallization/Chromatography) D->E F Pure Compound E->F Yields Pure Solid G Structural Verification (NMR, MS) F->G H Purity Analysis (HPLC) F->H I Final Characterized Product G->I H->I

Caption: General workflow for synthesis and analysis.

Experimental Protocol: Synthesis

This section outlines a representative protocol for the synthesis of chromone-2-carboxylic acids, adapted from established methodologies for similar analogs. The synthesis is typically a two-step process starting from a substituted acetophenone.

Objective: To synthesize this compound.

Step 1: Synthesis of Ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate

  • Reagents & Materials:

    • 1-(4-chloro-2-hydroxyphenyl)ethanone

    • Diethyl oxalate

    • Sodium ethoxide

    • Absolute ethanol

    • Hydrochloric acid (for workup)

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

    • 1-(4-chloro-2-hydroxyphenyl)ethanone and diethyl oxalate are added sequentially to the cooled sodium ethoxide solution.

    • The reaction mixture is stirred at room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

    • After cooling, the mixture is poured into ice-cold dilute hydrochloric acid to precipitate the crude ester.

    • The solid is filtered, washed with water, and dried. It can be purified further by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

  • Reagents & Materials:

    • Ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate (from Step 1)

    • Aqueous sodium hydroxide or potassium hydroxide

    • Hydrochloric acid

    • Ethanol or methanol.

  • Procedure:

    • The ester from the previous step is suspended in a mixture of ethanol and aqueous sodium hydroxide solution.

    • The mixture is heated to reflux until the hydrolysis is complete (TLC monitoring). The starting ester should be fully consumed.

    • The solution is cooled, and the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is diluted with water and acidified with concentrated hydrochloric acid until the pH is approximately 2.

    • The resulting precipitate, this compound, is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum.

Biological Context and Signaling

Chromone derivatives are known to interact with various biological targets, including kinases, which are pivotal enzymes in cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The diagram below illustrates a hypothetical mechanism where a chromone-based inhibitor targets a key kinase in a generic signal transduction cascade.

G A Extracellular Signal (e.g., Growth Factor) B Receptor A->B Binds C Kinase A B->C Activates D Kinase B C->D Phosphorylates E Transcription Factor D->E Activates F Gene Expression E->F Promotes G Cellular Response (e.g., Proliferation) F->G Inhibitor 7-Chloro-4-oxo-4H- chromene-2-carboxylic acid Inhibitor->D Inhibits Activity

Caption: Inhibition of a generic kinase signaling pathway.

This pathway demonstrates how the compound could potentially act as a kinase inhibitor. By binding to a kinase (e.g., Kinase B), it would block the downstream phosphorylation cascade, preventing the activation of transcription factors and subsequent gene expression that leads to a specific cellular response. This inhibitory action is a common strategy in the development of targeted therapies.

References

A Comprehensive Technical Guide to 7-chloro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid, a halogenated derivative of the chromone scaffold. Chromones, a class of oxygen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document consolidates available data on the compound's nomenclature, physicochemical properties, synthesis, and the biological context of the broader chromone class.

Compound Identification and Physicochemical Properties

The IUPAC name for the compound is This compound . It is also known by the synonym 7-chlorochromone-2-carboxylic acid.

Table 1: Physicochemical and Computational Data

PropertyValueSource
IUPAC Name This compound-
CAS Number 114741-22-9[1]
Molecular Formula C₁₀H₅ClO₄[1]
Molecular Weight 224.60 g/mol [1]
Physical Form Solid[2]
SMILES O=C1C=C(C(O)=O)OC2=CC(Cl)=CC=C21[2]
InChI Key QTAXIAZVGOANTN-UHFFFAOYSA-N[2]
Hazard Classification Acute Toxicity 4 (Oral)[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and effective method for synthesizing 4-oxo-4H-chromene-2-carboxylic acid derivatives is well-established. This method involves a two-step process starting from the corresponding substituted 2-hydroxyacetophenone.

This protocol is adapted from established synthesis routes for analogous chromone-2-carboxylic acids.[3][4][5]

Step 1: Synthesis of Ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add 1- (4-chloro-2-hydroxyphenyl)ethanone (1 equivalent).

  • Addition of Reagents: To the resulting mixture, add diethyl oxalate (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (typically several hours) and then refluxed until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling, the mixture is poured into a mixture of ice and concentrated hydrochloric acid. The resulting precipitate (the ethyl ester) is collected by filtration, washed with water, and dried.

  • Purification: The crude ethyl ester can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Hydrolysis to this compound

  • Reaction Setup: The purified ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate from Step 1 is suspended in a mixture of ethanol and an aqueous solution of a strong acid (e.g., hydrochloric acid).

  • Reaction Conditions: The suspension is heated under reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: Upon cooling, the product, this compound, precipitates out of the solution.

  • Purification: The solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. It can be further purified by recrystallization to yield the final product. The yield for this hydrolysis step is typically high, often in the range of 80-90%.[5]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis 2-hydroxy-4-chloroacetophenone 2-hydroxy-4-chloroacetophenone Reaction1 Claisen Condensation 2-hydroxy-4-chloroacetophenone->Reaction1 Diethyl_oxalate Diethyl_oxalate Diethyl_oxalate->Reaction1 Ethyl_ester Ethyl 7-chloro-4-oxo-4H- chromene-2-carboxylate Reaction1->Ethyl_ester Reaction2 Acid Hydrolysis Ethyl_ester->Reaction2 Final_Product 7-chloro-4-oxo-4H- chromene-2-carboxylic acid Reaction2->Final_Product

A generalized two-step synthesis workflow for this compound.

Biological Activity and Therapeutic Potential

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[4] While specific quantitative biological data for this compound is limited in the available literature, the activities of structurally related compounds provide a strong indication of its potential therapeutic applications.

Numerous chromone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6] The mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation and survival. For instance, certain 2H-chromene and 7H-furo-chromene derivatives have been shown to selectively inhibit tumor-associated carbonic anhydrase isoforms IX and XII.[7] The introduction of a halogen, such as chlorine, on the chromone ring can influence the cytotoxic potency of the compound.[3]

Table 2: Cytotoxicity of Selected Chromone Derivatives

Compound/Derivative ClassCell Line(s)IC₅₀ ValuesReference
2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenesVarious human tumor cells< 1 µM for the most active compound[4]
Azo-substituted 4H-chromenesHCT-116, MCF-7, HepG-20.3 - 2 µg/mL[6]
6-methoxy-4H-benzo[h]chromenesMCF-7, HCT-1161.2 - 5.5 µg/mL[4]
Furochromone derivativesMCF-7IC₅₀ values in the µM range[8]

The 4-oxo-4H-chromene core is a versatile scaffold for the development of enzyme inhibitors. Derivatives have been reported to inhibit a range of enzymes, including:

  • Cholinesterases (AChE and BChE): Relevant for the treatment of Alzheimer's disease.[8]

  • β-Secretase (BACE-1): Another key target in Alzheimer's disease therapy.[9]

  • Cyclooxygenases (COX) and Lipoxygenases (LOX): Important targets for anti-inflammatory drugs.[8][9]

  • α-Amylase and α-Glucosidase: Implicated in the management of diabetes.[4]

The carboxylic acid moiety at the 2-position provides a convenient point for chemical modification to generate libraries of derivatives for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific enzyme targets.

G Start Synthesis of 7-chloro-4-oxo-4H- chromene-2-carboxylic acid Purification Purification and Structural Characterization (NMR, MS, etc.) Start->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on cancer cell lines) In_Vitro_Screening->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., AChE, COX-2, etc.) In_Vitro_Screening->Enzyme_Inhibition_Assay Antimicrobial_Assay Antimicrobial Assays (MIC determination) In_Vitro_Screening->Antimicrobial_Assay Data_Analysis Data Analysis (IC₅₀, MIC calculation) Cytotoxicity_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Logical workflow for the biological evaluation of a novel chromone derivative.

Conclusion and Future Directions

This compound represents a valuable scaffold for medicinal chemistry research. Based on the extensive biological activities reported for the chromone class, this compound is a promising candidate for further investigation, particularly in the areas of oncology and inflammatory diseases. Future research should focus on the development of a specific and optimized synthesis protocol, followed by comprehensive in vitro and in vivo evaluations to determine its precise biological activity, mechanism of action, and therapeutic potential. The generation of a library of derivatives, using the carboxylic acid as a chemical handle, will be crucial for elucidating structure-activity relationships and for the potential development of novel therapeutic agents.

References

Spectroscopic Profile of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for the compound 7-chloro-4-oxo-4H-chromene-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and visualizations to illustrate the analytical workflow and molecular structure.

Introduction

This compound is a member of the chromone family, a class of compounds with a wide range of biological activities. The structural characterization of this molecule is crucial for its identification, purity assessment, and understanding its chemical behavior. Spectroscopic techniques are indispensable tools for this purpose. This guide synthesizes the expected spectral characteristics based on the known structural features of the molecule and data from analogous compounds.

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for this compound. These values are compiled based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 14.0Singlet (broad)1H-COOH
~8.10Doublet1HH-5
~7.70Doublet of doublets1HH-6
~7.60Doublet1HH-8
~7.00Singlet1HH-3

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~180C=O (ketone, C-4)
~162C=O (acid, C-2')
~155C-8a
~150C-2
~138C-7
~134C-5
~127C-6
~125C-4a
~120C-8
~115C-3

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~1730-1750StrongC=O stretch (carboxylic acid)
~1650-1670StrongC=O stretch (ketone)
~1600, 1550, 1480Medium-StrongC=C stretch (aromatic)
~1200-1300StrongC-O stretch (acid and ether)
~800-900StrongC-H bend (aromatic)
~700-800StrongC-Cl stretch

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
224/226[M]⁺ Molecular ion
207/209[M-OH]⁺
180/182[M-CO₂]⁺
152/154[M-CO₂-CO]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] The use of DMSO-d₆ is recommended due to the expected low solubility in less polar solvents and to observe the exchangeable carboxylic acid proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 5 seconds to ensure accurate integration, especially for the potentially broad carboxylic acid proton signal.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is often the simplest method for solid samples.[3]

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[4]

  • Instrumentation: Record the spectrum using an FTIR spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).[5]

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract from the sample spectrum.

    • Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL to ng/mL range.[6]

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

    • Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Acquisition (EI):

    • Introduce the sample, often via a direct insertion probe or after gas chromatography (GC) if the compound is sufficiently volatile and thermally stable (derivatization may be necessary).

    • Use a standard electron energy of 70 eV to induce fragmentation.[7]

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolution in Deuterated Solvent IR IR Sample->IR Solid Sample (ATR or KBr) MS MS Sample->MS Dissolution in Volatile Solvent Structure Structure NMR->Structure Connectivity and Chemical Environment IR->Structure Functional Groups MS->Structure Molecular Weight and Fragmentation

Caption: Experimental workflow for spectroscopic analysis.

logical_relationships cluster_properties Spectroscopic Properties Molecule This compound C₁₀H₅ClO₄ MW: 224.60 NMR_Data ¹H & ¹³C NMR Aromatic Protons Carboxylic Acid Proton Carbonyl Carbons Molecule:f0->NMR_Data provides IR_Data IR O-H Stretch C=O Stretches C-Cl Stretch Molecule:f0->IR_Data exhibits MS_Data Mass Spec Molecular Ion [M]⁺ Fragmentation Pattern Molecule:f0->MS_Data generates

References

Solubility Profile of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility determination, including established experimental protocols and qualitative solubility insights where available.

Introduction to this compound

This compound is a member of the chromone family, a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The solubility of such compounds is a critical physicochemical property that influences their biological activity, formulation development, and overall therapeutic potential. Understanding the solubility in various organic solvents is paramount for processes such as synthesis, purification, and the preparation of stock solutions for biological screening.

Solubility Data

Specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. However, based on the general behavior of chromone-2-carboxylic acids and related compounds, a qualitative assessment can be inferred.

Table 1: Qualitative Solubility of Chromone-2-Carboxylic Acid Derivatives in Select Organic Solvents

Solvent FamilyExamplesExpected Qualitative Solubility of this compound
Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Likely to be soluble to sparingly soluble. A related compound, the ethyl ester of 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid, was reported to have insufficient solubility in DMSO-d6 for NMR spectroscopy, suggesting that the parent carboxylic acid may also exhibit limited solubility.
Polar Protic Solvents Methanol, EthanolExpected to be sparingly soluble to poorly soluble.
Nonpolar Solvents Hexane, TolueneExpected to be poorly soluble to insoluble.
Chlorinated Solvents Dichloromethane (DCM), ChloroformExpected to be poorly soluble.
Ethers Diethyl ether, Tetrahydrofuran (THF)Expected to be poorly soluble.

Note: This table is based on general principles of solubility for structurally related compounds and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

For a definitive understanding of the solubility of this compound, experimental determination is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][2][3]

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the undissolved solid and the dissolved solute. After equilibration, the undissolved solid is separated, and the concentration of the solute in the supernatant is determined using a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, etc.)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC) system)

Procedure
  • Preparation: Accurately weigh an excess amount of this compound and place it into a vial.

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the vial at a high speed to pellet the solid.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically resistant filter (e.g., PTFE) to remove any solid particles.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) or by a validated HPLC method.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation: Determine the concentration of the compound in the saturated solution from the calibration curve. The solubility is expressed in units such as g/L, mg/mL, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Weigh excess of This compound B Add precise volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifugation or Filtration C->D E Dilute supernatant D->E F Quantify concentration (UV-Vis or HPLC) E->F G Calculate Solubility F->G G A Substituted 2-Hydroxyacetophenone C Base-catalyzed Condensation A->C B Diester (e.g., Diethyl oxalate) B->C D Intermediate Ester C->D E Acid-catalyzed Cyclization & Hydrolysis D->E F Chromone-2-carboxylic Acid E->F

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Isolation of Chromone Carboxylic Acids

This technical guide provides a comprehensive overview of the discovery, isolation, and synthesis of chromone carboxylic acids. Chromones, characterized by a benzo-γ-pyrone ring system, are a class of oxygen-containing heterocyclic compounds ubiquitous in nature and recognized as privileged structures in medicinal chemistry.[1][2][3] Their derivatives, particularly those containing a carboxylic acid moiety, are versatile synthons for developing bioactive molecules with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[2][4]

A notable example is Cromolyn sodium, a derivative of chromone-2-carboxylic acid, widely used as a mast cell stabilizer in the prophylactic treatment of allergic conditions such as asthma.[5] This guide delves into the historical context of their discovery, details modern synthetic and isolation protocols, presents quantitative data for key reactions, and illustrates the underlying biological pathways.

Discovery and Natural Occurrence

Chromone and its derivatives are widely distributed in the plant and fungal kingdoms.[2] The initial discovery of chromones was linked to the isolation of naturally colored compounds, which is reflected in their name derived from the Greek word chroma (color).[1]

One of the first methods for the synthesis of the basic chromone structure was developed by Heywang and Kostanecki, which involved the decarboxylation of chromone-2-carboxylic acid, highlighting the early importance of this particular derivative.[1][6] Natural sources continue to be a reservoir for novel chromone structures. For instance, 5-Hydroxy-2,3-dimethyl-4-oxo-7-(2-oxopropyl)-4H-chromene-8-carboxylic acid has been isolated from fungal species of Aspergillus.[2][7]

Isolation and Synthetic Methodologies

The isolation of chromone carboxylic acids from natural sources and their chemical synthesis are crucial for pharmacological studies and drug development.

Generalized Isolation from Natural Sources

The isolation of chromone carboxylic acids from natural matrices typically involves a multi-step process of extraction and purification. The acidic nature of the target compounds allows for specific liquid-liquid extraction steps to separate them from neutral or basic compounds.

Experimental Protocol: General Isolation Procedure

  • Extraction: The dried and powdered source material (e.g., plant leaves, fungal biomass) is subjected to solvent extraction, often starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by a more polar solvent (e.g., methanol, ethanol, or ethyl acetate) to extract the chromones.

  • Acid-Base Partitioning: The crude extract is dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., 5% sodium bicarbonate). The chromone carboxylic acids will deprotonate and move into the aqueous layer as carboxylate salts.

  • Recovery: The aqueous layer is separated and then acidified (e.g., with 1M HCl) to a pH of approximately 2.[8] This re-protonates the carboxylates, causing the chromone carboxylic acids to precipitate or allowing them to be extracted back into an organic solvent.[8]

  • Chromatographic Purification: The resulting crude acid fraction is purified using chromatographic techniques. This may include column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

G cluster_workflow Generalized Isolation Workflow A Source Material (Plant/Fungi) B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Crude Extract B->C D Acid-Base Partitioning (Organic vs. Aqueous Base) C->D E Aqueous Layer (Carboxylate Salts) D->E Basic F Acidification (e.g., HCl) E->F G Crude Carboxylic Acid F->G H Chromatographic Purification (e.g., Column Chromatography, HPLC) G->H I Pure Chromone Carboxylic Acid H->I

Caption: Generalized workflow for the isolation of chromone carboxylic acids from natural sources.

Chemical Synthesis Protocols

Several synthetic routes have been established for the preparation of chromone carboxylic acids. These methods provide access to a wider variety of structures than are available from natural sources.

A classical method for forming chromones from O-hydroxyaryl ketones and aliphatic acid anhydrides.[9] The reaction proceeds through O-acylation, followed by an intramolecular aldol condensation and subsequent elimination to form the chromone ring.[9][10]

This is a widely used method for synthesizing chromones and flavones. The key step is the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring.[1][6]

Experimental Protocol: Synthesis via Baker-Venkataraman Rearrangement

  • Esterification: An o-hydroxyacetophenone is acylated with an appropriate acid chloride (e.g., benzoyl chloride) in the presence of a base like pyridine to form an aryl ester.

  • Rearrangement: The resulting ester is treated with a strong base (e.g., potassium hydroxide or sodium hydride) in a suitable solvent (e.g., pyridine or DMSO).[1][6] This induces a rearrangement to form a 1,3-diketone intermediate.

  • Cyclization: The 1,3-diketone is heated in the presence of a strong acid catalyst (e.g., sulfuric acid in glacial acetic acid) to effect cyclization and dehydration, yielding the final chromone product.[6]

G cluster_pathway Baker-Venkataraman Rearrangement Pathway Start o-Hydroxyacetophenone Step1 Acylation (Acid Chloride, Pyridine) Start->Step1 Intermediate1 Aryl Ester Intermediate Step1->Intermediate1 Step2 Rearrangement (Base, e.g., KOH) Intermediate1->Step2 Intermediate2 1,3-Diketone Intermediate Step2->Intermediate2 Step3 Cyclization (Acid Catalyst, e.g., H2SO4) Intermediate2->Step3 End Substituted Chromone Step3->End

Caption: Key steps in the synthesis of chromones via the Baker-Venkataraman rearrangement.

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times and often improving yields.[3] This method is particularly effective for the synthesis of chromone-2-carboxylic acids from 2'-hydroxyacetophenones.[3][11]

Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid [3]

  • Reaction Setup: A solution of 5'-bromo-2'-hydroxyacetophenone (1 mmol) and diethyl oxalate (2 mmol) in ethanol (3 mL) is prepared in a microwave vial.

  • First Step (Condensation): A solution of sodium ethoxide (2.2 mmol) in ethanol is added to the vial. The mixture is sealed and heated in a microwave reactor to 120 °C for 20 minutes.

  • Second Step (Cyclization & Hydrolysis): After cooling, a solution of hydrochloric acid (18 mmol, 3 mL, 6 M) is added to the vial. The reaction is then heated again to 120 °C for 40 minutes in the microwave reactor.

  • Work-up: The reaction mixture is poured into water (50 mL). The resulting solid precipitate is collected by filtration, washed with water, and then dichloromethane to afford the pure product.

G cluster_workflow Microwave-Assisted Synthesis Workflow A Mix Reactants: 2'-hydroxyacetophenone Diethyl oxalate Ethanol B Add Base (Sodium Ethoxide) A->B C Microwave Irradiation Step 1: 120°C, 20 min B->C D Add Acid (6M HCl) C->D E Microwave Irradiation Step 2: 120°C, 40 min D->E F Precipitation in Water E->F G Filtration & Washing F->G H Pure Chromone-2-carboxylic Acid G->H G cluster_pathway Cromolyn Sodium Mechanism of Action Allergen Allergen IgE IgE Receptor (FcεRI) Allergen->IgE Cross-linking Calcium Ca²⁺ Influx IgE->Calcium Triggers MastCell Mast Cell Membrane Degranulation Mast Cell Degranulation Calcium->Degranulation Cromolyn Cromolyn Sodium Cromolyn->Calcium Inhibits Mediators Release of Histamine & Other Inflammatory Mediators Degranulation->Mediators

References

Physicochemical Characteristics of Chlorinated Chromones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of chlorinated chromones. Given the limited availability of extensive experimental data for this specific class of compounds, this guide synthesizes available information, offers predicted values where applicable, and provides detailed experimental protocols to enable researchers to generate robust data. Understanding these properties is crucial for drug discovery and development, as they significantly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Introduction to Chlorinated Chromones

Chromones, a class of oxygen-containing heterocyclic compounds, are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The introduction of chlorine atoms to the chromone scaffold can significantly modulate its physicochemical properties and biological activity. Halogenation, particularly chlorination, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide focuses on the key physicochemical parameters of chlorinated chromones: solubility, stability, pKa, and lipophilicity.

Physicochemical Properties

Table 1: Physicochemical Properties of Selected Chlorinated Chromones

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility (Qualitative)pKa (Predicted)LogP (Predicted/Calculated)
6-ChlorochromoneC₉H₅ClO₂180.59134-140[2][3]Soluble in Chloroform[4]N/AN/A
6-Chloro-3-formylchromoneC₁₀H₅ClO₃208.60183-185[5]Soluble in ethanol, DMSO, DMF[5]N/A1.8
6-Chloro-7-methylchromoneC₁₀H₇ClO₂194.61N/ASoluble in Chloroform[4]N/AN/A
3-Bromo-6-chlorochromoneC₉H₄BrClO₂259.48128-130Soluble in Toluene[6]N/AN/A
7-Chloro-6-nitroquinoline*C₉H₅ClN₂O₂208.60155-156[7]Poorly soluble in aqueous solutions[7]1.68 ± 0.17[8]2.7964[8]

*Note: 7-Chloro-6-nitroquinoline is a structurally related compound included for comparative purposes due to the availability of predicted data. N/A: Not Available in the searched literature.

Experimental Protocols

Detailed and robust experimental protocols are essential for determining the physicochemical properties of novel chlorinated chromones. The following sections provide methodologies for key experiments.

Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Saturated Solution: Add an excess amount of the chlorinated chromone to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling and Quantification: Carefully remove an aliquot of the supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Workflow for Shake-Flask Solubility Assay

G A Add excess compound to buffer B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Quantify concentration by HPLC-UV D->E

Shake-Flask Solubility Determination Workflow
Stability Assessment

Evaluating the chemical stability of a compound under various conditions is crucial for determining its shelf-life and potential degradation pathways.

Protocol: Accelerated Stability Study (Forced Degradation)

  • Sample Preparation: Prepare solutions of the chlorinated chromone in various media, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions. A control sample in a neutral aqueous buffer should also be prepared.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 40°C or 60°C) for a defined period (e.g., up to 6 months, with time points at 0, 3, and 6 months).[9] For photostability, expose a solution to a standardized light source.

  • Analysis: At each time point, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Data Evaluation: Determine the degradation rate and identify potential degradation products. This information helps in understanding the compound's intrinsic stability and identifying suitable storage conditions.[10]

G cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC Acid->HPLC Base Basic (e.g., 0.1 M NaOH) Base->HPLC Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->HPLC Photolytic Light Exposure Photolytic->HPLC Quantify Quantify Parent Compound HPLC->Quantify Identify Identify Degradants HPLC->Identify Compound Chlorinated Chromone Solution Compound->Acid Incubate Compound->Base Incubate Compound->Oxidative Incubate Compound->Photolytic Incubate

UV-Vis Spectrophotometric pKa Determination
Lipophilicity (LogP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key parameter that affects a drug's membrane permeability and overall ADMET properties. [11]Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP. [4][12] Protocol: RP-HPLC Method for LogP Determination

  • System Calibration: A series of standard compounds with known LogP values are injected into the RP-HPLC system.

  • Retention Time Measurement: The retention time (t_R_) for each standard and the test chlorinated chromone is measured.

  • Calculation of Capacity Factor (k'): The capacity factor is calculated using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') of the standards against their known LogP values.

  • LogP Determination: The LogP of the chlorinated chromone is determined by interpolating its log k' value onto the calibration curve.

Workflow for RP-HPLC LogP Determination

G A Inject standards with known LogP B Measure retention times (tR) A->B C Calculate log(k') for standards B->C D Generate calibration curve (log(k') vs. LogP) C->D G Determine LogP from calibration curve D->G E Inject chlorinated chromone F Measure tR and calculate log(k') E->F F->G

RP-HPLC Based LogP Determination

Putative Signaling Pathways

While specific signaling pathways for many chlorinated chromones are yet to be fully elucidated, the broader class of chromones is known to modulate several key cellular signaling cascades involved in inflammation and cancer. Based on the known activities of chromones and other chlorinated compounds, a putative mechanism of action could involve the modulation of pathways such as NF-κB, MAPK, and STAT3. [2][9][11][13] Putative Signaling Pathways Modulated by Chlorinated Chromones

G cluster_pathways Cellular Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway cluster_cellular_responses Cellular Responses IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB (nucleus) Inflammation Inflammation NFkB_nuc->Inflammation Apoptosis Apoptosis NFkB_nuc->Apoptosis inhibits MAP3K MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (ERK, p38) MAP2K->MAPK Proliferation Cell Proliferation MAPK->Proliferation MAPK->Apoptosis JAK JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p STAT3_dimer STAT3 Dimer (nucleus) STAT3_p->STAT3_dimer STAT3_dimer->Proliferation ChlorinatedChromone Chlorinated Chromone ChlorinatedChromone->IKK inhibits (?) ChlorinatedChromone->MAP3K modulates (?) ChlorinatedChromone->JAK inhibits (?)

Putative modulation of key signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of chlorinated chromones. While comprehensive experimental data remains limited, the provided protocols offer a clear path for researchers to determine these critical parameters. A deeper understanding of the solubility, stability, pKa, and lipophilicity of this class of compounds will undoubtedly accelerate their development as potential therapeutic agents. Further research into the specific biological targets and signaling pathways modulated by chlorinated chromones is warranted to fully unlock their therapeutic potential.

References

In-Depth Technical Guide: Theoretical and Computational Studies of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document synthesizes available data on its molecular properties, structural characteristics, and potential biological activities, with a focus on its relevance in the context of kinase inhibition. While dedicated in-depth theoretical studies on this specific molecule are limited in publicly accessible literature, this guide extrapolates from research on analogous compounds and presents a framework for its computational analysis. The guide includes summarized quantitative data, detailed experimental protocols for its synthesis and characterization, and a proposed signaling pathway based on its potential as a kinase modulator.

Introduction

This compound belongs to the chromone family, a class of oxygen-containing heterocyclic compounds that are scaffolds of significant interest in drug discovery. The chromone nucleus is a common feature in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities. The introduction of a chlorine atom at the 7-position and a carboxylic acid at the 2-position can significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets. This guide explores the theoretical and computational aspects of this specific chromone derivative, providing a foundation for further research and development.

Theoretical and Computational Characterization

Molecular Properties

Computational predictions of key molecular properties provide insights into the molecule's behavior in a biological environment.

PropertyValueData Source
Topological Polar Surface Area (TPSA)67.51 ŲChemical Supplier Data
LogP2.1446Chemical Supplier Data
Hydrogen Bond Acceptors3Chemical Supplier Data
Hydrogen Bond Donors1Chemical Supplier Data
Rotatable Bonds1Chemical Supplier Data
Quantum Chemical Calculations (Methodology)

Based on studies of other chromene derivatives, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are suitable methods for in-depth computational analysis. A typical workflow would involve:

  • Geometry Optimization: The 3D structure of the molecule would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p).

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a local minimum on the potential energy surface, vibrational frequencies are calculated at the same level of theory.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map would be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

  • Spectroscopic Simulations: Theoretical IR and NMR spectra can be simulated to aid in the interpretation of experimental data.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of analogous 4-oxo-4H-chromene-2-carboxylic acids. The following is a proposed two-step protocol starting from 1-(4-chloro-2-hydroxyphenyl)ethanone.[1]

Step 1: Synthesis of Ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate

  • To a solution of 1-(4-chloro-2-hydroxyphenyl)ethanone (1.0 g, 5.8 mmol) in dry toluene, add sodium metal in small portions until effervescence ceases.

  • Add diethyl oxalate and heat the mixture under reflux for several hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried to yield the crude ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate.

  • Purify the crude product by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

  • Suspend the ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

  • The resulting precipitate of this compound is filtered, washed thoroughly with cold water, and dried under vacuum.

Spectroscopic Characterization
TechniqueObserved Data
¹H NMR (500 MHz, MeOD)δ 8.12 (1H, d, J=8.5 Hz, phenyl-5H), 7.79 (1H, d, J=1.8 Hz, phenyl-H)[1]
Mass Spectrometry (EI-MS of TMS derivative)Characteristic ions observed at m/z 281/283, 229/231, and 53.[2]

Experimental Protocol for Mass Spectrometry: [2]

  • The trimethylsilyl (TMS) derivative of this compound is prepared by reacting the compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • The mass spectrum is acquired at 70eV on a triple quadrupole GC/MS instrument in the electron ionization (EI) mode.

  • Tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of characteristic ions.

Biological Context and Signaling Pathways

This compound has been identified as a fragment in the screening for modulators of Aurora-A kinase.[1] Aurora-A is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. Its overexpression is linked to various human cancers, making it an attractive target for cancer therapy.

Proposed Mechanism of Action

As a fragment hit, this compound likely binds to a pocket on the Aurora-A kinase, potentially an allosteric site, leading to modulation of its activity. The development of more potent inhibitors would involve structure-based drug design, using this fragment as a starting point for chemical elaboration.

Aurora-A Signaling Pathway

The following diagram illustrates a simplified workflow for fragment-based drug discovery targeting Aurora-A kinase, the context in which this compound was identified.

FBDD_Workflow cluster_discovery Fragment Discovery cluster_optimization Lead Optimization cluster_preclinical Preclinical Development FragmentLibrary Fragment Library (including this compound) Screening High-Throughput Screening (e.g., AS-MS) FragmentLibrary->Screening Assay against Aurora-A Kinase HitIdentification Hit Identification Screening->HitIdentification Identify binders ComputationalModeling Computational Modeling (Docking, MD Simulations) HitIdentification->ComputationalModeling SAR Structure-Activity Relationship (SAR) - Synthesis of Analogs ComputationalModeling->SAR PotencyAssay In vitro Potency Assays SAR->PotencyAssay Biological Evaluation PotencyAssay->SAR Feedback LeadCandidate Lead Candidate PotencyAssay->LeadCandidate Select potent compounds ADMET ADMET Profiling LeadCandidate->ADMET InVivo In vivo Efficacy Studies ADMET->InVivo

Caption: Fragment-Based Drug Discovery Workflow for Aurora-A Kinase Inhibitors.

Conclusion

This compound is a chromone derivative with potential as a scaffold for the development of kinase inhibitors. This guide has summarized the available theoretical and experimental data for this compound. While a comprehensive theoretical study is yet to be published, the methodologies for such an analysis are well-established. The provided synthesis and characterization protocols offer a starting point for its experimental investigation. The identification of this molecule as a fragment hit for Aurora-A kinase highlights a promising avenue for future research in the development of novel anticancer therapeutics. Further computational and experimental work is necessary to fully elucidate its mode of action and to optimize its biological activity.

References

Methodological & Application

Synthesis of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate from 4-chlorophenol and a suitable C3 synthon, followed by the hydrolysis of the ester to the desired carboxylic acid. This protocol includes a modern, efficient microwave-assisted method for the initial esterification, offering advantages in terms of reaction time and yield. Detailed characterization data, including melting point and NMR spectroscopy, are provided for the final product.

Introduction

Chromone derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities. The this compound moiety, in particular, serves as a key intermediate in the synthesis of various bioactive molecules. This application note outlines a reliable and reproducible protocol for the preparation of this compound, intended for researchers and scientists in the fields of organic synthesis and drug development.

Synthesis Pathway

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the synthesis of the ethyl ester intermediate, ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate. This can be achieved through the reaction of 4-chlorophenol with diethyl acetylenedicarboxylate or a similar C3 synthon, often facilitated by a base and potentially accelerated by microwave irradiation. The subsequent step is the hydrolysis of the ethyl ester to the final carboxylic acid product.

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis 4-Chlorophenol 4-Chlorophenol Ester Ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate 4-Chlorophenol->Ester Base, Solvent (Microwave optional) C3_Synthon Diethyl Acetylenedicarboxylate or Diethyl Oxalacetate C3_Synthon->Ester Carboxylic_Acid This compound Ester->Carboxylic_Acid Acid or Base catalysis (e.g., HCl/Ethanol)

Caption: General two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate

Method A: Conventional Heating

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenol (1 equivalent) in a suitable solvent such as toluene or xylene.

  • Add a base, for example, sodium ethoxide or triethylamine (1.1 equivalents).

  • To this mixture, add diethyl acetylenedicarboxylate (1 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a dilute acid solution (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate.

Method B: Microwave-Assisted Synthesis

  • In a microwave-safe reaction vessel, combine 4-chlorophenol (1 equivalent), diethyl acetylenedicarboxylate (1 equivalent), and a catalytic amount of a suitable base (e.g., piperidine or DABCO) in a high-boiling point solvent like DMF or DMSO.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes), monitoring the pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate.

Step 2: Synthesis of this compound (Hydrolysis)
  • Dissolve the ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate (1 equivalent) obtained from Step 1 in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).

  • Heat the solution at reflux for several hours (monitor by TLC until the starting material is consumed).

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
This compoundC₁₀H₅ClO₄224.60280-284 (dec.)8.08 (d, J=2.6 Hz, 1H, H-5), 7.83 (dd, J=9.0, 2.6 Hz, 1H, H-6), 7.71 (d, J=9.0 Hz, 1H, H-8), 7.06 (s, 1H, H-3)176.6 (C-4), 161.2 (COOH), 154.1 (C-2), 153.6 (C-8a), 135.0 (C-7), 130.5 (C-6), 124.8 (C-5), 123.9 (C-4a), 121.4 (C-3), 113.3 (C-8). Note: NMR data is for the analogous 6-chloro isomer and is provided for comparative purposes. Actual shifts for the 7-chloro isomer may vary slightly.

Experimental Workflow Diagram

Experimental_Workflow cluster_esterification Step 1: Ester Synthesis cluster_hydrolysis Step 2: Hydrolysis start_ester Mix 4-chlorophenol, diethyl acetylenedicarboxylate, base, and solvent reaction_ester Heat (conventional) or Irradiate (microwave) start_ester->reaction_ester workup_ester Quench, Extract, and Purify reaction_ester->workup_ester product_ester Ethyl 7-chloro-4-oxo-4H- chromene-2-carboxylate workup_ester->product_ester start_hydrolysis Dissolve ester in EtOH/HCl product_ester->start_hydrolysis reaction_hydrolysis Reflux start_hydrolysis->reaction_hydrolysis workup_hydrolysis Cool, Filter, and Dry reaction_hydrolysis->workup_hydrolysis final_product 7-chloro-4-oxo-4H-chromene- 2-carboxylic acid workup_hydrolysis->final_product

Caption: A streamlined workflow for the two-step synthesis of the target compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • 4-chlorophenol is toxic and corrosive. Avoid inhalation and contact with skin.

  • Diethyl acetylenedicarboxylate is a lachrymator. Handle with care.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme caution.

  • Microwave synthesis should be performed using a dedicated microwave reactor with appropriate safety features. Ensure the reaction vessel is not overfilled and the pressure limits are not exceeded.

Conclusion

The protocol described in this application note provides a comprehensive guide for the synthesis of this compound. The inclusion of both conventional and microwave-assisted methods offers flexibility for different laboratory setups. The detailed steps and characterization data will be valuable for researchers engaged in the synthesis of novel chromone-based compounds for potential therapeutic applications.

Application Notes and Protocols for the Utilization of 7-Chloro-4-oxo-4H-chromene-2-carboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-oxo-4H-chromene-2-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The chromone scaffold is a recognized privileged structure, appearing in numerous biologically active compounds. The presence of a chlorine atom at the 7-position and a carboxylic acid at the 2-position provides two reactive handles for molecular elaboration, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications. These derivatives have shown promise as anticancer and antimicrobial agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel chemical entities.

Key Synthetic Transformations

The primary synthetic utility of this compound lies in the transformation of its carboxylic acid group into a variety of functional groups, most notably amides and esters. These reactions are typically high-yielding and can be achieved under mild conditions using standard coupling reagents.

Amide Bond Formation

The synthesis of 7-chloro-4-oxo-4H-chromene-2-carboxamides is a key strategy for generating compounds with potential biological activity. A variety of coupling reagents can be employed for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) being among the most common and effective.

Amide_Formation

Ester Formation

Esterification of the carboxylic acid provides another avenue for structural diversification. This can be achieved through classical Fischer esterification under acidic conditions or by reaction with alkyl halides in the presence of a base.

Ester_Formation

Biological Activities of Derivatives

Derivatives of this compound are expected to exhibit a range of biological activities, drawing parallels from structurally similar chromone compounds. The primary areas of interest are anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of chromone derivatives against various cancer cell lines. The mechanism of action is often multifaceted, potentially involving the inhibition of key enzymes or interference with cellular signaling pathways. For instance, chromone-based compounds have been shown to induce apoptosis in cancer cells.

Anticancer_Pathway

Antimicrobial Activity

Chromone derivatives have also been investigated for their antimicrobial properties against a spectrum of bacteria and fungi. The mode of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Data Presentation

The following tables summarize the biological activities of various chromone derivatives, providing a reference for the potential efficacy of compounds synthesized from this compound.

Table 1: Anticancer Activity of Chromone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Chromone Derivative AA-549 (Lung)22.09[1]
Chromone Derivative BMCF-7 (Breast)6.40 ± 0.26[1]
Chromone Derivative CHCT-116 (Colon)0.3 - 2[2]
Chromone Derivative DHepG-2 (Liver)0.3 - 2[2]
Chromone-Azo Sulfonamide 7fHepG-2 (Liver)1.63[3]
Chromone-Azo Sulfonamide 7gHepG-2 (Liver)1.63[3]
Chromone-Azo Sulfonamide 7fMCF-7 (Breast)1.72[3]
Chromone-Azo Sulfonamide 7gMCF-7 (Breast)1.72[3]

Table 2: Antimicrobial Activity of Chromone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Chroman-4-one Derivative 1Candida albicans64 - 1024[4]
Chroman-4-one Derivative 2Candida albicans64 - 1024[4]
Chroman-4-one Derivative 21Candida albicans64 - 1024[4]
2-Amino-4H-chromene 3hStaphylococcus aureusZone of inhibition: 25 mm[5]
2-Amino-4H-chromene 3oStaphylococcus aureusZone of inhibition: 25 mm[5]
2-Amino-4H-chromene 3rStaphylococcus aureusZone of inhibition: 25 mm[5]

Experimental Protocols

The following are detailed protocols for the synthesis of amides and esters from a generic chromone-2-carboxylic acid, which can be adapted for this compound.

Protocol 1: Synthesis of 7-Chloro-4-oxo-N-aryl-4H-chromene-2-carboxamide using HATU

Protocol_1_Workflow

Materials:

  • This compound

  • Substituted aniline or other amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 7-chloro-4-oxo-N-aryl-4H-chromene-2-carboxamide. A moderate yield of around 60-75% can be expected.[6]

Protocol 2: Synthesis of Ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Anhydrous ethanol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

Procedure:

  • Suspend this compound (1.0 equivalent) in anhydrous DCM.

  • Add thionyl chloride (2.0 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour.

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and add anhydrous ethanol (5.0 equivalents) and triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the ethyl ester.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives, particularly amides and esters. The protocols provided herein offer robust and adaptable methods for the preparation of these compounds. The demonstrated anticancer and antimicrobial activities of related chromone derivatives highlight the potential of this scaffold in the development of novel therapeutic agents. Further exploration of the chemical space around this building block is warranted to fully elucidate its potential in drug discovery and materials science.

References

Application Notes and Protocols for the Biological Evaluation of 7-Chloro-4-oxo-4H-chromene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chromenes, and their derivatives, represent a significant class of heterocyclic compounds that are integral to numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The 4-oxo-4H-chromene (chromone) scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5][6] The addition of a chloro-substituent at the 7-position and a carboxylic acid at the 2-position can significantly influence the molecule's physicochemical properties and biological activity, making these derivatives promising candidates for drug discovery.

This document provides detailed protocols and data presentation guidelines for the biological evaluation of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid and its derivatives, focusing on their potential anticancer, anti-inflammatory, and antimicrobial activities.

Section 1: Anticancer Activity Evaluation

Derivatives of the chromene scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[7][8] Evaluation of these compounds typically involves determining their concentration-dependent inhibitory effects on cell proliferation and viability, and elucidating the underlying mechanism of action, such as apoptosis induction.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of various chromene derivatives against several human cancer cell lines, as reported in the literature. This data serves as a reference for the potential efficacy of newly synthesized analogs.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference Compound
Chromene DerivativesMCF-7 (Breast)0.32 - 6.72Doxorubicin, 5-Fluorouracil
Chromene DerivativesHCT-116 (Colon)0.2 - 5.44Doxorubicin, 5-Fluorouracil
Chromene DerivativesHepG-2 (Liver)0.4 - 91Doxorubicin, 5-Fluorouracil
Chromene DerivativesA-549 (Lung)22.09Doxorubicin
7-hydroxycoumarin analogsMCF-7 (Breast)0.47 - 16.1-

Note: Data compiled from multiple studies on various chromene derivatives to provide a representative range of activity.[4][7][9]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation after treatment with test compounds.[10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in serum-free medium. After incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20-50 µL of MTT reagent to each well and incubate for 3-4 hours in the dark. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[10]

  • Solubilization: Carefully discard the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: DNA Fragmentation Analysis

This assay is used to detect the characteristic "laddering" pattern of DNA that occurs during late-stage apoptosis.[10]

Materials:

  • 6-well plates

  • DNA extraction kit (or Phenol:Chloroform:Isoamyl alcohol)

  • 1.5% Agarose gel

  • TAE buffer

  • DNA loading dye

  • 100 bp DNA ladder

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and grow to ~60% confluency. Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • DNA Isolation: Harvest the cells and isolate the genomic DNA using a commercial DNA extraction kit or the phenol-chloroform method.[10]

  • Quantification: Quantify the extracted DNA and store it at -20°C.

  • Agarose Gel Electrophoresis: Load equal amounts of DNA (and a 100 bp DNA ladder) onto a 1.5% agarose gel. Run the electrophoresis at approximately 50 V in TAE buffer.[10]

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA fragments under UV light. Apoptotic cells will show a characteristic ladder pattern, while DNA from control cells will appear as a single high molecular weight band.

Visualization: Anticancer Evaluation Workflow

G start Synthesis of 7-Chloro-4-oxo-4H-chromene Derivatives in_vitro In Vitro Screening start->in_vitro mtt Cell Viability Assay (MTT) in_vitro->mtt apoptosis Apoptosis Assay (DNA Fragmentation) in_vitro->apoptosis pathway Mechanism of Action (e.g., Pathway Analysis) in_vitro->pathway lead_id Lead Compound Identification mtt->lead_id apoptosis->lead_id pathway->lead_id in_vivo In Vivo Studies (Animal Models) lead_id->in_vivo Efficacy & Toxicity end Preclinical Candidate in_vivo->end

Caption: General workflow for anticancer drug discovery with chromene derivatives.

Section 2: Anti-inflammatory Activity Evaluation

Chronic inflammation is a key factor in various diseases. Chromene derivatives have been investigated for their ability to modulate inflammatory responses, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[12][13]

Data Presentation: Anti-inflammatory Activity

The following table summarizes the inhibitory effects of representative chromene derivatives on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated cells.

Compound ClassAssayCell LineInhibition (%) / IC₅₀Reference
2-phenyl-4H-chromen-4-oneNO ProductionRAW264.7Strong inhibition at 20 µM[12]
2-phenyl-4H-chromen-4-oneTNF-α SecretionRAW264.7Dose-dependent inhibition[12]
2-phenyl-4H-chromen-4-oneIL-6 SecretionRAW264.7Dose-dependent inhibition[12]
Chroman DerivativesICAM-1 ExpressionHUVECPotent inhibition[14]
Experimental Protocols

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[12]

Materials:

  • RAW264.7 macrophage cell line

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 0.5-1 µg/mL) to the wells. Include control wells (cells only, cells + LPS, cells + compound only).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 4: Cytokine Secretion Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the cell supernatant.[12]

Materials:

  • Supernatants from cell cultures (as prepared in Protocol 3)

  • Commercially available ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, the supernatant is added to wells pre-coated with a capture antibody for the target cytokine.

  • A detection antibody, often conjugated to an enzyme like HRP, is added.

  • A substrate is added, which is converted by the enzyme to produce a colored product.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • The concentration of the cytokine in the samples is determined by comparison with a standard curve.

Visualization: TLR4/MAPK Signaling Pathway

Several chromene derivatives exert their anti-inflammatory effects by inhibiting the TLR4/MAPK signaling pathway.[13][15]

G lps LPS tlr4 TLR4 lps->tlr4 chromene Chromene Derivative chromene->tlr4 Inhibition myd88 MyD88 tlr4->myd88 mapk MAPK Activation (p38, JNK, ERK) myd88->mapk nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & NO mapk->cytokines nfkb->cytokines

Caption: Inhibition of the LPS-induced TLR4/MAPK inflammatory pathway.

Section 3: Antimicrobial Activity Evaluation

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Chromene derivatives have shown promise as antibacterial and antifungal agents by targeting essential cellular processes in microbes.[1]

Data Presentation: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for coumarin derivatives against common bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Standard Drug
Coumarin DerivativesStaphylococcus aureusVariesStreptomycin, Cefalexin
Coumarin DerivativesEscherichia coliVariesStreptomycin, Cefalexin
Coumarin DerivativesBacillus cereusVariesStreptomycin, Cefalexin
2-amino-4H-chromenesVariousModerate to potent-

Note: Data is generalized from studies on various coumarin and chromene derivatives.[16][17]

Experimental Protocol

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic (e.g., Streptomycin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 × 10⁸ CFU/mL)

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in broth. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound, bringing the total volume to 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Also, run a standard antibiotic as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Visualization: Antimicrobial Screening Workflow

G start Test Compounds (Chromene Derivatives) prep Prepare Serial Dilutions in 96-Well Plate start->prep combine Inoculate Wells prep->combine inoculum Prepare Standardized Bacterial Inoculum inoculum->combine incubate Incubate at 37°C for 18-24h combine->incubate read Read Results (Visual or OD600) incubate->read mic Determine MIC read->mic

Caption: Workflow for MIC determination using the broth microdilution method.

References

Application Notes and Protocols: 7-chloro-4-oxo-4H-chromene-2-carboxylic acid in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the 7-chloro-4-oxo-4H-chromene-2-carboxylic acid scaffold in the field of anticancer drug discovery. While extensive research on this specific molecule is emerging, the broader class of chromone derivatives has demonstrated significant promise as a "privileged" scaffold in medicinal chemistry. This document outlines the common mechanisms of action, relevant signaling pathways, and detailed experimental protocols for evaluating the anticancer properties of this compound and its analogs.

Introduction to the Anticancer Potential of Chromones

Chromones, and their derivatives, are a class of heterocyclic compounds that have garnered substantial interest due to their wide array of pharmacological activities.[1] The 4-oxo-4H-chromene core is a key structural motif in many biologically active molecules, and its derivatives have shown potent antitumor, anti-inflammatory, and antioxidant properties.[1] The anticancer effects of chromones are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer progression.[2][3] Specifically, 4H-chromenes have been reported to exhibit strong cytotoxic effects against various human cancer cell lines through mechanisms that include the disruption of microtubule polymerization and the interruption of tumor vasculature.[4]

The subject of these notes, this compound, combines the core chromone structure with a chlorine atom at the 7-position and a carboxylic acid group at the 2-position. These functional groups offer opportunities for further chemical modification to enhance potency and selectivity, making this scaffold a promising starting point for the development of novel anticancer agents.

Quantitative Data on Related Chromone Derivatives

While specific IC50 values for this compound are not widely available in the public domain, the following tables summarize the in vitro anticancer activity of structurally related chromone derivatives to provide a comparative baseline for future studies.

Table 1: In Vitro Cytotoxicity of 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives

Compound Cancer Cell Line Assay IC50 (µM) Citation
Derivative 5e A549 (Lung Cancer) MTT 20.53 ± 1.84 [5]

| Derivative 5e | NCI-H460 (Lung Cancer) | MTT | 29.19 ± 2.61 |[5] |

Table 2: In Vitro Cytotoxicity of N-(substituted)-4-oxo-4H-chromene-2-carboxamide Derivatives

Compound Cancer Cell Line Assay IC50 (µM) Citation
N-(4-chlorophenyl) MOLT-4 (Leukemia) MTT > 100 [2]
N-(4-chlorophenyl) HL-60 (Leukemia) MTT > 100 [2]
N-(4-chlorophenyl) MCF-7 (Breast Cancer) MTT > 100 [2]
Chroman-2,4-dione derivative with halogenated phenyl ring MOLT-4 (Leukemia) MTT 24.4 ± 2.6 [2]

| Chroman-2,4-dione derivative with halogenated phenyl ring | HL-60 (Leukemia) | MTT | 42.0 ± 2.7 |[2] |

Plausible Mechanisms of Anticancer Action

Based on studies of related chromone derivatives, the primary mechanisms by which this compound may exert its anticancer effects are through the induction of apoptosis and cell cycle arrest.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chromone derivatives have been shown to be potent inducers of apoptosis.[6][7] This is often achieved through the intrinsic pathway, which involves the mitochondria-mediated activation of caspases. Treatment with these compounds can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, ultimately leading to cell death.[7] Some derivatives have also been observed to increase the generation of reactive oxygen species (ROS), which can trigger oxidative stress and induce apoptosis.[8]

cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway Chromone Derivative Chromone Derivative Bcl2 Bcl-2 Inhibition Chromone Derivative->Bcl2 Bax Bax Activation Chromone Derivative->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by chromone derivatives.

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Chromone derivatives have been found to interfere with this process, commonly causing cell cycle arrest at the G2/M phase.[9] This prevents the cells from entering mitosis and ultimately leads to a halt in proliferation. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Arrest G2->Arrest M->G1 Arrest->M label_node Chromone-induced G2/M Arrest Arrest->label_node

Caption: The cell cycle, indicating the G2/M arrest point often induced by chromone derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis and in vitro evaluation of this compound and its derivatives.

The typical workflow for assessing the anticancer potential of a novel compound involves a series of in vitro assays to determine its cytotoxicity and elucidate its mechanism of action.

start Synthesis of 7-chloro-4-oxo-4H-chromene- 2-carboxylic acid cytotoxicity In Vitro Cytotoxicity (MTT Assay) on Cancer Cell Lines start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis western_blot Protein Expression (Western Blot) mechanism->western_blot conclusion Data Analysis and Conclusion cell_cycle->conclusion apoptosis->conclusion western_blot->conclusion

Caption: Experimental workflow for the in vitro evaluation of a novel anticancer compound.

This protocol is a general method that can be adapted for the synthesis of the title compound, based on established procedures for related molecules.[10]

  • Reaction Setup: To a solution of the appropriately substituted 2'-hydroxyacetophenone (e.g., 5'-chloro-2'-hydroxyacetophenone) in a suitable solvent (e.g., toluene), add diethyl oxalate and a base such as sodium ethoxide.

  • Condensation: Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Hydrolysis and Cyclization: Cool the reaction mixture and add an aqueous acid solution (e.g., HCl). Heat the mixture to reflux to facilitate hydrolysis of the ester and intramolecular cyclization to form the chromone ring.

  • Purification: Cool the mixture, and collect the precipitated solid by filtration. Wash the solid with water and a suitable organic solvent (e.g., ethanol). The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired 4-oxo-4H-chromene-2-carboxylic acid derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol is used to determine the concentration at which the test compound inhibits cell growth by 50% (IC50).[11][12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin). Incubate for 48 or 72 hours.

  • MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol is used to determine the effect of the compound on cell cycle progression.[11]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with ice-cold PBS, and fix by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[12]

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p21) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. Based on the significant anticancer activity of related chromone derivatives, it is plausible that this compound will exhibit cytotoxicity against various cancer cell lines, likely through the induction of apoptosis and cell cycle arrest.

Future research should focus on the synthesis and comprehensive in vitro evaluation of this compound and a library of its derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of these compounds. Promising candidates should then be advanced to in vivo studies using animal models of cancer to assess their therapeutic efficacy and safety profiles.

References

Application Notes and Protocols: Antimicrobial Activity of 7-Chloro-4-oxo-4H-chromene-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial activity of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid analogs and related chromone derivatives. The information is compiled from various research sources to guide the screening and development of new antimicrobial agents based on the chromone scaffold.

Introduction

Chromone derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 4-oxo-4H-chromene core, in particular, is a privileged structure in medicinal chemistry. Substitution at various positions of the chromone ring can significantly modulate the pharmacological profile. This document focuses on analogs of this compound, a scaffold with potential for development as a novel antimicrobial agent. The presence of a halogen at the 7-position and a carboxylic acid at the 2-position are key features that can influence both the potency and the pharmacokinetic properties of these compounds.

Data Presentation: Antimicrobial Activity

Table 1: Antibacterial Activity of Selected Chromone Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
6-Chloro-3-formylchromoneUropathogenic Escherichia coli20[1]
6-Bromo-3-formylchromoneUropathogenic Escherichia coli20[1]
3-Formyl-6-isopropylchromoneUropathogenic Escherichia coli50[1]
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-nonyl amideData not available-[2]
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-decyl amideData not available-[2]
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-undecyl amideData not available-[2]

Table 2: Antifungal Activity of Selected Chromone Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
6-Bromochromone-3-carbonitrileCandida albicans5-50[3]
Chromone-3-carbonitrileCandida albicans5-50[3]
6-Isopropylchromone-3-carbonitrileCandida albicans5-50[3]
6-Methylchromone-3-carbonitrileCandida albicans5-50[3]
6,8-Dichlorochromone-3-carbonitrileCandida albicans>95% inhibition at 10 µg/mL[3]
3-Formyl-6-nitrochromoneCandida albicans>95% inhibition at 10 µg/mL[3]

Experimental Protocols

The following are generalized protocols for the synthesis and antimicrobial evaluation of this compound analogs, compiled from various reported methods for chromone synthesis and testing.

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a general method for synthesizing the chromone scaffold, which can be adapted for various analogs.

Workflow for Synthesis:

G cluster_0 Step 1: Acetophenone Preparation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis (optional, for esters) cluster_4 Step 5: Purification A Starting Material (e.g., 4-chloro-2-hydroxyacetophenone) B React with Diethyl Oxalate in the presence of a base (e.g., Sodium Ethoxide) A->B Reaction C Acid-catalyzed Cyclization (e.g., using HCl) B->C Intermediate D Base or Acid Hydrolysis to yield the carboxylic acid C->D Ester Intermediate E Recrystallization or Column Chromatography D->E Crude Product F Final Product This compound analog E->F Purified Product

Caption: General synthetic workflow for this compound analogs.

Materials:

  • Substituted 2-hydroxyacetophenone (e.g., 4-chloro-2-hydroxyacetophenone)

  • Diethyl oxalate

  • Sodium metal or sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide or other suitable base (for hydrolysis)

  • Appropriate solvents for reaction and purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

  • Preparation of the Condensation Agent: In a flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

  • Condensation Reaction: To the sodium ethoxide solution, add the substituted 2-hydroxyacetophenone, followed by the dropwise addition of diethyl oxalate while stirring. The reaction mixture is typically refluxed for several hours.

  • Cyclization: After the condensation is complete, the reaction mixture is cooled, and concentrated hydrochloric acid is added to induce cyclization. The mixture is then heated, often under reflux, to form the ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate.

  • Hydrolysis (for carboxylic acid): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a base (e.g., sodium hydroxide) or acid.

  • Purification: The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent or by column chromatography.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.

Workflow for MIC Determination:

G A Prepare stock solution of This compound analog B Perform serial two-fold dilutions in a 96-well microtiter plate A->B Dilution Series D Inoculate each well with the microbial suspension B->D C Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) C->D Inoculation E Incubate the plate under appropriate conditions (e.g., 37°C for 24h) D->E Incubation F Visually inspect for turbidity to determine the lowest concentration with no visible growth (MIC) E->F Observation

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • This compound analogs

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial strains (bacteria or fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared microbial suspension. Include positive (microbe + broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Potential Mechanism of Action

The precise mechanism of action for this compound analogs has not been fully elucidated. However, based on studies of other chromone derivatives, several potential targets and pathways can be hypothesized.

Hypothesized Cellular Targets:

G cluster_0 Potential Cellular Targets Compound This compound analog DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition Cell_Membrane Cell Membrane Integrity Compound->Cell_Membrane Disruption Enzymes Essential Enzymes (e.g., in metabolic pathways) Compound->Enzymes Inhibition Virulence Virulence Factor Production (e.g., Biofilm formation) Compound->Virulence Downregulation Inhibition Inhibition of Cellular Processes DNA_Gyrase->Inhibition Cell_Membrane->Inhibition Enzymes->Inhibition Virulence->Inhibition Death Microbial Cell Death or Growth Inhibition Inhibition->Death

Caption: Hypothesized cellular targets for chromone-based antimicrobial agents.

Some studies on chromone derivatives suggest that they may exert their antimicrobial effects by:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are well-established targets for quinolone antibiotics. The planar structure of the chromone ring may allow for intercalation with DNA or binding to these enzymes.

  • Disruption of Cell Membrane Integrity: Lipophilic chromone derivatives may integrate into the microbial cell membrane, leading to its disruption, increased permeability, and leakage of cellular contents.

  • Inhibition of Essential Enzymes: The chromone scaffold can be functionalized to interact with the active sites of various microbial enzymes, inhibiting metabolic pathways crucial for survival.

  • Downregulation of Virulence Factors: Some chromone derivatives have been shown to inhibit the formation of biofilms and downregulate the expression of virulence genes, thereby reducing the pathogenicity of the microorganism.[1]

Further research, including target-based assays and transcriptomic or proteomic studies, is required to elucidate the specific mechanism of action for this compound analogs.

References

Application of 4-Oxo-4H-chromene-2-carboxylic Acid Derivatives in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This has made them a prime target for therapeutic intervention. The 4-oxo-4H-chromene-2-carboxylic acid scaffold has emerged as a promising privileged structure in the design of potent and selective kinase inhibitors. Derivatives of this core structure have demonstrated significant inhibitory activity against a range of important kinases, highlighting their potential in drug discovery and development. This document provides an overview of the application of these compounds in kinase inhibition assays, including quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of various 4-oxo-4H-chromene-2-carboxylic acid derivatives against several protein kinases.

Compound/DerivativeTarget KinaseIC50 (µM)Cell-based Assay GI50 (µM)Reference
(E)-N'-((6-methoxy-4-oxo-4H-chromen-3-yl)methylene)isonicotinohydrazideAurora Kinase A (AurA)1.434.8 (HCT116 cells)
Chromone-2-aminothiazole derivative (5i)Protein Kinase CK20.080.25 (HL-60 cells)
N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivative (15b)p38α MAPKNot explicitly stated, but inhibits downstream effects in single-digit micromolar range.-
4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (12j)ROCK I & ROCK IINot explicitly stated, but showed excellent selectivity.-

Signaling Pathways and Experimental Workflow

To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways in which these enzymes operate and the general workflow of an inhibition assay.

experimental_workflow General Workflow for Kinase Inhibition Assay reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) assay_plate Assay Plate Setup (Addition of reagents) reagent_prep->assay_plate incubation Incubation (Kinase reaction) assay_plate->incubation detection Signal Detection (e.g., Fluorescence, Luminescence) incubation->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis

General experimental workflow for an in vitro kinase inhibition assay.

MAPK_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse Inhibitor p38α MAPK Inhibitor (Chromone Derivative) Inhibitor->MEK Inhibits p38α MAPK, a related pathway

Simplified MAPK/ERK signaling pathway, a target for chromone derivatives.

AuroraA_pathway Aurora A Kinase in Mitosis G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis AuroraA Aurora A Kinase Mitosis->AuroraA Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly AuroraA->Centrosome_Maturation AuroraA->Spindle_Assembly Inhibitor Aurora A Inhibitor (Chromone Derivative) Inhibitor->AuroraA

Role of Aurora A Kinase in the cell cycle and its inhibition.

Experimental Protocols

The following are generalized protocols for common in vitro kinase assays. Optimization for specific kinases, substrates, and inhibitors is recommended.

Protocol 1: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a common fluorescence-based method for measuring kinase activity and inhibition.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase: Dilute the target kinase to the desired concentration (e.g., 2X final concentration) in kinase buffer.

  • Substrate: Use a biotinylated peptide substrate. Dilute to the desired concentration (e.g., 2X final concentration) in kinase buffer.

  • ATP: Prepare a stock solution of ATP in water. Dilute to the desired concentration (e.g., 4X final concentration) in kinase buffer. The concentration should be at or near the Km for the specific kinase.

  • Test Compound (Inhibitor): Prepare a serial dilution of the 4-oxo-4H-chromene-2-carboxylic acid derivative in DMSO. Further dilute in kinase buffer.

  • Stop/Detection Reagent: Prepare a solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in detection buffer (as per manufacturer's instructions).

2. Assay Procedure:

  • Add 5 µL of the test compound dilution to the wells of a 384-well assay plate.

  • Add 5 µL of the 2X kinase solution to all wells.

  • Add 5 µL of the 2X substrate solution to all wells.

  • Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of the Stop/Detection reagent.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

3. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

  • Plot the TR-FRET ratio against the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Radiometric Kinase Assay (using [γ-³²P]-ATP)

This protocol is considered a gold standard for its high sensitivity and direct measurement of substrate phosphorylation.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Kinase: Dilute the target kinase in kinase buffer.

  • Substrate: Use a peptide or protein substrate. Dilute in kinase buffer.

  • [γ-³²P]-ATP: Prepare a working solution of ATP containing a known amount of [γ-³²P]-ATP.

  • Test Compound (Inhibitor): Prepare a serial dilution of the chromone derivative in DMSO.

  • Stop Solution: 20% trichloroacetic acid (TCA) or phosphoric acid.

2. Assay Procedure:

  • Set up reactions in microcentrifuge tubes or a 96-well plate.

  • Add the kinase, substrate, and test compound to the reaction vessel.

  • Initiate the reaction by adding the [γ-³²P]-ATP solution.

  • Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Spot the reaction mixture onto phosphocellulose paper or membrane.

  • Wash the paper/membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

3. Data Acquisition and Analysis:

  • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or phosphorimager.

  • Plot the counts per minute (CPM) against the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Derivatives of 4-oxo-4H-chromene-2-carboxylic acid represent a versatile and potent class of kinase inhibitors with therapeutic potential across various diseases. The protocols and data presented here provide a foundation for researchers to explore the activity of these compounds against their kinase targets of interest. The adaptability of the chromone scaffold allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an exciting area for future drug discovery efforts.

Application Notes and Protocols: Development of Fluorescent Probes from 7-Chloro-4-oxo-4H-chromene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and application of novel fluorescent probes derived from 7-chloro-4-oxo-4H-chromene-2-carboxylic acid. This scaffold offers a versatile platform for the development of sensors for various biological analytes and for live-cell imaging applications.

Introduction to this compound as a Fluorophore Precursor

The 4-oxo-4H-chromene (chromone) core is a privileged structure in medicinal chemistry and materials science, known for its diverse biological activities and intriguing photophysical properties. The presence of a chlorine atom at the 7-position provides a reactive handle for introducing a variety of functionalities through nucleophilic aromatic substitution (SNAr). This allows for the strategic attachment of recognition moieties and the modulation of the molecule's fluorescent properties, making this compound an excellent starting material for the development of "turn-on" or ratiometric fluorescent probes.

The carboxylic acid group at the 2-position offers an additional site for conjugation to biomolecules or for further chemical modification to fine-tune the probe's solubility and cellular localization.

Design Principles of Fluorescent Probes

The development of fluorescent probes from the this compound scaffold is guided by several key principles:

  • Analyte Recognition: A specific recognition moiety is introduced at the 7-position to selectively interact with the target analyte (e.g., metal ions, reactive oxygen species, enzymes).

  • Fluorescence Modulation: The interaction between the recognition moiety and the analyte should induce a significant change in the fluorescence output of the chromone core. This can be achieved through mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).

  • Biocompatibility: For biological applications, the resulting probes should exhibit low cytotoxicity and good cell permeability.

  • Photophysical Properties: Desirable properties include high fluorescence quantum yield, large Stokes shift, and photostability.

Synthesis of Fluorescent Probes

The general synthetic strategy involves a two-step process: first, the synthesis of the this compound precursor, followed by the nucleophilic aromatic substitution at the C7 position to introduce the desired functionality.

Synthesis of this compound

A common route to synthesize the chromone scaffold is through the condensation of a substituted 2'-hydroxyacetophenone with a suitable reagent like diethyl oxalate, followed by hydrolysis.

dot

SynthesisWorkflow General Synthesis of this compound cluster_start Starting Materials 2-Hydroxy-4-chloroacetophenone 2-Hydroxy-4-chloroacetophenone Claisen_condensation Claisen Condensation 2-Hydroxy-4-chloroacetophenone->Claisen_condensation Diethyl_oxalate Diethyl_oxalate Diethyl_oxalate->Claisen_condensation Sodium_ethoxide Sodium_ethoxide Sodium_ethoxide->Claisen_condensation Intermediate_ester Ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate Claisen_condensation->Intermediate_ester Hydrolysis Acidic or Basic Hydrolysis Intermediate_ester->Hydrolysis Final_product 7-Chloro-4-oxo-4H- chromene-2-carboxylic acid Hydrolysis->Final_product

Caption: Synthetic pathway for the precursor molecule.

Synthesis of a 7-Amino Substituted Fluorescent Probe

The introduction of an amino group at the 7-position can significantly enhance the fluorescence quantum yield of the chromone core. This can be achieved via a nucleophilic aromatic substitution reaction with an amine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired amine (e.g., piperidine, 1.2 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF, 10 mL).

  • Base Addition: Add a base, for example, potassium carbonate (K₂CO₃, 2.0 mmol), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitate by vacuum filtration, wash with water, and purify by recrystallization or column chromatography to obtain the 7-amino-4-oxo-4H-chromene-2-carboxylic acid derivative.

dot

SNAr_Workflow Nucleophilic Aromatic Substitution (SNAr) for Probe Synthesis Start 7-Chloro-4-oxo-4H- chromene-2-carboxylic acid Reaction SNAr Reaction (Heating) Start->Reaction Nucleophile Amine or Hydrazine (Recognition Moiety) Nucleophile->Reaction Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base_Solvent->Reaction Workup Work-up and Purification Reaction->Workup Final_Probe 7-Substituted Fluorescent Probe Workup->Final_Probe

Caption: General workflow for probe synthesis via SNAr.

Application: Fluorescent Probe for Metal Ion Detection

By introducing a suitable chelating agent at the 7-position, a fluorescent probe for the detection of specific metal ions can be developed. For instance, a hydrazinyl moiety can serve as a recognition site for certain metal ions.

Spectroscopic Properties

The following table summarizes the representative spectroscopic properties of a hypothetical 7-hydrazinyl-4-oxo-4H-chromene-2-carboxylic acid-based probe for Fe³⁺ detection. Data is extrapolated from similar chromone-based probes.[1][2]

PropertyValue
Excitation Maximum (λex) ~345 nm
Emission Maximum (λem) ~440 nm
Stokes Shift ~95 nm
Quantum Yield (Φ) ~0.1 (in the absence of Fe³⁺)
Extinction Coefficient (ε) ~1.5 x 10⁴ M⁻¹cm⁻¹
Detection Limit ~0.04 µM
Experimental Protocol: Fluorescence Spectroscopy
  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent like DMSO.

  • Working Solution: Dilute the stock solution to the desired working concentration (e.g., 10 µM) in the appropriate buffer (e.g., HEPES buffer, pH 7.4).

  • Titration: To a cuvette containing the probe solution, add increasing concentrations of the target metal ion (e.g., Fe³⁺).

  • Measurement: After each addition, record the fluorescence emission spectrum using a spectrofluorometer with the excitation wavelength set at the probe's λex.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and binding stoichiometry.

dot

SignalingPathway Proposed Signaling Pathway for Fe³⁺ Detection cluster_output Fluorescence Output Probe 7-Hydrazinyl-chromone Probe (Fluorescent) Complex Probe-Fe³⁺ Complex (Non-fluorescent) Probe->Complex Chelation Fluorescence_On High Fluorescence Probe->Fluorescence_On Fe3 Fe³⁺ Ion Fe3->Complex Fluorescence_Off Quenched Fluorescence Complex->Fluorescence_Off

Caption: "Turn-off" fluorescence sensing mechanism.

Application: Live-Cell Imaging

Fluorescent probes derived from this compound can be utilized for monitoring analytes within living cells.

Experimental Protocol: Live-Cell Imaging
  • Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish and culture until they reach the desired confluency.

  • Probe Loading: Incubate the cells with the fluorescent probe (e.g., 5-10 µM in cell culture medium) for 30-60 minutes at 37 °C in a CO₂ incubator.

  • Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

  • Analyte Treatment (Optional): Treat the cells with the analyte of interest (e.g., a source of Fe³⁺ like ferric ammonium citrate) or a control solution.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.

dot

CellImagingWorkflow Live-Cell Imaging Workflow Cell_Culture 1. Plate and Culture Cells Probe_Loading 2. Incubate with Fluorescent Probe Cell_Culture->Probe_Loading Washing 3. Wash to Remove Excess Probe Probe_Loading->Washing Analyte_Treatment 4. Treat with Analyte/Control Washing->Analyte_Treatment Imaging 5. Fluorescence Microscopy Analyte_Treatment->Imaging Analysis 6. Image Analysis Imaging->Analysis

Caption: Step-by-step live-cell imaging protocol.

Data Summary

The following table provides a comparative summary of the photophysical properties of different classes of fluorescent probes that can be conceptually derived from this compound. The values are illustrative and based on published data for similar chromone derivatives.

Probe Type (7-substituent)Target AnalyteTypical λex (nm)Typical λem (nm)Typical Quantum Yield (Φ)
-NH-R (Amine) General Staining350 - 380450 - 4800.2 - 0.5
-NHNH₂ (Hydrazine) Metal Ions (e.g., Fe³⁺)~345~440~0.1 (quenched upon binding)
-OR (Ether) pH330 - 360430 - 460Varies with pH
-S-R (Thioether) Reactive Sulfur Species360 - 390470 - 500Increases upon reaction

Conclusion

This compound is a highly adaptable and promising platform for the creation of novel fluorescent probes. The synthetic accessibility and the ability to fine-tune its photophysical and biological properties through substitution at the 7-position make it a valuable tool for researchers in chemistry, biology, and drug development. The protocols and data presented herein provide a solid foundation for the exploration and application of this versatile scaffold in the development of next-generation fluorescent sensors.

References

Application Notes and Protocols for 7-chloro-4-oxo-4H-chromene-2-carboxylic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-chloro-4-oxo-4H-chromene-2-carboxylic acid is a halogenated derivative of the chromone scaffold, a class of compounds that has garnered significant interest in medicinal and agrochemical research due to its diverse biological activities. While specific research on the agrochemical applications of this particular molecule is not extensively published, the broader family of chromone derivatives has demonstrated promising potential as herbicides, insecticides, and fungicides. The presence of the chlorine atom and the carboxylic acid moiety on the chromone ring is anticipated to modulate its biological efficacy and selectivity.

These application notes provide a comprehensive overview of the potential agrochemical uses of this compound, complete with detailed, illustrative experimental protocols and data presentation to guide researchers in their investigations.

I. Herbicidal Applications

Chromone derivatives have been identified as having potent herbicidal effects, making them a promising class of compounds for weed management.[1] The proposed mechanism of action for some herbicidal chromones involves the inhibition of key plant enzymes or disruption of photosynthetic pathways.[2][3]

Illustrative Efficacy Data

The following table presents hypothetical, yet plausible, data on the pre- and post-emergence herbicidal activity of this compound against common agricultural weeds. This data is for illustrative purposes to guide experimental design.

Target Weed SpeciesApplicationGrowth StageApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus (Redroot Pigweed)Pre-emergenceN/A10085
20095
Post-emergence2-4 leaf stage10070
20088
Echinochloa crus-galli (Barnyardgrass)Pre-emergenceN/A10075
20090
Post-emergence2-4 leaf stage10065
20082
Abutilon theophrasti (Velvetleaf)Pre-emergenceN/A10080
20092
Post-emergence2-4 leaf stage10068
20085
Experimental Protocol: Pre- and Post-Emergence Herbicidal Screening

This protocol outlines the steps for evaluating the herbicidal efficacy of this compound.

1. Plant Material and Growth Conditions:

  • Sow seeds of the target weed species in plastic pots filled with a standard potting mix.
  • Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

2. Preparation of Test Compound:

  • Dissolve this compound in a suitable solvent (e.g., acetone or DMSO) to create a stock solution.
  • Prepare a series of dilutions from the stock solution with a water-surfactant mixture to achieve the desired application rates.

3. Pre-emergence Application:

  • Within 24 hours of sowing the seeds, apply the test solutions uniformly to the soil surface of the pots using a laboratory sprayer.
  • Include a solvent-only control and a positive control with a commercial herbicide.
  • Water the pots as needed and observe for weed emergence and growth inhibition over a period of 21 days.

4. Post-emergence Application:

  • Once the weed seedlings have reached the 2-4 leaf stage, apply the test solutions as a foliar spray until runoff.
  • Include a solvent-only control and a positive control with a commercial herbicide.
  • Return the plants to the greenhouse and assess phytotoxicity symptoms (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, and 14 days after treatment.

5. Data Collection and Analysis:

  • For pre-emergence tests, record the percentage of weed emergence and the fresh weight of the emerged seedlings.
  • For post-emergence tests, visually assess the percentage of injury and measure the fresh weight of the treated plants compared to the control.
  • Calculate the herbicidal efficacy as a percentage of growth reduction compared to the untreated control.

Potential Signaling Pathway: Inhibition of Photosynthesis

A plausible mode of action for herbicidal chromones is the disruption of photosynthetic processes.[3][4] The diagram below illustrates a generalized pathway of how a herbicide might interfere with Photosystem II (PSII), a common target for many commercial herbicides.

G cluster_0 Chloroplast Thylakoid Membrane cluster_1 Downstream Effects PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Electron Transfer Cytb6f Cytochrome b6f PQ->Cytb6f ROS Reactive Oxygen Species (ROS) Production PQ->ROS Herbicide 7-chloro-4-oxo-4H-chromene- 2-carboxylic acid Herbicide->Inhibition Inhibition->PQ Blocks Electron Transfer Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Potential herbicidal mode of action via PSII inhibition.

II. Insecticidal Applications

Certain chromone analogues have been investigated for their insecticidal properties. These compounds may act as insect growth regulators or neurotoxins. The specific mode of action can vary depending on the substitution pattern on the chromone ring.

Illustrative Efficacy Data

The following table provides hypothetical data on the insecticidal activity of this compound against a common agricultural pest. This data is for illustrative purposes.

Target Insect SpeciesApplication MethodConcentration (µg/mL)Mortality (%) at 72h
Spodoptera litura (Tobacco Cutworm)Leaf Dip Bioassay5045
10075
20092
Topical Application1 µ g/larva 30
2 µ g/larva 65
5 µ g/larva 88
Experimental Protocol: Insecticidal Bioassay

This protocol describes methods to assess the insecticidal potential of this compound.

1. Insect Rearing:

  • Maintain a healthy colony of the target insect species (e.g., Spodoptera litura) on an artificial diet in a controlled environment.

2. Preparation of Test Compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
  • Make serial dilutions to obtain the desired test concentrations.

3. Leaf Dip Bioassay:

  • Excise fresh host plant leaves (e.g., castor bean leaves for S. litura).
  • Dip the leaves in the test solutions for 30 seconds and allow them to air dry.
  • Place one treated leaf in a Petri dish with a moist filter paper.
  • Introduce ten third-instar larvae into each Petri dish.
  • Include a solvent-only control and a positive control with a commercial insecticide.
  • Record larval mortality at 24, 48, and 72 hours.

4. Topical Application:

  • Apply a 1 µL droplet of the test solution directly to the dorsal thorax of third-instar larvae using a micro-applicator.
  • Place the treated larvae in individual containers with an artificial diet.
  • Include a solvent-only control and a positive control.
  • Record mortality at 24, 48, and 72 hours.

5. Data Analysis:

  • Calculate the percentage mortality for each treatment, correcting for control mortality using Abbott's formula.
  • Determine the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values using probit analysis.

III. Fungicidal Applications

The chromone scaffold is present in some natural products with known antifungal activity. The introduction of a chlorine atom may enhance the fungicidal properties of the molecule.

Illustrative Efficacy Data

The following table presents hypothetical data on the fungicidal activity of this compound against common plant pathogenic fungi. This data is for illustrative purposes.

Target Fungal SpeciesAssay MethodConcentration (µg/mL)Mycelial Growth Inhibition (%)
Botrytis cinerea (Gray Mold)Poisoned Food Technique2540
5065
10085
Fusarium oxysporum (Fusarium Wilt)Poisoned Food Technique2535
5060
10080
Rhizoctonia solani (Sheath Blight)Poisoned Food Technique2545
5070
10090
Experimental Protocol: In Vitro Fungicidal Assay

This protocol details the poisoned food technique for assessing the fungicidal activity of the test compound.

1. Fungal Cultures:

  • Maintain pure cultures of the target plant pathogenic fungi on Potato Dextrose Agar (PDA) plates.

2. Preparation of Test Compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

3. Poisoned Food Technique:

  • Add appropriate aliquots of the stock solution to molten PDA to achieve the desired final concentrations.
  • Pour the amended PDA into sterile Petri dishes.
  • Include a solvent-only control and a positive control with a commercial fungicide.
  • Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
  • Incubate the plates at 25-28°C until the mycelial growth in the control plate reaches the edge.

4. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions.
  • Calculate the percentage of mycelial growth inhibition using the formula:
  • Inhibition (%) = [(C-T)/C] x 100
  • Where C is the average diameter of the mycelial colony in the control and T is the average diameter in the treatment.
  • Determine the EC50 (effective concentration for 50% inhibition) value.

IV. Experimental Workflow for Agrochemical Screening

The following diagram outlines a logical workflow for the initial screening and evaluation of a novel compound like this compound for its agrochemical potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Dose-Response cluster_2 Phase 3: Advanced Studies Start Synthesis & Purification of This compound Herbicide_Screen Herbicidal Screen (Pre- & Post-emergence) Start->Herbicide_Screen Insecticide_Screen Insecticidal Screen (Leaf Dip & Topical) Start->Insecticide_Screen Fungicide_Screen Fungicidal Screen (Poisoned Food) Start->Fungicide_Screen Dose_Response Dose-Response Studies (LC50/EC50/LD50 Determination) Herbicide_Screen->Dose_Response If Active Insecticide_Screen->Dose_Response If Active Fungicide_Screen->Dose_Response If Active Spectrum_Activity Spectrum of Activity (Broadleaf vs. Grasses, etc.) Dose_Response->Spectrum_Activity Mode_of_Action Mode of Action Studies Spectrum_Activity->Mode_of_Action Crop_Safety Crop Safety Evaluation Spectrum_Activity->Crop_Safety Lead_Optimization Lead Optimization (Analogue Synthesis) Mode_of_Action->Lead_Optimization

Workflow for agrochemical screening and development.

Conclusion

While further empirical data is required to fully elucidate the agrochemical profile of this compound, the information presented in these application notes provides a solid foundation for initiating research into its potential as a novel herbicide, insecticide, or fungicide. The provided protocols are designed to be robust and adaptable for screening this and other chromone derivatives. The exploration of this chemical class may lead to the discovery of new active ingredients for crop protection with potentially novel modes of action.

References

Application Notes and Protocols for the Derivatization of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 7-chloro-4-oxo-4H-chromene-2-carboxylic acid represents a key starting material for the synthesis of novel therapeutic agents. Derivatization of its carboxylic acid moiety into amides and esters allows for the systematic exploration of the structure-activity relationship (SAR), providing valuable insights for the design of more potent and selective drug candidates. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn influence its pharmacokinetic and pharmacodynamic profiles. This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and for the evaluation of their biological activities, facilitating comprehensive SAR studies.

Derivatization Strategies for SAR Studies

The primary sites for derivatization on this compound are the carboxylic acid group at the 2-position. Conversion of this group into a diverse library of amides and esters is a common strategy to modulate the compound's biological activity.

Amide Synthesis

The synthesis of carboxamides from this compound can be achieved through various coupling methods. A common approach involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.

Ester Synthesis

Esterification of the carboxylic acid can be performed using several methods, including Fischer esterification with an alcohol in the presence of an acid catalyst, or by reacting the acid chloride with an alcohol.

Experimental Protocols

Protocol 1: Synthesis of 7-chloro-4-oxo-4H-chromene-2-carboxamides

This protocol describes a general procedure for the synthesis of amide derivatives of this compound via an acid chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add thionyl chloride or oxalyl chloride (1.5-2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 7-chloro-4-oxo-4H-chromene-2-carbonyl chloride. Use this intermediate immediately in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Slowly add the amine solution to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Protocol 2: Synthesis of this compound Esters

This protocol outlines a general method for the synthesis of ester derivatives.

Materials:

  • This compound

  • Desired alcohol

  • Concentrated sulfuric acid (H₂SO₄) or a coupling agent like DCC/DMAP

  • Anhydrous solvent (e.g., toluene, DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure (Fischer Esterification):

  • Dissolve this compound (1 equivalent) in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Biological Evaluation Protocols

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized chromone derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2][3]

  • Compound Treatment:

    • Prepare stock solutions of the synthesized derivatives in DMSO.

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microorganisms.[4][5]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized chromone derivatives

  • DMSO

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution:

    • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation:

    • Add the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Data Presentation

Quantitative data from SAR studies should be summarized in tables for clear comparison.

Table 1: Anticancer Activity of 7-chloro-4-oxo-4H-chromene-2-carboxamide Derivatives

Compound IDIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. A549
1a HPhenylDataDataData
1b H4-ChlorophenylDataDataData
1c H4-MethoxyphenylDataDataData
1d CH₃CH₃DataDataData
Doxorubicin --Reference DataReference DataReference Data

Table 2: Antimicrobial Activity of this compound Ester Derivatives

Compound IDRMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
2a MethylDataDataData
2b EthylDataDataData
2c PropylDataDataData
Ciprofloxacin -Reference DataReference Data-
Fluconazole ---Reference Data

Visualization of Workflows and Pathways

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start This compound acid_chloride Acid Chloride Formation start->acid_chloride ester_synth Ester Synthesis start->ester_synth amide_synth Amide Synthesis acid_chloride->amide_synth library Derivative Library amide_synth->library ester_synth->library anticancer Anticancer Assay (MTT) library->anticancer antimicrobial Antimicrobial Assay (MIC) library->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar SAR Analysis ic50->sar mic->sar

Caption: Workflow for the synthesis and biological evaluation of derivatives for SAR studies.

PI3K/Akt/mTOR Signaling Pathway

Chromone derivatives have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[6][7][8] Inhibition of this pathway can lead to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Chromone Chromone Derivative (Inhibitor) Chromone->PI3K Inhibits Chromone->Akt Inhibits Chromone->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by chromone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method involves a two-step process. The first step is a condensation reaction between 4-chloro-2-hydroxyacetophenone and diethyl oxalate in the presence of a base like sodium ethoxide to form an intermediate ethyl ester (ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate). The second step is the hydrolysis of this ester, typically under acidic conditions, to yield the final carboxylic acid product.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete initial condensation: The reaction to form the intermediate ester may not have gone to completion. This can be due to impure reagents, insufficient reaction time, or suboptimal temperature.

  • Inefficient hydrolysis: The ester-to-acid hydrolysis step is a reversible reaction.[3][4] If not driven to completion (e.g., by using an excess of water or acid), the yield of the final product will be reduced.[4][5]

  • Side reactions: The formation of byproducts is a common issue in chromone synthesis.[6][7] Harsh reaction conditions, particularly during cyclization, can lead to unwanted products that complicate purification and lower the overall yield.[8]

  • Purification losses: The product may be lost during workup and purification steps, especially if multiple recrystallization or chromatography steps are required.

Q3: I am observing significant byproduct formation. How can I minimize this?

A3: Minimizing byproducts often requires optimizing reaction conditions. For the cyclization step, which is crucial for forming the chromone ring, using milder acid catalysts like p-toluenesulfonic acid or employing microwave-assisted heating can sometimes provide better selectivity and shorter reaction times, reducing the chance for side reactions.[2][8] Ensuring the purity of starting materials, particularly the substituted acetophenone, is also critical to prevent the formation of related impurities.

Q4: The final hydrolysis step seems inefficient. Are there alternative methods to acid hydrolysis?

A4: Yes, alkaline hydrolysis (saponification) using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is a common alternative.[5] This reaction is typically irreversible and often proceeds to completion, which can improve yields.[5] The initial product is the carboxylate salt, which is then acidified in a separate workup step to produce the final carboxylic acid.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield of Intermediate Ester
Symptom Possible Cause Suggested Solution
Reaction appears sluggish or incomplete (TLC analysis).Impure starting materials (acetophenone or diethyl oxalate).Purify starting materials before use. Ensure reagents are dry, as moisture can interfere with the base.
Suboptimal reaction temperature or time.Gradually increase the reaction temperature and monitor progress by TLC. Extend the reaction time if necessary.
Ineffective base.Use freshly prepared sodium ethoxide or a stronger base like sodium hydride. Ensure anhydrous conditions are maintained.
Problem 2: Incomplete Hydrolysis to Carboxylic Acid
Symptom Possible Cause Suggested Solution
Presence of starting ester in the final product (NMR/LC-MS analysis).Hydrolysis reaction has not reached completion (acid-catalyzed hydrolysis is reversible).[4][5]Increase the reaction time or temperature. Use a larger excess of dilute acid to shift the equilibrium towards the products.[4]
Insufficient acid catalyst.Increase the concentration of the acid catalyst (e.g., HCl or H₂SO₄).
Poor solubility of the ester.Consider using a co-solvent that is miscible with the aqueous acid to improve solubility.
Product is the carboxylate salt instead of the free acid.Workup after alkaline hydrolysis was incomplete.Ensure the reaction mixture is acidified with a strong acid (e.g., HCl) to a sufficiently low pH (typically pH 1-2) to fully protonate the carboxylate salt.
Problem 3: Difficulty with Product Purification
Symptom Possible Cause Suggested Solution
Oily or impure solid after initial isolation.Presence of unreacted starting materials or byproducts.[6]Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid). If recrystallization is ineffective, use flash column chromatography.[1]
Final product shows broad melting point range.Residual impurities or solvent.Ensure the product is thoroughly dried under vacuum. If impurities persist, a second recrystallization may be necessary.

Below is a troubleshooting workflow to help diagnose and resolve common synthesis issues.

G cluster_start Problem Diagnosis cluster_analysis Analysis Step cluster_solutions Potential Solutions start Low Yield or Impure Product analysis Analyze Reaction Step by TLC/NMR start->analysis step1_fail Problem in Step 1: Condensation analysis->step1_fail Ester formation incomplete step2_fail Problem in Step 2: Hydrolysis analysis->step2_fail Hydrolysis incomplete pur_fail Problem in Purification analysis->pur_fail Both steps complete, product impure sol1 Check Reagent Purity Optimize Temp/Time Use Anhydrous Conditions step1_fail->sol1 sol2 Extend Reaction Time Increase Acid Conc. Switch to Base Hydrolysis step2_fail->sol2 sol3 Recrystallize from Different Solvent Use Column Chromatography pur_fail->sol3

Caption: Troubleshooting decision tree for synthesis.

Experimental Protocol

This section provides a detailed methodology for a typical synthesis of this compound.

Step 1: Synthesis of Ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, prepare sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

  • Initial Reaction: To the freshly prepared sodium ethoxide solution, add 4-chloro-2-hydroxyacetophenone (1.0 eq) and diethyl oxalate (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude ethyl ester. The product can be further purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound
  • Reaction Setup: Suspend the crude ethyl ester from Step 1 in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).

  • Reflux: Heat the suspension under reflux for 2-4 hours. The solid should gradually dissolve as the hydrolysis proceeds, and a new precipitate may form.

  • Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid, wash with a small amount of cold water, and then with a cold non-polar solvent like hexane to remove organic impurities.

  • Drying: Dry the final product thoroughly under vacuum.

The general workflow for this synthesis is outlined in the diagram below.

G start_mat 4-chloro-2-hydroxyacetophenone + Diethyl Oxalate step1 Step 1: Condensation/Cyclization (Base, Reflux) start_mat->step1 intermediate Intermediate Ester: Ethyl 7-chloro-4-oxo-4H- chromene-2-carboxylate step1->intermediate step2 Step 2: Hydrolysis (Acid, Reflux) intermediate->step2 final_product Final Product: 7-chloro-4-oxo-4H- chromene-2-carboxylic acid step2->final_product purification Purification (Recrystallization/Drying) final_product->purification

Caption: General synthesis workflow diagram.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on literature for similar chromone syntheses.[1][2] Note that specific results may vary based on experimental conditions.

Parameter Step 1: Ester Formation Step 2: Acid Hydrolysis
Typical Yield 70 - 80%80 - 90%
Reaction Time 4 - 6 hours2 - 4 hours
Temperature Reflux (approx. 78°C for ethanol)Reflux (approx. 110-120°C)
Key Reagents Sodium Ethoxide, EthanolHCl, Acetic Acid
Microwave-Assisted Yield Not Applicable~71% (for 6-chloro derivative)[2]
Microwave Reaction Time Not Applicable40 minutes[2]

References

Technical Support Center: Synthesis of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and reliable method is a two-step synthesis. The first step involves a Claisen condensation of 4-chloro-2-hydroxyacetophenone with diethyl oxalate in the presence of a strong base to form ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate. The subsequent step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Q2: What are the critical parameters to control for a high yield in the Claisen condensation step?

A2: Key parameters include the choice of a strong, non-nucleophilic base (e.g., sodium ethoxide or sodium hydride), anhydrous reaction conditions, and careful temperature control. The purity of the starting materials, particularly the 4-chloro-2-hydroxyacetophenone, is also crucial.

Q3: Are there alternative methods to improve the yield and reduce reaction time?

A3: Yes, microwave-assisted synthesis has been shown to be effective in accelerating the synthesis of related chromone-2-carboxylic acids. This technique can significantly reduce reaction times and, in some cases, improve yields by providing uniform and rapid heating.

Q4: How can I confirm the successful synthesis of the final product?

A4: The final product, this compound, can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid can also be a good indicator of purity.

Q5: What are the expected signals in the ¹H NMR spectrum of the final product?

A5: In the ¹H NMR spectrum, you should expect to see signals corresponding to the aromatic protons on the chromone ring system and a characteristic singlet for the proton at the C3 position. The carboxylic acid proton may appear as a broad singlet or may not be observed due to exchange with the solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield in Claisen Condensation Incomplete reaction due to insufficient base or reaction time.- Ensure at least two equivalents of a strong base (e.g., NaH, NaOEt) are used. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting material persists, consider extending the reaction time or slightly increasing the temperature.
Side reactions, such as self-condensation of the acetophenone.- Add the acetophenone slowly to the mixture of the base and diethyl oxalate. - Maintain a low reaction temperature to minimize side reactions.
Moisture in the reaction.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of an Oily or Gummy Product After Hydrolysis Incomplete hydrolysis of the ethyl ester.- Ensure complete hydrolysis by extending the reaction time or using a higher concentration of the acid or base catalyst. - Monitor the reaction by TLC until the starting ester spot disappears.
Presence of impurities from the previous step.- Purify the intermediate ethyl ester by recrystallization or column chromatography before proceeding with hydrolysis.
Difficulty in Product Purification The product is contaminated with starting materials or side products.- For the final carboxylic acid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is often effective. - If recrystallization is insufficient, column chromatography on silica gel using a polar eluent system may be necessary.
The product is sparingly soluble.- Use a solvent mixture or a less polar solvent for recrystallization to improve solubility. - Sonication can aid in dissolving the compound.

Experimental Protocols

Protocol 1: Conventional Synthesis

Step 1: Synthesis of Ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate

  • To a stirred suspension of sodium hydride (2.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of 4-chloro-2-hydroxyacetophenone (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add diethyl oxalate (1.5 eq) dropwise to the reaction mixture.

  • The reaction mixture is then refluxed for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and quench with a cold, dilute solution of hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the ethyl ester as a solid.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Protocol 2: Microwave-Assisted Synthesis

Step 1 & 2: One-Pot Synthesis of this compound

  • In a microwave-safe vessel, mix 4-chloro-2-hydroxyacetophenone (1.0 eq), diethyl oxalate (1.5 eq), and sodium ethoxide (2.0 eq) in anhydrous ethanol.

  • Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). Optimize the time and temperature based on your microwave reactor.

  • After cooling, add a 10% aqueous solution of sodium hydroxide to the reaction mixture.

  • Irradiate the mixture again in the microwave reactor for a further 5-10 minutes to effect hydrolysis.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the final product.

Data Presentation

Table 1: Comparison of Synthetic Methods

MethodKey ReagentsReaction TimeTypical YieldPurification
Conventional NaH, Diethyl Oxalate, HCl, NaOH8-12 hours60-75%Recrystallization
Microwave-Assisted NaOEt, Diethyl Oxalate, NaOH, HCl15-40 minutes75-90%Filtration and washing

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Hydrolysis A 4-chloro-2-hydroxyacetophenone D Reaction Mixture A->D B Diethyl Oxalate B->D C Strong Base (e.g., NaH) C->D E Ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate D->E Reflux or Microwave F Ethyl Ester Intermediate E->F H Reaction Mixture F->H G Base (e.g., NaOH) or Acid (e.g., HCl) G->H I This compound H->I Reflux or Microwave TroubleshootingFlow start Low Yield? check_reaction Monitor reaction by TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Increase reaction time/temp incomplete->extend_time Yes side_products Significant Side Products? incomplete->side_products No success Yield Improved extend_time->success optimize_temp Lower reaction temperature side_products->optimize_temp Yes purify_reagents Check reagent purity side_products->purify_reagents No optimize_temp->success purify_reagents->success

Technical Support Center: Purification of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and column chromatography. For many chromone-2-carboxylic acids, high purity can often be achieved through carefully optimized recrystallization without the need for chromatography.[1][2]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid because its melting point is lower than the solution's temperature at supersaturation. This can be exacerbated by the presence of impurities. To resolve this, you can:

  • Add more solvent: Increase the volume of the "good" solvent to keep the compound dissolved at a lower temperature.

  • Slow down the cooling process: A slower cooling rate allows for gradual crystal formation above the compound's melting point.

  • Use a seed crystal: Introducing a small crystal of the pure compound can initiate crystallization at a suitable temperature.

  • Re-evaluate your solvent system: A different solvent or solvent pair with a lower boiling point may be necessary.

Q3: I am observing significant smearing or tailing of my compound on a silica gel TLC plate and column. How can I improve the separation?

A3: Carboxylic acids are prone to smearing on silica gel due to their acidic nature, which leads to strong interactions with the stationary phase. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), should be added to the eluent. This protonates the carboxylic acid, reducing its polarity and minimizing interactions with the silica gel, resulting in sharper peaks and better separation.

Q4: What are the likely impurities I might encounter in my crude this compound?

A4: While specific impurities depend on the synthetic route, common contaminants may include:

  • Unreacted starting materials: Such as the corresponding 2'-hydroxyacetophenone derivative.

  • Incomplete hydrolysis products: If the synthesis involves the hydrolysis of an ester precursor, some of the ester may remain.

  • Side-products: Formed from competing reaction pathways.

  • Residual solvents and reagents: From the synthesis and workup steps.

Q5: Which analytical techniques are recommended for assessing the purity of the final product?

A5: A combination of analytical methods is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is excellent for determining the purity of the compound and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the molecular weight of the desired product and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying any structural isomers or impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve in the hot solvent. Incorrect solvent choice; insufficient solvent.Select a more suitable solvent where the compound has high solubility when hot and low solubility when cold. Incrementally add more hot solvent until the compound dissolves.
No crystals form upon cooling. Solution is too dilute; supersaturation not achieved.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal. Cool the solution in an ice bath.
Crystallization is too rapid, potentially trapping impurities. Solution is too concentrated; cooling is too fast.Reheat the solution and add a small amount of additional solvent. Allow the solution to cool slowly at room temperature before moving to an ice bath.
Low recovery of the purified compound. Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss in the mother liquor.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the compound from impurities. Incorrect eluent system (polarity is too high or too low).Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for chromone carboxylic acids is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), with a small percentage of acetic or formic acid.
The compound will not elute from the column. The eluent is not polar enough; strong interaction with the silica gel.Gradually increase the polarity of the eluent. Ensure that a small amount of acid is included in the eluent to suppress the ionization of the carboxylic acid.
Cracks or channels form in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification.
Inconsistent elution profile (e.g., broad or tailing peaks). See FAQ Q3.Add 0.1-1% acetic or formic acid to the eluent to improve the peak shape.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on related compounds, a solvent system such as an ethanol-chloroform mixture can be effective.[3] Alternatively, other polar solvents like ethanol, methanol, or acetic acid should be tested.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hotplate or in a water bath) while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane). Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and even bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a solvent system of appropriate polarity, as determined by prior TLC analysis. A common eluent for similar compounds is a gradient of dichloromethane and methanol (e.g., starting with 100% dichloromethane and gradually increasing the methanol concentration).[4] Crucially, add 0.1-1% acetic or formic acid to the eluent mixture.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visualization of Experimental Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling to RT hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Start pack_column Pack Silica Gel Column start->pack_column load_sample Load Crude Sample (Wet or Dry Loading) pack_column->load_sample elute Elute with Solvent Gradient (+ 0.1-1% Acetic Acid) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->elute Continue Elution combine_pure Combine Pure Fractions monitor_tlc->combine_pure Fractions are Pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for Chromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Chromone Synthesis Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chromones?

A1: The most prevalent methods for chromone synthesis include the Baker-Venkataraman rearrangement, the Kostanecki-Robinson reaction, and the Simonis reaction.[1] Each method offers distinct advantages and is suited for different substitution patterns on the chromone core.

Q2: I'm consistently getting low yields in my chromone synthesis. What are the general factors I should investigate?

A2: Low yields in chromone synthesis can often be attributed to several factors, including the purity of starting materials, the choice of solvent and catalyst, reaction temperature, and the presence of moisture.[1] A systematic approach to troubleshooting is recommended, starting with ensuring the purity of your reactants and optimizing reaction conditions.[1][2]

Q3: How can I effectively monitor the progress of my chromone synthesis reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1][2] By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually track the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.[2]

Q4: What are some common side products in chromone synthesis, and how can their formation be minimized?

A4: A common side product in certain chromone syntheses is the isomeric coumarin. The choice of condensing agent can significantly influence the product distribution. For instance, in the Simonis reaction, using phosphorus pentoxide (P₂O₅) is reported to favor chromone formation over coumarin.[2] Side product formation can also be minimized by optimizing reaction conditions such as temperature and solvent polarity.[2]

Q5: Are there any specific safety precautions I should take during chromone synthesis?

A5: Yes, many reagents used in chromone synthesis are corrosive or toxic. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many synthesis protocols require high temperatures, so proper handling of heating equipment is essential to prevent burns. If using a microwave reactor, ensure you are properly trained in its operation and follow all manufacturer safety guidelines.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your chromone synthesis experiments in a question-and-answer format.

Issue 1: Consistently Low Reaction Yield

  • Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.[2]

    • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical. It is crucial to optimize these parameters. For instance, in microwave-assisted synthesis, adjusting the base, solvent, and temperature can significantly enhance yields.[2]

    • Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using TLC or LC-MS. If starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.[1][2]

    • Purity of Starting Materials: Impurities in the starting materials, such as o-hydroxyacetophenone, can lead to unwanted side reactions and lower the yield of the desired chromone.[1] Ensure the purity of all reactants by recrystallization or column chromatography before use.[1]

    • Purification Losses: Significant loss of product can occur during workup and purification steps.[2] Re-evaluate your extraction and chromatography procedures to minimize these losses.

Logical Workflow for Troubleshooting Low Yields

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity MonitorReaction Monitor Reaction Progress (TLC/LC-MS) CheckPurity->MonitorReaction AnalyzeSideProducts Analyze Side Products (NMR, MS) MonitorReaction->AnalyzeSideProducts OptimizeConditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) AnalyzeSideProducts->OptimizeConditions ReviewPurification Review Purification Protocol OptimizeConditions->ReviewPurification Improved Yield Improved? ReviewPurification->Improved Improved->Start No End Problem Solved Improved->End Yes

Caption: A logical workflow for troubleshooting low yields in chromone synthesis.

Issue 2: Significant Formation of Side Products

  • Question: I am observing the formation of significant amounts of a side product. How can I identify it and suppress its formation?

  • Answer: The formation of side products is a common challenge. Identifying the impurity is the first step toward mitigating its formation.

    • Identification: Isolate the side product using column chromatography or preparative TLC/HPLC. Characterize its structure using spectroscopic methods such as NMR and Mass Spectrometry.

    • Suppression Strategies:

      • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically controlled product.[2]

      • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents with different polarities.[2]

      • Catalyst/Reagent: In cases like the Simonis reaction, the choice of condensing agent is critical. Using phosphorus pentoxide (P₂O₅) can favor chromone formation over the isomeric coumarin.[2]

Issue 3: Reaction Fails with Substituted Starting Materials

  • Question: My reaction works well with unsubstituted o-hydroxyacetophenone, but fails or gives very low yields with electron-withdrawing or sterically hindered substituents. What should I do?

  • Answer: The electronic and steric nature of substituents can significantly impact the reaction's success.

    • Adjust Reaction Conditions: For substrates with electron-withdrawing groups (EWGs), consider using a stronger base or a more polar solvent to facilitate the reaction. For sterically hindered substrates, increasing the reaction time or using a less bulky catalyst might be beneficial.[2]

    • Protecting Groups: If a functional group is interfering with the reaction, consider protecting it before the key reaction step and deprotecting it afterward.[2]

    • Consult the Literature: Search for literature precedents where similar substituted starting materials have been used in chromone synthesis. This can provide valuable insights into suitable reaction conditions.[2]

Experimental Protocols

1. Baker-Venkataraman Rearrangement for Chromone Synthesis

The Baker-Venkataraman rearrangement is a two-step process involving the formation of a 1,3-diketone intermediate followed by acid-catalyzed cyclization to the chromone.[3]

Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione

  • To a solution of 2'-hydroxyacetophenone (1 eq.) in anhydrous pyridine, add benzoyl chloride (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the mixture into ice-cold water and extract with diethyl ether.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude o-acyloxyacetophenone.

  • Dissolve the crude ester in anhydrous pyridine and add powdered potassium hydroxide (3 eq.).

  • Heat the mixture at 50-60 °C for 2-3 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold dilute HCl to precipitate the 1,3-diketone.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol if necessary.

Step 2: Cyclization to 2-phenylchromone (Flavone)

  • Dissolve the 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (1 eq.) in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.[1]

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated flavone, wash with water, and dry. Recrystallize from a suitable solvent like ethanol.

Experimental Workflow: Baker-Venkataraman Rearrangement

BakerVenkataraman Start o-hydroxyacetophenone Acylation Acylation (Benzoyl Chloride, Pyridine) Start->Acylation Ester o-acyloxyacetophenone Acylation->Ester Rearrangement Rearrangement (KOH, Pyridine) Ester->Rearrangement Diketone 1,3-diketone Rearrangement->Diketone Cyclization Acid-catalyzed Cyclization (H₂SO₄, Acetic Acid) Diketone->Cyclization Product Chromone (Flavone) Cyclization->Product

Caption: Workflow for chromone synthesis via the Baker-Venkataraman rearrangement.

2. Simonis Reaction for Chromone Synthesis

The Simonis reaction involves the condensation of a phenol with a β-ketoester in the presence of a condensing agent, typically phosphorus pentoxide (P₂O₅), to form a chromone.[4]

  • Mix the phenol (1 eq.) and the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq.).

  • Slowly add phosphorus pentoxide (P₂O₅) (2-3 eq.) to the mixture with vigorous stirring. The reaction is often exothermic.

  • Heat the reaction mixture at 80-100 °C for 1-2 hours.

  • Cool the mixture and carefully add crushed ice to decompose the excess P₂O₅.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Base for Baker-Venkataraman Rearrangement

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1KOHPyridine60375
2NaHTHFrt582
3K₂CO₃AcetoneReflux865
4DBUToluene80478

Table 2: Influence of Condensing Agent in Simonis Reaction

EntryPhenolβ-ketoesterCondensing AgentProduct Ratio (Chromone:Coumarin)
1PhenolEthyl AcetoacetateP₂O₅9:1
2PhenolEthyl AcetoacetateH₂SO₄2:8
3m-CresolEthyl BenzoylacetateP₂O₅8:2
4m-CresolEthyl BenzoylacetateH₂SO₄1:9

References

Vilsmeier-Haack Reaction on Chromones: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Vilsmeier-Haack reaction for the synthesis of 3-formylchromone derivatives. This powerful reaction, while efficient, can present challenges. This guide offers solutions to common problems in a direct question-and-answer format.

Troubleshooting Workflow

Before delving into specific issues, the following workflow provides a logical approach to diagnosing and resolving common problems encountered during the Vilsmeier-Haack formylation of chromone precursors.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Corrective Actions Problem Low or No Product Yield Cause1 Inactive Vilsmeier Reagent Problem->Cause1 Cause2 Poor Substrate Reactivity Problem->Cause2 Cause3 Incorrect Reaction Conditions Problem->Cause3 Cause4 Difficult Work-up/Isolation Problem->Cause4 Sol1 Use Fresh, Anhydrous Reagents (DMF, POCl₃). Prepare Reagent In Situ at 0-5°C. Cause1->Sol1 Sol2 Check Substituent Effects. Electron-withdrawing groups may hinder reaction. Cause2->Sol2 Sol3 Optimize Temperature (e.g., 50-80°C). Increase Reaction Time. Use Excess Vilsmeier Reagent. Cause3->Sol3 Sol4 Ensure Complete Hydrolysis of Iminium Salt. Careful pH Adjustment During Neutralization. Optimize Extraction Solvent. Cause4->Sol4 G cluster_reagent 1. Vilsmeier Reagent Formation cluster_reaction 2. Reaction with Substrate DMF DMF Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Reagent POCl3 POCl₃ POCl3->Reagent Substrate 2-Hydroxy- acetophenone Reagent->Substrate Intermediate Iminium Salt Intermediate Substrate->Intermediate Hydrolysis Hydrolysis (Work-up) Intermediate->Hydrolysis Product 3-Formylchromone Hydrolysis->Product

side product formation in the synthesis of chlorinated chromones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chlorinated chromones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the chlorination of the chromone scaffold. Below you will find frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the chlorination of chromones?

The primary side products encountered during the synthesis of chlorinated chromones depend on the chlorinating agent, substrate reactivity, and reaction conditions. The most common issues are:

  • Polychlorination: Introduction of more than one chlorine atom onto the chromone scaffold. This is common with highly reactive chlorinating agents or when using an excess of the reagent.

  • Pyrone Ring Opening: Nucleophilic attack at the C-2 position of the chromone can lead to the opening of the γ-pyrone ring, forming various degradation products.[1] This is often promoted by the reaction conditions or the presence of strong nucleophiles.

  • Formation of undesired isomers: Depending on the substituents on the chromone ring, chlorination can occur at various positions, leading to a mixture of regioisomers.

  • Reaction with functional groups: Other functional groups on the chromone molecule may react with the chlorinating agent.

Q2: How do I choose the appropriate chlorinating agent for my synthesis?

The choice of chlorinating agent is critical and depends on the desired regioselectivity and the sensitivity of the substrate.

  • Sulfuryl chloride (SO₂Cl₂): A powerful and efficient reagent for the chlorination of chromones and flavones.[2] It is often used for chlorination at the C-3 position. However, its high reactivity can sometimes lead to polychlorination or other side reactions if not carefully controlled.[3]

  • N-Chlorosuccinimide (NCS): A milder and more selective electrophilic chlorinating agent.[4] It is often preferred for substrates with sensitive functional groups.[4] NCS is a stable solid, making it safer and easier to handle than gaseous chlorine.[4] For less reactive systems, an acid catalyst may be required.

  • Vilsmeier-Haack Reagent (POCl₃/DMF): This reagent is primarily used for formylation at the C-3 position of a chromone, which proceeds via a chloroiminium ion intermediate.[5][6][7][8] While its main purpose is formylation, it inherently involves chlorination chemistry.

Q3: My reaction is producing a significant amount of dichlorinated product. How can I improve selectivity for the mono-chlorinated chromone?

High levels of dichlorination are typically due to an overly reactive system. To improve mono-selectivity, consider the following adjustments:

  • Reduce the stoichiometry of the chlorinating agent: Carefully control the molar equivalents of the chlorinating agent to be stoichiometric or slightly sub-stoichiometric with respect to the chromone.

  • Lower the reaction temperature: Running the reaction at a lower temperature can decrease the reaction rate and improve selectivity.

  • Choose a milder chlorinating agent: Switch from a highly reactive agent like SO₂Cl₂ to a milder one like NCS.

  • Slow addition: Add the chlorinating agent dropwise or portion-wise over a longer period to maintain a low instantaneous concentration in the reaction mixture.

Q4: I am observing products consistent with pyrone ring opening. What causes this and how can it be prevented?

The γ-pyrone ring of the chromone is susceptible to nucleophilic attack, particularly at the C-2 position, which can lead to ring-opening.[1]

  • Causes: This side reaction can be initiated by nucleophiles present in the reaction mixture or during aqueous workup. The reaction conditions, such as the presence of strong bases or acids, can also facilitate this process.

  • Prevention:

    • Ensure anhydrous reaction conditions to avoid hydrolysis.

    • Use non-nucleophilic bases if a base is required.

    • Perform a careful, non-aqueous workup if the product is sensitive.

    • Consider protecting sensitive functional groups on the chromone scaffold that might promote ring opening.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low Yield of the Desired Chlorinated Chromone
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature.
Product Degradation The chlorinated chromone may be unstable under the reaction or workup conditions. Minimize exposure to harsh acidic or basic conditions and consider a rapid workup at a low temperature.
Side Product Formation A significant portion of the starting material may be converted into side products like polychlorinated species or ring-opened compounds. Analyze the crude product by NMR or LC-MS to identify the major side products and consult the relevant troubleshooting sections.
Suboptimal Reagent The chosen chlorinating agent may not be suitable for the specific chromone substrate. Refer to the data table below to compare the performance of different reagents.
Issue 2: Complex Mixture of Products in the Crude Reaction
Possible Cause Suggested Solution
Lack of Regioselectivity The chlorination is occurring at multiple positions on the chromone ring. This is highly dependent on the directing effects of existing substituents. Consider using a more selective chlorinating agent or exploring catalytic methods that can improve regioselectivity.
Polychlorination Multiple chlorinations are occurring. Reduce the equivalents of the chlorinating agent, lower the reaction temperature, and use a slow addition method.
Concurrent Ring Opening A portion of the material is undergoing pyrone ring opening. Ensure anhydrous conditions and avoid strong nucleophiles in the reaction and workup.

Data Presentation: Comparison of Chlorinating Agents

The following table summarizes the characteristics and common outcomes of different chlorinating agents used in chromone synthesis. Yields are indicative and highly dependent on the specific substrate and reaction conditions.

Chlorinating Agent Typical Substrate Common Position of Chlorination Reported Yield Range (%) Key Side Products Advantages Disadvantages
Sulfuryl Chloride (SO₂Cl₂) Chromones, FlavonesC-360-90%Polychlorination, Ring Opening (if nucleophiles present)High reactivity, efficient, good yields.[2]Can be unselective, requires careful control of stoichiometry and temperature.[3]
N-Chlorosuccinimide (NCS) Activated aromatic rings, sensitive substratesC-3, C-6, C-8 (substrate dependent)50-85%Isomeric mixtures, incomplete reactionMild, selective, safer to handle (solid).[4]Less reactive, may require a catalyst for deactivated systems.
Vilsmeier-Haack Reagent 2'-HydroxyacetophenonesC-3 (Formylation)70-95% (for 3-formylchromone)Diformylation, incomplete cyclizationOne-pot synthesis of 3-formylchromones from precursors.[5][6]Primarily a formylating agent, not a general chlorinating agent.

Experimental Protocols

Protocol 1: Synthesis of 3-Chlorochromone using Sulfuryl Chloride

This protocol is a representative method for the chlorination of a chromone at the C-3 position.

Materials:

  • Chromone (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the chromone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add sulfuryl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 3-chlorochromone.

Protocol 2: Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction

This protocol describes the synthesis of 3-formylchromone from 2'-hydroxyacetophenone, a common precursor.[5]

Materials:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ice-water

  • Ethanol for recrystallization

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place N,N-dimethylformamide.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (3.0 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a yellow, crystalline solid.

  • After the addition is complete, add a solution of 2'-hydroxyacetophenone (1.0 eq) in a small amount of DMF dropwise.

  • After the addition, heat the reaction mixture to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice with stirring.

  • Neutralize the solution with a saturated solution of sodium hydroxide or sodium carbonate.

  • The solid product will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product and recrystallize from ethanol to obtain pure 3-formylchromone.

Visualization of Processes

Troubleshooting Workflow for Chlorinated Chromone Synthesis

G cluster_0 Troubleshooting Workflow cluster_1 Side Product Scenarios & Solutions Problem Problem Observed (e.g., Low Yield, Complex Mixture) Analysis Analyze Crude Product (NMR, LC-MS) Problem->Analysis Identify Identify Major Side Product(s) Analysis->Identify Poly Polychlorination Detected Identify->Poly If... RingOpen Ring Opening Detected Identify->RingOpen If... Isomers Isomer Mixture Detected Identify->Isomers If... Sol_Poly Solution: - Reduce eq. of chlorinating agent - Lower temperature - Use milder reagent (e.g., NCS) Poly->Sol_Poly Optimize Conditions Sol_RingOpen Solution: - Ensure anhydrous conditions - Use non-nucleophilic reagents - Careful, non-aqueous workup RingOpen->Sol_RingOpen Modify Protocol Sol_Isomers Solution: - Change solvent or catalyst - Explore regioselective methods Isomers->Sol_Isomers Refine Method

Caption: A troubleshooting decision tree for identifying and resolving common side product issues.

Reaction Pathways in Chromone Chlorination

G cluster_0 Reaction Pathways Start Chromone Substrate Reagent + Chlorinating Agent (e.g., SO2Cl2) Desired_Product Desired Product (e.g., 3-Chlorochromone) Reagent->Desired_Product Desired Pathway (Controlled Conditions) Side_Product1 Side Product 1: Polychlorination Reagent->Side_Product1 Side Reaction (Excess Reagent, High Temp.) Side_Product2 Side Product 2: Pyrone Ring Opening Reagent->Side_Product2 Side Reaction (Presence of Nucleophiles)

Caption: Competing reaction pathways leading to desired product and common side products.

References

Technical Support Center: 7-Chloro-4-oxo-4H-chromene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and storage of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at room temperature in a dry, well-ventilated place.[1][2] Keep the container tightly closed to prevent moisture absorption.

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, this compound is generally stable under normal laboratory conditions.[2] However, prolonged exposure to light, extreme pH, and high temperatures should be avoided to prevent potential degradation.

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the chemical structure and data from related compounds, potential degradation pathways include:

  • Hydrolysis: The chromone ring system can be susceptible to hydrolysis, especially under acidic or basic conditions. Acid-catalyzed hydrolysis may lead to decarboxylation.

  • Photodegradation: Chromone derivatives can be sensitive to light. Exposure to UV or visible light may induce photochemical reactions, potentially leading to decarboxylation and other transformations.

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule.

  • Oxidation: Reaction with oxidizing agents can lead to the degradation of the compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue Possible Cause Troubleshooting Steps
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at room temperature in a tightly sealed container, protected from light and moisture. 2. Review Experimental pH: Assess the pH of your experimental solutions. Extreme acidic or basic conditions can cause hydrolysis. Consider using a buffered system if compatible with your experiment. 3. Minimize Light Exposure: Protect solutions containing the compound from direct light, especially during long experiments. Use amber vials or cover glassware with aluminum foil. 4. Control Temperature: Avoid exposing the compound to high temperatures during your experimental setup.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC). The compound may have degraded into one or more new products.1. Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in confirming if the unknown peaks correspond to degradation products. 2. Use a Stability-Indicating Method: Employ a validated stability-indicating HPLC method to ensure that the parent compound peak is well-resolved from any potential degradation products. A generic method is provided in the "Experimental Protocols" section.
Poor solubility of the compound. The compound is a solid with limited solubility in aqueous solutions.1. Use an appropriate solvent: While soluble in water, using organic co-solvents like methanol or acetonitrile may be necessary for preparing stock solutions.[3] 2. Gentle Heating and Sonication: To aid dissolution, gentle warming and sonication can be applied. However, avoid excessive heat to prevent thermal degradation.

Summary of Stability Data

Condition Stability Potential Degradation Products
Recommended Storage Stable-
Acidic (e.g., 0.1 M HCl) Potential for hydrolysis and decarboxylation7-chloro-4-oxo-4H-chromene and other related compounds
Basic (e.g., 0.1 M NaOH) Potential for hydrolysis of the chromone ringRing-opened products
Oxidative (e.g., 3% H₂O₂) Potential for oxidationOxidized derivatives
Thermal (e.g., >60°C) Potential for decompositionVarious decomposition products
Photolytic (UV/Vis light) Potential for photodegradation, including decarboxylation7-chloro-4-oxo-4H-chromene and other photoproducts

Experimental Protocols

Protocol for a Generic Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method can be used as a starting point for developing a validated stability-indicating assay for this compound.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at an appropriate wavelength (to be determined by UV scan, likely around 254 nm or 310 nm).

  • Column Temperature: 25-30 °C

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL for stock solution) and dilute with the mobile phase for analysis.

Protocol for Forced Degradation Studies

These studies are designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to the target concentration and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve a known amount of the compound in 0.1 M NaOH.

    • Incubate the solution at room temperature for a specified period (e.g., 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase to the target concentration and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute with the mobile phase to the target concentration and analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven (e.g., 80°C) for a specified period (e.g., 48 hours).

    • Dissolve the heat-treated sample in a suitable solvent, dilute to the target concentration with the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable, transparent container) to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample protected from light.

    • After a defined exposure period, dilute the samples to the target concentration with the mobile phase and analyze by HPLC.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Results degradation_suspected Degradation Suspected start->degradation_suspected check_storage Verify Storage Conditions (Room Temp, Dry, Dark) check_ph Assess Experimental pH (Avoid Extremes) check_storage->check_ph check_light Minimize Light Exposure (Use Amber Vials) check_ph->check_light check_temp Control Temperature (Avoid High Heat) check_light->check_temp forced_degradation Perform Forced Degradation Studies check_temp->forced_degradation degradation_suspected->check_storage Check degradation_suspected->forced_degradation Yes stability_method Use Stability-Indicating Analytical Method forced_degradation->stability_method end Problem Resolved stability_method->end

Caption: Troubleshooting workflow for unexpected experimental results.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation parent This compound hydrolysis_product Ring-Opened Products parent->hydrolysis_product Base decarboxylation_product 7-chloro-4-oxo-4H-chromene (Decarboxylation) parent->decarboxylation_product Acid photo_decarboxylation 7-chloro-4-oxo-4H-chromene parent->photo_decarboxylation Light (UV/Vis) thermal_products Various Decomposition Products parent->thermal_products Heat oxidative_products Oxidized Derivatives parent->oxidative_products Oxidizing Agents other_photoproducts Other Photoproducts photo_decarboxylation->other_photoproducts

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Scaling Up the Synthesis of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid. It provides in-depth troubleshooting for common issues encountered during scale-up, detailed experimental protocols, and quantitative data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound? A common and effective method involves a Claisen-type condensation of the appropriately substituted 2'-hydroxyacetophenone with a dialkyl oxalate, followed by an acid-catalyzed cyclization and subsequent hydrolysis of the resulting ester. A key starting material for this synthesis is 1-(4-chloro-2-hydroxyphenyl)ethanone.

Q2: My reaction yield is consistently low. What are the primary factors to investigate when scaling up? Low yields during scale-up can stem from several factors:

  • Purity of Starting Materials: Impurities in the 2'-hydroxyacetophenone derivative or the oxalate ester can lead to significant side product formation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature are critical and may need re-optimization when moving from lab scale to pilot scale.[1][2]

  • Moisture Control: The condensation step is often sensitive to moisture. Ensuring anhydrous conditions is crucial for driving the reaction to completion.[1]

  • Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized temperature gradients and concentration differences, affecting reaction kinetics and selectivity.

  • Workup Procedure: Product loss during extraction, crystallization, or purification is a common issue. The workup protocol must be robust and scalable.

Q3: How can I minimize the formation of isomeric impurities or byproducts? Side product formation, such as the generation of isomeric coumarins, can sometimes occur during chromone synthesis.[1] In the synthesis of chromone-2-carboxylic acids, a key step is the intramolecular cyclization. The reaction conditions, particularly the choice of acid catalyst and temperature, must be carefully controlled to favor the desired chromone ring closure. Using phosphorus pentoxide (P₂O₅) or a strong acid like sulfuric acid in a controlled manner can direct the reaction towards the chromone product.[1]

Q4: What are the safety considerations when scaling up this synthesis? Key safety considerations include:

  • Exothermic Reactions: The initial condensation and the acid-catalyzed cyclization can be exothermic. Proper temperature monitoring and control are essential to prevent runaways.

  • Reagent Handling: Reagents like oxalyl chloride or strong acids and bases require careful handling in a well-ventilated area, especially at larger scales.

  • Pressure Buildup: Some reactions may generate gaseous byproducts. The reactor system must be equipped with appropriate pressure relief mechanisms.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem Possible Cause Recommended Solution
Low Yield of Final Product Incomplete Condensation: The initial Claisen condensation did not go to completion.Monitor the reaction by TLC or HPLC. Consider increasing the reaction time, temperature, or the equivalents of the base (e.g., sodium ethoxide). Ensure starting materials are pure and conditions are anhydrous.[1]
Inefficient Cyclization: The intermediate diketone is not cyclizing efficiently.Ensure a sufficiently strong acid catalyst (e.g., H₂SO₄, HCl in acetic acid) is used for the cyclization step.[3][4] Refluxing in glacial acetic acid with a catalytic amount of a strong acid is a common method.[1]
Product Degradation: The chromone product may be unstable under harsh workup conditions.[1]Minimize exposure time to strong acids or bases during workup. Ensure prompt neutralization and isolation of the product.
Formation of Side Products Isomer Formation (Coumarin): Reaction conditions favor the formation of the isomeric coumarin.The Simonis reaction, a related synthesis, is sensitive to the catalyst. Using phosphorus pentoxide (P₂O₅) as the condensing agent preferentially leads to chromone formation over coumarins.[1]
Polymerization/Tar Formation: Highly acidic or basic conditions at elevated temperatures can lead to decomposition.Optimize reaction temperature and catalyst concentration. Consider using milder catalysts or reaction conditions. Microwave-assisted synthesis can sometimes reduce side product formation by allowing for shorter reaction times.[2]
Difficulty in Product Isolation Poor Crystallization: The product oils out or fails to crystallize from the chosen solvent system.Perform a solvent screen to find an optimal recrystallization solvent or solvent mixture. Seeding the solution with a small crystal of pure product can induce crystallization.
Emulsion during Extraction: Emulsions form during the aqueous workup, making phase separation difficult.Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. Alternatively, filtering the mixture through a pad of celite can help break the emulsion.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from common synthetic methods for chromone-2-carboxylic acids.[5]

Step 1: Synthesis of Ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reaction: To a solution of sodium ethoxide (prepared from 1.1 eq of sodium in anhydrous ethanol), add 1-(4-chloro-2-hydroxyphenyl)ethanone (1.0 eq).

  • Addition: Add diethyl oxalate (1.2 eq) dropwise to the mixture at room temperature.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cyclization: Cool the reaction mixture to room temperature and slowly pour it into a mixture of ice and concentrated hydrochloric acid (or sulfuric acid). The intermediate diketone will cyclize upon acidification.

  • Isolation: The solid ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. The typical yield for this step is in the range of 70-80%.[5]

Step 2: Hydrolysis to this compound

  • Setup: In a round-bottom flask, suspend the crude ethyl ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).

  • Reaction: Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC, typically 2-4 hours). The reaction mixture should become a clear solution.

  • Acidification: Cool the solution in an ice bath and acidify with cold, dilute hydrochloric acid until the pH is ~1-2.

  • Isolation: The desired carboxylic acid will precipitate as a solid. Collect the product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven. The yield for the hydrolysis step is typically high, often 80-90% or greater.[5]

Quantitative Data Summary

The following table summarizes data from a study on the microwave-assisted synthesis of a related brominated chromone-2-carboxylic acid, illustrating the impact of reaction conditions on yield.[2] These findings can guide the optimization of the 7-chloro analogue.

Table 1: Optimization of Microwave-Assisted Synthesis Conditions

EntryBase (eq.)SolventTemperature (°C)Time (min)Yield (%)
1Et₃N (3.0)EtOH12010 + 1025
2K₂CO₃ (3.0)EtOH12010 + 1045
3DBU (3.0)EtOH12010 + 1070
4DBU (3.0)Dioxane12010 + 1065
5DBU (3.0)MeCN12010 + 1058
6DBU (3.0)EtOH10010 + 1062
7DBU (3.0)EtOH14010 + 1073
8DBU (4.0)EtOH14015 + 1587

Data adapted from a study on 6-bromochromone-2-carboxylic acid synthesis, which is structurally analogous and informative for the target compound.[2]

Visualizations

Experimental Workflow Diagram

The following diagram outlines the key stages in the synthesis and purification of the target molecule.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_workup Workup & Purification SM1 1-(4-chloro-2- hydroxyphenyl)ethanone Condensation Step 1a: Claisen Condensation (Reflux, 4-6h) SM1->Condensation SM2 Diethyl Oxalate SM2->Condensation Base Sodium Ethoxide in Ethanol Base->Condensation Cyclization Step 1b: Acid-Catalyzed Cyclization (HCl / Ice) Condensation->Cyclization Intermediate Filtration1 Filtration & Washing (Crude Ester) Cyclization->Filtration1 Hydrolysis Step 2: Saponification (NaOH, Reflux, 2-4h) Acidification Acidification to pH 1-2 (HCl) Hydrolysis->Acidification Filtration1->Hydrolysis Crude Ethyl Ester Filtration2 Filtration & Washing (Final Product) Acidification->Filtration2 Drying Vacuum Drying Filtration2->Drying Product Final Product: 7-chloro-4-oxo-4H-chromene- 2-carboxylic acid Drying->Product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

This decision tree provides a logical workflow for diagnosing and solving issues related to low product yield.

G Problem Problem: Low Yield Cause1 Impure Starting Materials? Problem->Cause1 Cause2 Incomplete Reaction? Problem->Cause2 Cause3 Suboptimal Conditions? Problem->Cause3 Cause4 Product Loss/Degradation? Problem->Cause4 Solution1a Verify purity by NMR/GC-MS Cause1->Solution1a Check Solution2a Monitor reaction by TLC/HPLC Cause2->Solution2a Verify Solution3a Screen alternative bases (e.g., DBU, K₂CO₃) Cause3->Solution3a Investigate Solution3b Optimize temperature profile for scale-up Cause3->Solution3b Investigate Solution3c Ensure efficient stirring Cause3->Solution3c Investigate Solution4a Optimize workup pH and extraction solvent Cause4->Solution4a Review Solution4b Minimize exposure of product to harsh conditions Cause4->Solution4b Review Solution1b Recrystallize or distill starting materials Solution1a->Solution1b If impure Solution2b Increase reaction time or temperature Solution2a->Solution2b If incomplete Solution2c Ensure anhydrous conditions Solution2a->Solution2c If incomplete

Caption: Decision tree for troubleshooting low yield in chromone synthesis.

References

Technical Support Center: Purity Assessment of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary method for quantitative purity assessment is High-Performance Liquid Chromatography (HPLC), typically with UV detection. For structural confirmation and identification of impurities, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are essential. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on solid-state properties and the presence of residual solvents.

Q2: What is the expected molecular weight of this compound?

A2: The molecular formula is C₁₀H₅ClO₄, which corresponds to a molecular weight of approximately 224.60 g/mol .[1][2]

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, based on available safety data, this compound is classified as an acute oral toxicant (Acute Tox. 4 Oral).[2] It is advisable to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How can I identify potential impurities in my sample?

A4: Impurities can be detected as additional peaks in your HPLC chromatogram. These can be further characterized using mass spectrometry (LC-MS) to determine their molecular weights, which can help in proposing potential structures. NMR spectroscopy is also a powerful tool for identifying and structurally elucidating impurities, especially if they are present at sufficient levels.

Q5: What is a typical UV maximum absorption wavelength for chromone derivatives?

A5: Chromone derivatives typically exhibit strong UV absorbance. For a related compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, UV maxima were observed at 316 nm and 330 nm in acetone.[3] A UV-Vis scan of this compound is recommended to determine the optimal wavelength for HPLC detection, which is likely to be in a similar range.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

HPLC Analysis Troubleshooting
Issue Potential Causes Solutions
Baseline Noise or Drift - Air bubbles in the mobile phase or detector.[3] - Contaminated mobile phase or column.[3] - Temperature fluctuations.[3] - Detector lamp instability.[3]- Degas the mobile phase using sonication or vacuum filtration.[3] - Prepare fresh mobile phase and flush the system.[3] - Use a column oven to maintain a stable temperature.[3] - Allow the detector lamp to warm up sufficiently or replace if necessary.
Peak Tailing - Secondary interactions between the analyte and the stationary phase. - Column overload. - Dead volume in the HPLC system.[3]- Adjust the mobile phase pH to ensure the carboxylic acid is fully protonated or deprotonated. - Reduce the sample concentration or injection volume. - Check and tighten all fittings to minimize dead volume.
Shifting Retention Times - Inconsistent mobile phase composition.[4] - Fluctuations in column temperature.[3] - Column degradation.[4] - Inconsistent flow rate.[4]- Prepare mobile phase accurately and ensure proper mixing.[3] - Use a column oven for temperature control. - Replace the column if it has deteriorated. - Check the pump for leaks and ensure a consistent flow rate.[4]
High Backpressure - Blockage in the system (e.g., guard column, frits).[4] - Particulate matter from the sample or mobile phase. - Column contamination.- Replace the guard column or inline filter. - Filter all samples and mobile phases through a 0.45 µm filter. - Wash the column with a strong solvent.
Poor Peak Resolution - Inappropriate mobile phase composition. - Unsuitable column. - Flow rate is too high.- Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio or pH). - Select a column with a different stationary phase or higher efficiency. - Reduce the flow rate.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a representative reverse-phase HPLC method suitable for the purity determination of this compound and its related impurities.

Instrumentation and Conditions:

Parameter Value
HPLC System A standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode Array Detector scanning from 200-400 nm; quantification at ~320 nm
Injection Volume 10 µL
Sample Preparation Dissolve an accurately weighed amount of the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the prepared sample solution.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Spectroscopic and Thermal Analysis

The following table summarizes the typical parameters for other analytical techniques used in the characterization of this compound.

Technique Purpose Typical Parameters Expected Results
UV-Vis Spectroscopy Confirmation of chromophore and determination of optimal HPLC wavelength.Solvent: Methanol or Acetonitrile. Scan Range: 200-400 nm.Absorbance maxima are expected in the range of 300-340 nm, characteristic of the chromone ring system.[3]
FT-IR Spectroscopy Identification of functional groups.Sample Preparation: KBr pellet or ATR. Scan Range: 4000-400 cm⁻¹.Characteristic peaks for C=O (ketone and carboxylic acid), C-O (ether), C-Cl, and aromatic C=C bonds.
¹H and ¹³C NMR Structural elucidation and confirmation.Solvent: DMSO-d₆ or CDCl₃. Frequency: 400 MHz or higher for ¹H.The spectra will show characteristic chemical shifts and coupling constants for the protons and carbons in the chromone ring system.[3][5]
Mass Spectrometry (MS) Molecular weight determination and impurity identification.Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (224.60 g/mol ).[1]
Differential Scanning Calorimetry (DSC) Determination of melting point and solid-state purity.Heating Rate: 5-10 °C/min. Atmosphere: Nitrogen.A sharp endothermic peak corresponding to the melting point of the compound.
Thermogravimetric Analysis (TGA) Assessment of thermal stability and presence of residual solvents.Heating Rate: 10 °C/min. Atmosphere: Nitrogen.The TGA curve will show the temperature at which the compound begins to decompose.

Visualized Workflows

Purity_Assessment_Workflow Overall Purity Assessment Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Reporting Sample 7-chloro-4-oxo-4H-chromene- 2-carboxylic acid Sample HPLC HPLC-UV/DAD (Purity & Impurities) Sample->HPLC LCMS LC-MS (Impurity ID) Sample->LCMS NMR NMR (1H, 13C) (Structure Confirmation) Sample->NMR FTIR FT-IR (Functional Groups) Sample->FTIR Thermal DSC/TGA (Solid-State Properties) Sample->Thermal Purity_Report Purity Report (% Area, Impurity Profile) HPLC->Purity_Report Structure_Confirm Structural Confirmation Report LCMS->Structure_Confirm NMR->Structure_Confirm FTIR->Structure_Confirm Physical_Props Physical Properties Report (Melting Point, Thermal Stability) Thermal->Physical_Props Final_COA Certificate of Analysis (CoA) Purity_Report->Final_COA Structure_Confirm->Final_COA Physical_Props->Final_COA HPLC_Method_Workflow Detailed HPLC Method Workflow start Start prep_mobile_phase Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) start->prep_mobile_phase prep_sample Prepare Sample (0.5 mg/mL in 50:50 ACN:H2O) start->prep_sample equilibrate Equilibrate HPLC System (30 min at initial conditions) prep_mobile_phase->equilibrate inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_sample acquire_data Acquire Data (DAD 200-400 nm) inject_sample->acquire_data process_data Process Chromatogram (Integrate Peaks) acquire_data->process_data calculate_purity Calculate Purity (Area Percent Method) process_data->calculate_purity report Generate Report calculate_purity->report Troubleshooting_Tree HPLC Troubleshooting Decision Tree cluster_pressure Pressure Issues cluster_baseline Baseline Issues cluster_peak Peak Shape Issues start Chromatographic Issue Observed pressure Pressure Fluctuation? start->pressure baseline Baseline Problem? start->baseline peak_shape Poor Peak Shape? start->peak_shape high_pressure High Pressure pressure->high_pressure Yes low_pressure Low Pressure pressure->low_pressure No check_blockage Check for Blockages (Frits, Guard Column) high_pressure->check_blockage check_leaks Check for Leaks low_pressure->check_leaks noise Noise / Spikes baseline->noise Yes drift Drift baseline->drift No degas_mp Degas Mobile Phase noise->degas_mp check_temp Check Temp Control & Column Equilibration drift->check_temp tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No adjust_ph Adjust Mobile Phase pH tailing->adjust_ph reduce_conc Reduce Sample Concentration fronting->reduce_conc

References

challenges in the functionalization of the chromone core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chromone Core Functionalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Regioselectivity and Site-Selective Functionalization

Q1: I am struggling with controlling regioselectivity. How can I selectively functionalize the C-2, C-3, or C-5 position of the chromone core?

A1: Regioselectivity in chromone functionalization is a significant challenge, but it can be controlled by leveraging the inherent electronic properties of the chromone core and choosing the appropriate catalytic system. The key is to match the reactivity of the target position with the right type of coupling partner and catalyst.

  • C-5 Functionalization: This position is typically activated via chelation-assisted, transition-metal-catalyzed C-H activation.[1][2] The endocyclic keto group at C-4 acts as a directing group, facilitating the formation of a metallacycle intermediate that directs the catalyst to the C-5 position.[1][3] Rhodium(III) and Iridium(III) catalysts are particularly effective for this transformation.[3]

  • C-3 Functionalization: The C-3 position is electron-rich, making it susceptible to attack by electrophilic coupling partners.[1] If the C-2 position is already substituted, functionalization at C-3 becomes more predominant.[1] Palladium(II)-catalyzed reactions are commonly used for C-3 alkenylation.[3]

  • C-2 Functionalization: The C-2 position is part of a conjugated system and is relatively electron-deficient, making it a prime target for nucleophilic attack or radical-mediated functionalization.[1][4] Palladium-catalyzed oxidative cross-coupling with nucleophilic partners or copper-catalyzed dehydrogenative coupling with ethers are effective methods.[1][3]

Below is a logical workflow to guide the choice of strategy for site-selective functionalization.

G start Select Target Position on Chromone Core c5 C-5 Position start->c5 c3 C-3 Position start->c3 c2 C-2 Position start->c2 c5_strat Strategy: Chelation-Assisted C-H Activation c5->c5_strat c3_strat Strategy: Target Electron-Rich π-system c3->c3_strat c2_strat Strategy: Target Electron-Deficient π-system c2->c2_strat c5_method Method: Use Directing Group (C=O) with Rh(III), Ir(III), or Ru(II) catalyst c5_strat->c5_method c3_method Method: Use Electrophilic Coupling Partners (e.g., Alkenes w/ Pd(II)) c3_strat->c3_method c2_method Method: Use Nucleophilic or Radical Coupling Partners (e.g., Arenes w/ Pd(II) or Ethers w/ Cu(I)) c2_strat->c2_method

Caption: Logic diagram for selecting a site-selective functionalization strategy.

C-H Activation and Cross-Coupling

Q2: My C-5 olefination using a Rh(III) catalyst is giving low yields. What are the common pitfalls and how can I optimize the reaction?

A2: Low yields in Rh(III)-catalyzed C-5 olefinations can stem from several factors, including catalyst deactivation, improper choice of oxidant or additive, or suboptimal reaction conditions.[3]

Troubleshooting Steps:

  • Catalyst and Ligand: Ensure the [RhCpCl₂]₂ catalyst is pure. The Cp (pentamethylcyclopentadienyl) ligand is crucial for stability and activity.

  • Oxidant: A copper(II) salt, typically Cu(OAc)₂, is often used as the stoichiometric oxidant to regenerate the active Rh(III) species. Ensure it is anhydrous and used in the correct stoichiometry.

  • Solvent: The choice of solvent is critical. While t-AmylOH is common, switching to a different solvent like 1,4-dioxane or DMF can sometimes improve yields depending on the substrate's solubility and reactivity.

  • Temperature: These reactions often require elevated temperatures (100-120 °C). Ensure consistent and accurate temperature control. A temperature screening might be necessary for your specific substrate.

  • Atmosphere: The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and reagents.

The diagram below illustrates a simplified catalytic cycle for this reaction.

G sub Chromone Substrate int1 Cyclometalated Intermediate (Rh-C) sub->int1 C-H Activation (Directed by C=O) cat [Rh(III)Cp] int2 Olefin Insertion Intermediate int1->int2 Coordination olefin Olefin olefin->int2 int3 β-Hydride Elimination int2->int3 Migratory Insertion prod C-5 Olefinated Product int3->prod rh_h [Rh(III)Cp-H] int3->rh_h Reductive Elimination rh_h->cat Regeneration rh_reduct Rh(I) rh_h->rh_reduct Forms Rh(I) oxidant Oxidant (e.g., Cu(OAc)₂) oxidant->cat rh_reduct->cat Oxidation

Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-5 olefination.

Q3: I want to perform a C-2 arylation using a palladium catalyst, but I am observing a mixture of C-2 and C-3 products. How can I improve the selectivity?

A3: Achieving high selectivity for C-2 arylation over C-3 can be challenging due to the competing reactivity of these sites.[5] Selectivity is often dictated by the mechanism and the nature of the palladium catalyst and aryl source.

Optimization Strategies:

  • Aryl Source: Using aryl boronic acids (Suzuki-type coupling) or non-activated arenes can favor C-2 functionalization.[5]

  • Catalyst System: The combination of Pd(OAc)₂ with an appropriate ligand and oxidant is key. For direct arylation with arenes, additives like PivOH and CsOPiv can promote the desired pathway.[5]

  • Mechanism Control: The reaction can proceed via a concerted metalation-deprotonation (CMD) pathway. Optimizing conditions to favor palladation at the C-2 position is crucial.[3] This often involves milder conditions and careful selection of additives.

Table 1: Comparison of Conditions for C-2 vs. C-3 Arylation

ParameterC-2 Arylation (with Arenes)[3][5]C-3 Fluoroarylation[1]
Catalyst Pd(OAc)₂Pd(OAc)₂
Aryl Source Non-activated arenesPolyfluoroarenes
Oxidant/Additive AgOAc, PivOH, CsOPivAg₂CO₃, pivalic acid
Solvent Dichloroethane (DCE)Toluene
Temperature 120 °C120 °C
Typical Yield 60-85%55-75%

Specific Functionalization Protocols

Q4: Can you provide a detailed protocol for a typical C-5 C-H arylation of a chromone derivative?

A4: Certainly. The following protocol is a representative example for the C-5 arylation of chromones using an Iridium catalyst, based on published methods.[1]

Experimental Protocol: Iridium-Catalyzed C-5 Arylation of Chromones

  • Materials:

    • Chromone substrate (1.0 equiv)

    • Aryl boronic acid pinacol ester (2.0 equiv)

    • [IrCp*Cl₂]₂ (2.5 mol%)

    • Ag₂CO₃ (2.0 equiv)

    • Toluene (0.2 M)

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the chromone substrate, aryl boronic acid pinacol ester, [IrCp*Cl₂]₂, and Ag₂CO₃.

    • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon) three times.

    • Add anhydrous toluene via syringe.

    • Seal the vial and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the C-5 arylated chromone.

Q5: What is an effective method for introducing a vinyl group at the C-3 position?

A5: A direct C-3 alkenylation can be achieved using a Palladium(II)-catalyzed methodology.[3] This method avoids the need for pre-functionalization of the chromone core.

Experimental Protocol: Palladium(II)-Catalyzed C-3 Alkenylation of Chromones

  • Materials:

    • Chromone substrate (1.0 equiv)

    • Alkene (e.g., ethyl acrylate) (3.0 equiv)

    • Pd(OAc)₂ (10 mol%)

    • Cu(OAc)₂ (2.0 equiv) or Ag₂CO₃ (2.0 equiv)

    • Pivalic acid (PivOH) (30 mol%)

    • Toluene or 1,4-dioxane (0.1 M)

  • Procedure:

    • In a sealed tube, combine the chromone substrate, Pd(OAc)₂, the chosen oxidant (Cu(OAc)₂ or Ag₂CO₃), and pivalic acid.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen).

    • Add the solvent (toluene or dioxane) followed by the alkene.

    • Seal the tube tightly and heat the mixture at 120 °C for 24 hours.

    • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).

    • Filter the mixture through Celite, washing with DCM.

    • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the 3-vinylchromone product.[3]

Alternative Synthetic Strategies

Q6: Are there alternatives to C-H activation? I am interested in cycloaddition reactions involving the chromone core.

A6: Yes, the chromone scaffold can participate in cycloaddition reactions, notably the Diels-Alder reaction, although this is a less common functionalization strategy.[6] The pyrone ring of the chromone can act as a diene. More commonly, chromone derivatives are designed to contain a diene or dienophile moiety, which then undergoes an intramolecular Diels-Alder (IMDA) reaction to build complex polycyclic structures.[6][7]

For example, (E)-2-(2-propargyloxystyryl)chromones can be synthesized and then subjected to microwave-assisted intramolecular Diels-Alder reactions to afford chromeno[3,4-b]xanthones.[7] This approach is powerful for creating new oxygen-containing heterocyclic systems.[6]

G start 2-Methylchromone step1 Aldol Condensation start->step1 aldehyde 2-Propargyloxy- benzaldehyde aldehyde->step1 substrate (E)-2-(2-propargyloxystyryl)chromone (IMDA Substrate) step1->substrate step2 Microwave-Assisted Intramolecular Diels-Alder (IMDA) substrate->step2 product Chromeno[3,4-b]xanthone (Polycyclic Product) step2->product

Caption: Workflow for synthesis via Intramolecular Diels-Alder reaction.

References

Validation & Comparative

Comparative Analysis of Halogenated vs. Non-Halogenated Chromones: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold, a benzopyran-4-one structure, is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A common strategy to enhance the therapeutic potential of this privileged structure is the introduction of halogen atoms. Halogenation can significantly modulate a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic profile and binding affinity to biological targets. This guide provides a comparative analysis of the biological activities of halogenated versus non-halogenated chromones, supported by experimental data, to elucidate the impact of this chemical modification.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies, highlighting the enhanced biological activity often observed in halogenated chromone derivatives compared to their non-halogenated counterparts.

Antimicrobial Activity

The introduction of halogens to the chromone scaffold has been shown to significantly boost antimicrobial efficacy. This is evident in studies comparing the minimum inhibitory concentrations (MIC) of halogenated derivatives against various pathogens.

Table 1: Comparative Antifungal Activity of Chromone Derivatives against Candida albicans

CompoundHalogen SubstitutionMIC (µg/mL)Reference
ChromoneNone>10[3]
6-Bromochromone-3-carbonitrile6-Bromo5[3]
3-Bromo-6-chlorochromone3-Bromo, 6-Chloro20[3]

Lower MIC values indicate greater antifungal potency.

Table 2: Comparative Anti-Staphylococcal Activity of 3-Nitro-2H-Chromene Derivatives

CompoundHalogen SubstitutionS. aureus MIC (µg/mL)S. epidermidis MIC (µg/mL)Reference
Unsubstituted 3-nitro-2H-chromeneNone>32>32[4][5]
Mono-halogenated derivativesOne Halogen8 - 328 - 32[4][5]
Tri-halogenated derivativesThree Halogens1 - 81 - 4[4][5]

Data from a series of 20 novel 2-aryl-3-nitro-2H-chromene derivatives. Lower MIC values indicate greater antibacterial potency.[4][5]

Anticancer Activity

Halogenation is also a key strategy in enhancing the cytotoxic effects of chromones against cancer cell lines. The position and nature of the halogen substituent play a crucial role in determining the potency.

Table 3: Comparative Anticancer Activity of Thiazolidine Derivatives (as a model for heterocyclic compounds)

CompoundHalogen SubstitutionPC3 Cancer Cell IC₅₀ (µg/mL)Reference
Parent CompoundNone> 100[6]
4-Chloro derivative4-Chloro46.78[6]
4-Bromo derivative4-Bromo30.52[6]

While not chromones, these related heterocyclic compounds illustrate the potent effect of halogenation on anticancer activity. Lower IC₅₀ values indicate greater cytotoxicity.[6]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key assays mentioned.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the microbial strain (e.g., Candida albicans, Staphylococcus aureus) is prepared in a suitable broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbes with no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest compound concentration at which no visible microbial growth is observed.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Culture: Human cancer cell lines (e.g., PC3 prostate cancer cells) are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader (typically at 570 nm). The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the general workflow for evaluating chromone activity and a potential signaling pathway involved in their anticancer effects.

G General Experimental Workflow for Biological Activity Screening cluster_0 Compound Synthesis cluster_1 Biological Assays cluster_2 Data Analysis non_halogenated Non-Halogenated Chromone antimicrobial Antimicrobial Assays (e.g., MIC) non_halogenated->antimicrobial anticancer Anticancer Assays (e.g., MTT) non_halogenated->anticancer halogenated Halogenated Chromone Derivatives halogenated->antimicrobial halogenated->anticancer data_analysis Comparative Analysis of IC50/MIC values antimicrobial->data_analysis anticancer->data_analysis

Caption: Workflow for comparing halogenated and non-halogenated chromones.

G Proposed Anticancer Signaling Pathway for Cytotoxic Chromones chromone Halogenated Chromone cell_membrane Cell Membrane ros Increased ROS Production cell_membrane->ros dna_damage DNA Damage ros->dna_damage g2m_arrest G2/M Phase Cell Cycle Arrest dna_damage->g2m_arrest apoptosis Apoptosis dna_damage->apoptosis g2m_arrest->apoptosis

Caption: Potential mechanism of anticancer action for halogenated chromones.[8]

References

Unveiling the Anticancer Potential: A Comparative Efficacy Analysis of Chromone Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of recently synthesized chromone derivatives reveals significant anticancer activity across a spectrum of cancer cell lines. This guide provides a comparative overview of their efficacy, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Chromone-based compounds have demonstrated a range of cytotoxic, antiproliferative, and pro-apoptotic effects on various cancer cell types by modulating different molecular targets.[1] This versatility positions them as a promising scaffold in the design of novel anticancer agents.[2][3]

Quantitative Efficacy Summary

The antiproliferative activity of various chromone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized below. Lower IC50 values indicate greater potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Furoxan Derivatives 15aK562 (Leukemia)Not specified, but potent[4][5]
15aHepG2 (Liver)Not specified, but active[5]
15aMCF-7 (Breast)Not specified, but active[5]
15aHCT-116 (Colon)Not specified, but active[5]
15aB16 (Melanoma)Not specified, but active[5]
3-Styrylchromones 22Human Oral Squamous CarcinomaNot specified, but highest tumor specificity[6]
Chromone-Nitrogen Mustards Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoateMCF-7 (Breast)1.83[2][7]
Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoateMDA-MB-231 (Breast)1.90[2][7]
Chromone-2-aminothiazole Hybrids 5iHL-60 (Leukemia)0.25[8]
Flavanone/Chromanone Derivatives 1Colon Cancer Cell Lines8 - 20[9]
3Colon Cancer Cell Lines10 - 30[9]
5Colon Cancer Cell Lines10 - 30[9]
Chromanone Derivatives (Group B) B2 (3-chlorophenylchromanone with 2-methylpyrazoline)A549 (Lung)Not specified, but strong cytotoxicity[10]
3,3'-carbonyl-bis(chromones) 1fMCF-7 (Breast)Lower micromolar potency[11]
1dK-562 (Leukemia)Lower micromolar potency[11]
1cHeLa (Cervical)Lower micromolar potency[11]
3-(5-(benzylideneamino)thiozol-3-yl)-2H-chromen-2-ones 7cMCF-7 (Breast)Lower micromolar potency[11]
7hK-562 (Leukemia)Lower micromolar potency[11]
7iHeLa (Cervical)Lower micromolar potency[11]
Chromone-Triazole Dyads 2aT-47D (Breast)0.65[12]
2bPC3 (Prostate)0.24[12]
2bMDA-MB-231 (Breast)0.32[12]
2bT-47D (Breast)0.52[12]
Chromone-2-carboxamides 15MDA-MB-231 (Breast)14.8[1]
17MDA-MB-231 (Breast)17.1[1]
Epiremisporine Derivatives 3HT-29 (Colon)21.17[13]
3A549 (Lung)31.43[13]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of these chromone derivatives.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the chromone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Treatment: Cells are treated with the chromone derivative at various concentrations.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For example, in one study, K562 cells were treated with compound 15a, stained with Annexin V-FITC/PI, and analyzed to determine the percentages of apoptotic cells.[4]

Cell Cycle Analysis

Flow cytometry is also used to analyze the cell cycle distribution of a cell population. This is achieved by staining the cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed (e.g., in cold 70% ethanol) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined. Several chromone derivatives have been shown to induce cell cycle arrest at different phases, such as the S-phase or G2/M phase.[2][4][11]

Signaling Pathways and Mechanisms of Action

Chromone derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway Inhibition

Some chromone derivatives, such as LY294002, are known to inhibit the phosphatidylinositol-3-kinase (PI3K) signaling pathway.[4] This pathway is crucial for cell growth, proliferation, and survival.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Targets Downstream Targets Akt->Downstream Targets Proliferation & Survival Proliferation & Survival Downstream Targets->Proliferation & Survival Chromone Derivative (e.g., LY294002) Chromone Derivative (e.g., LY294002) Chromone Derivative (e.g., LY294002)->PI3K Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., Trail R2/DR5) Death Receptors (e.g., Trail R2/DR5) Caspase-8 Caspase-8 Death Receptors (e.g., Trail R2/DR5)->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax/Bad Bax/Bad Bax/Bad->Mitochondrion Promote permeabilization Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Chromone Derivative Chromone Derivative Chromone Derivative->Death Receptors (e.g., Trail R2/DR5) Chromone Derivative->Bax/Bad Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis Experimental_Workflow Synthesis of Chromone Derivatives Synthesis of Chromone Derivatives In vitro Cytotoxicity Screening (e.g., MTT Assay) In vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis of Chromone Derivatives->In vitro Cytotoxicity Screening (e.g., MTT Assay) Identification of Lead Compounds Identification of Lead Compounds In vitro Cytotoxicity Screening (e.g., MTT Assay)->Identification of Lead Compounds Mechanism of Action Studies Mechanism of Action Studies Identification of Lead Compounds->Mechanism of Action Studies Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting

References

Validating the Biological Activity of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential biological activities of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid against other chromene derivatives, supported by established in vitro experimental data. The focus is on two key therapeutic areas where chromone scaffolds have shown promise: oncology and inflammation.

Comparative Analysis of In Vitro Biological Activities

The following tables summarize the cytotoxic and anti-inflammatory activities of our target compound, this compound (hypothetical data), in comparison to other reported chromone derivatives.

Table 1: In Vitro Cytotoxicity of Chromone Derivatives against Human Cancer Cell Lines (MTT Assay)

CompoundCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast) 15.8 Hypothetical Data
This compound A549 (Lung) 22.5 Hypothetical Data
This compound HT-29 (Colon) 18.2 Hypothetical Data
Epiremisporine HA549 (Lung)31.43 ± 3.01[1]
Epiremisporine HHT-29 (Colon)21.17 ± 4.89[1]
Epiremisporine BA549 (Lung)32.29 ± 4.83[2][3]
Chromone Congener 6bHCT-116 (Colon)18.6 µg/mL[4]
Chromone Congener 11HCT-116 (Colon)29.2 µg/mL[4]

Table 2: In Vitro Anti-inflammatory Activity of Chromone Derivatives

CompoundAssayIC50 (µM)Reference
This compound COX-2 Inhibition 8.5 Hypothetical Data
This compound TNF-α Inhibition 12.3 Hypothetical Data
Pyrazole Derivative 4cCOX-2 Inhibition4.597 ± 0.20[5]
Pyrazole Derivative 5bCOX-2 Inhibition3.289 ± 0.14[5]
2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-oneSuperoxide Anion Inhibition5.0 ± 1.4[6]
Epiremisporine DSuperoxide Anion Inhibition6.39 ± 0.40[2][3]
Penicitrinone ASuperoxide Anion Inhibition2.67 ± 0.10[2][3]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

MTT Assay for Cytotoxicity

This assay determines the concentration of the test compound that inhibits the metabolic activity of cancer cells by 50% (IC50), providing a measure of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and other test compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents according to the manufacturer's instructions.

  • Reaction Mixture Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Inhibitor Addition: Add the test compounds at various concentrations to the designated wells. Include a positive control (Celecoxib) and a vehicle control.

  • Enzyme Addition: Add the COX-2 enzyme to all wells except the blank.

  • Reaction Initiation: Initiate the reaction by adding Arachidonic Acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration and calculate the IC50 value.

TNF-α Inhibition Assay (ELISA)

This assay quantifies the reduction in Tumor Necrosis Factor-alpha (TNF-α) production by immune cells in the presence of the test compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Mouse TNF-α ELISA kit

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce TNF-α production and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the kit manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by a series of incubation and wash steps with detection antibodies and a substrate.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of TNF-α in each sample using a standard curve. Determine the percent inhibition of TNF-α production for each compound concentration and calculate the IC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the in vitro validation of this compound.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascade cluster_2 Gene Expression cluster_3 Inflammatory Mediators cluster_4 Inhibition Point LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK COX2_Gene COX-2 Gene NFkB->COX2_Gene TNFa_Gene TNF-α Gene NFkB->TNFa_Gene MAPK->COX2_Gene MAPK->TNFa_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein TNFa_Protein TNF-α Protein TNFa_Gene->TNFa_Protein Inhibitor 7-chloro-4-oxo-4H- chromene-2-carboxylic acid Inhibitor->COX2_Protein Inhibits Activity Inhibitor->TNFa_Protein Inhibits Production

Caption: Inflammatory signaling pathway and points of inhibition.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-inflammatory Assay A Seed Cancer Cells (96-well plate) B Treat with Compound (Serial Dilutions) A->B C Incubate (48h) B->C D Add MTT Reagent C->D E Measure Absorbance (570nm) D->E F Calculate IC50 E->F G Seed Macrophages (96-well plate) H Pre-treat with Compound G->H I Stimulate with LPS H->I J Collect Supernatant I->J K Perform ELISA for TNF-α or COX-2 Assay J->K L Calculate IC50 K->L G cluster_0 Compound Properties cluster_1 Biological Activities cluster_2 In Vitro Validation cluster_3 Comparative Analysis A This compound B Anticancer A->B C Anti-inflammatory A->C D Cytotoxicity (MTT Assay) B->D E Enzyme Inhibition (COX-2) C->E F Cytokine Release (TNF-α) C->F G Alternative Chromone Derivatives D->G Compare IC50 E->G Compare IC50 F->G Compare IC50

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Chromone-2-Carboxylic Acids and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Among these, substituted chromone-2-carboxylic acids and their derivatives have emerged as promising candidates for the development of novel therapeutics. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their anticancer, anti-inflammatory, and enzyme inhibitory activities. Quantitative data from various studies are presented in structured tables, accompanied by detailed experimental protocols and visualizations to facilitate a deeper understanding of the molecular interactions driving their biological effects.

Anticancer Activity

The anticancer potential of chromone-2-carboxylic acid derivatives, particularly the carboxamides, has been a significant area of investigation. The substitution pattern on both the chromone ring and the amide moiety plays a crucial role in determining the cytotoxic efficacy against various cancer cell lines.

Quantitative Data: Anticancer Activity of Chromone-2-Carboxamide Derivatives
Compound/DerivativeSubstituentsCell LineAssayIC50/GI50 (µM)
N-(2-furylmethylene)-chromone-2-carboxamide2-furylmethylene on amideMDA-MB-231 (Triple-Negative Breast Cancer)Growth Inhibition14.8[1]
α-methylated N-benzyl-chromone-2-carboxamideα-methylated N-benzyl on amideMDA-MB-231 (Triple-Negative Breast Cancer)Growth Inhibition17.1[1]
N-(4-hydroxyphenyl)-5,7-dimethoxy-chromone-2-carboxamide5,7-dimethoxy on chromone, 4-hydroxyphenyl on amideMCF-7 (ER+ Breast Cancer)Cytotoxicity (CellTiter-Glo)29.5[2]
N-(4-hydroxyphenyl)-5,7-dimethoxy-chromone-2-carboxamide5,7-dimethoxy on chromone, 4-hydroxyphenyl on amideIshikawa (Endometrial Cancer)Cytotoxicity (CellTiter-Glo)25.7[2]
Chromone-2-carboxamide Derivative6-fluoro on chromone, propyl on amideVarious Cancer Cell LinesCytotoxicity (MTT)Active in the range of 0.9–10[2]
Chromone-2-carboxamide Derivative6-fluoro on chromone, 3-ethylphenyl on amideVarious Cancer Cell LinesCytotoxicity (MTT)Active in the range of 0.9–10[2]

Summary of Structure-Activity Relationships for Anticancer Activity:

  • Substituents on the Amide Group: The nature of the substituent on the amide nitrogen is a key determinant of anticancer activity. Aromatic and heteroaromatic moieties, such as furylmethylene and benzyl groups, have been shown to be effective.[1]

  • Substitution on the Chromone Nucleus: The presence of a 6-fluoro substituent on the chromone ring has been reported to have a positive impact on cytotoxic activity.[2] Additionally, methoxy groups at positions 5 and 7 have been incorporated in active compounds.[2]

  • Combined Effect: The interplay between substituents on the chromone core and the amide side chain is critical for optimizing anticancer potency.

While extensive quantitative data for a series of substituted chromone-2-carboxylic acids is limited in the reviewed literature, a study on copper(II) complexes of the parent chromone-2-carboxylic acid demonstrated significant suppression of Hep G2 (hepatocellular carcinoma) cell growth.[3] This suggests that the carboxylic acid moiety can be a valuable pharmacophore, and its activity can be modulated through metal complexation.

Anti-inflammatory Activity

Chromone derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Quantitative Data: Anti-inflammatory Activity of Chromone Derivatives
Compound/DerivativeTargetAssayIC50 (µM)
Chromone Amide Derivative (5-9)Nitric Oxide (NO) Production in RAW264.7 cellsGriess Assay5.33[4]

Summary of Structure-Activity Relationships for Anti-inflammatory Activity:

  • Substitution Pattern on the Chromone Ring: For anti-inflammatory activity, the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the chromone nucleus, can enhance activity.[4]

  • Importance of the Amide Bond: Molecular docking studies have suggested that the amide bond in chromone-2-carboxamide derivatives is a key radical for their anti-inflammatory effect.[4]

Enzyme Inhibitory Activity

Substituted chromone-2-carboxylic acids and their isomers have been evaluated as inhibitors of monoamine oxidases (MAO), enzymes that play a crucial role in the metabolism of neurotransmitters.

Quantitative Data: MAO Inhibitory Activity
Compound/DerivativeTargetIC50 (µM)
Chromone-2-carboxylic acidhMAO-AInactive[5]
Chromone-2-carboxylic acidhMAO-BInactive[5]
Chromone-3-carboxylic acidhMAO-A> 100[5]
Chromone-3-carboxylic acidhMAO-B0.048[5]

Summary of Structure-Activity Relationships for MAO Inhibition:

  • Position of the Carboxylic Acid Group: The position of the carboxylic acid group on the chromone ring is critical for MAO inhibitory activity. Chromone-3-carboxylic acid is a potent and selective inhibitor of human MAO-B, while the corresponding chromone-2-carboxylic acid is inactive against both MAO-A and MAO-B.[5] This highlights the stringent structural requirements for binding to the active site of MAO enzymes.

Experimental Protocols

Cytotoxicity Assays (MTT and CellTiter-Glo)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol (MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.[2]

Principle (CellTiter-Glo® Luminescent Cell Viability Assay): This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

Protocol (CellTiter-Glo® Assay):

  • Assay Plate Preparation: Prepare a 96-well plate containing cells in culture medium treated with various concentrations of the test compound.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Reagent Addition: Add the CellTiter-Glo® Reagent to each well.

  • Incubation: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.[2]

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency of a compound against MAO-A and MAO-B.

Principle: The activity of MAO enzymes is determined by monitoring the production of hydrogen peroxide (H₂O₂) from the oxidative deamination of a substrate (e.g., p-tyramine). The H₂O₂ is then used in a horseradish peroxidase-coupled reaction to generate a fluorescent product (e.g., from Amplex Red).

Protocol:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO-A or MAO-B enzyme solution to each well. Add the test inhibitor at various concentrations.

  • Incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the substrate (e.g., p-tyramine) and the detection reagents (e.g., Amplex Red and horseradish peroxidase) to initiate the reaction.

  • Signal Detection: Immediately measure the fluorescence in a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Normalize the rates to a control with no inhibitor to determine the percentage of inhibition. The IC50 value is then calculated from a plot of percent inhibition versus inhibitor concentration.

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Compound_Design Compound Design (e.g., substituent modification) Chemical_Synthesis Chemical Synthesis Compound_Design->Chemical_Synthesis Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization Biological_Screening Biological Screening (e.g., in vitro assays) Purification_Characterization->Biological_Screening Data_Analysis Data Analysis (e.g., IC50 determination) Biological_Screening->Data_Analysis SAR_Establishment SAR Establishment Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Lead_Optimization->Compound_Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Potential Signaling Pathway Modulation by Chromone Derivatives

Signaling_Pathway Growth_Factor Growth Factor (e.g., EGF, FGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR, VEGFR) Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Cellular_Responses Cellular Responses: - Proliferation - Survival - Angiogenesis Transcription_Factors->Cellular_Responses Chromone_Derivative Chromone-2-Carboxamide Derivative Chromone_Derivative->Receptor Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling by chromone derivatives.

References

A Comparative Guide to the Mechanism of Action of Chromone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold, a benzopyran-4-one system, represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] This guide provides a comparative analysis of the mechanisms of action of different chromone analogs, supported by experimental data, to aid in drug discovery and development. The diverse biological activities of these compounds stem from their ability to interact with various cellular signaling pathways and targets.[1]

Comparison of Mechanistic Activities

The therapeutic potential of chromone derivatives spans anti-inflammatory, anti-allergic, neuroprotective, and anticancer applications. The mechanism of action is highly dependent on the specific substitutions on the chromone ring. Below is a summary of the mechanisms for several key chromone analogs.

Chromone AnalogPrimary Mechanism of ActionKey Cellular Targets/PathwaysTherapeutic Application
Cromolyn Sodium Mast Cell StabilizerInhibition of mast cell degranulation, prevention of histamine and leukotriene release.[2][3][4] May involve inhibition of calcium influx.[4][5]Allergic Asthma, Allergic Rhinitis[3][4]
Khellin Smooth Muscle Relaxant, Anti-inflammatoryModulation of Ca2+ channels, phosphodiesterase inhibition leading to increased cAMP.[6][7]Asthma, Angina Pectoris, Vitiligo[8]
DCO-6 (Synthetic) Anti-inflammatoryInhibition of ROS-dependent TRAF6-ASK1-p38 MAPK signaling pathway.[9]Inflammatory Diseases
Capillarisin Anti-inflammatory, AntioxidantActivation of Nrf2/HO-1 signaling pathway.[10]Neurodegenerative Diseases
3-Cyanochromone (CyC) Acetylcholinesterase (AChE) InhibitorNon-competitive inhibition, binding near the peripheral anionic site (PAS) of AChE.[11]Alzheimer's Disease
7-Amino-3-methylchromone (AMC) Acetylcholinesterase (AChE) InhibitorNon-competitive inhibition, binding near the peripheral anionic site (PAS) of AChE.[11]Alzheimer's Disease
Various Analogs Monoamine Oxidase (MAO) InhibitorsSelective and reversible inhibition of MAO-A and/or MAO-B.[10][12]Neurodegenerative Diseases
Various Analogs AnticancerModulation of MAPK and Protein Kinase CK2 pathways,[1] inhibition of Phosphatidylinositol 3-kinase (PI3K).[13]Cancer

Quantitative Comparison of Inhibitory Activities

The potency of chromone analogs can be compared using their half-maximal inhibitory concentration (IC50) values against specific targets.

Chromone AnalogTarget Enzyme/Cell LineIC50 ValueReference
3-Cyanochromone (CyC)Acetylcholinesterase (AChE)85.12 ± 6.70 nM[11]
7-Amino-3-methylchromone (AMC)Acetylcholinesterase (AChE)103.09 ± 11.90 nM[11]
Chromone-rivastigmine hybrid 16Butyrylcholinesterase (BuChE)511 nM[10]
Chromone-based compound 11Monoamine Oxidase B (MAO-B)15.62 nM[10]
Chromone-based compound 11Monoamine Oxidase A (MAO-A)13.61 µM[10]
2-Aryl-3-hydroxy-6-iodo-4H-chromen-4-one 22Acetylcholinesterase (AChE)10 µM[10]
2-Aryl-3-hydroxy-6-iodo-4H-chromen-4-one 22Butyrylcholinesterase (BuChE)6 µM[10]
Chromone-2-carboxamido-alkylamine 37Acetylcholinesterase (AChE)0.09 µM[10]
3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione 14bMonoamine Oxidase B (MAO-B)638 µM (Ki = 94 µM)[12]
2-(2-phenylethyl)chromone dimers (1a/1b, 2, 3a/3b, 5, 7, 8a/8b, 10-12)Nitric Oxide (NO) production in LPS-stimulated RAW264.7 cells7.0–12.0 µM[14]
Chromone annulated phosphorous heterocycles 19 & 20HepG-2 (liver cancer cell line)1.61 µg/mL & 2.49 µg/mL[15]
Chromone annulated phosphorous heterocycles 19 & 20HCT-116 (colon cancer cell line)1.72 µg/mL & 1.56 µg/mL[15]

Signaling Pathways and Mechanisms of Action

The diverse effects of chromone analogs are rooted in their modulation of specific signaling cascades.

Cromolyn_Sodium_Mechanism Allergen Allergen IgE IgE Receptor Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Activates Degranulation Degranulation MastCell->Degranulation Leads to Cromolyn Cromolyn Sodium Cromolyn->Degranulation Inhibits Mediators Release of Histamine, Leukotrienes Degranulation->Mediators Symptoms Allergic Symptoms Mediators->Symptoms

Caption: Mechanism of Cromolyn Sodium as a mast cell stabilizer.

Khellin_Mechanism cluster_calcium Calcium Channel Modulation cluster_pde Phosphodiesterase Inhibition Khellin1 Khellin CaChannel Ca2+ Channels (Smooth Muscle) Khellin1->CaChannel Inhibits Relaxation1 Bronchodilation & Vasodilation CaInflux Ca2+ Influx CaChannel->CaInflux Contraction Muscle Contraction CaInflux->Contraction Contraction->Relaxation1 Prevents Khellin2 Khellin PDE Phosphodiesterase Khellin2->PDE Inhibits cAMP_breakdown cAMP Breakdown PDE->cAMP_breakdown cAMP_increase Increased cAMP cAMP_breakdown->cAMP_increase Prevents Relaxation2 Smooth Muscle Relaxation & Anti-inflammatory Effects cAMP_increase->Relaxation2

Caption: Dual mechanism of action of Khellin.

Anti_Inflammatory_Chromones LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS TRAF6 TRAF6 ROS->TRAF6 ASK1 ASK1 TRAF6->ASK1 Complex Formation p38 p38 MAPK ASK1->p38 Phosphorylates Inflammation Pro-inflammatory Cytokine Production (NO, IL-1β, IL-6) p38->Inflammation Activates DCO6 DCO-6 DCO6->ROS Inhibits DCO6->TRAF6 Disrupts Complex Formation with ASK1

Caption: Anti-inflammatory mechanism of DCO-6 via the p38 MAPK pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

1. Mast Cell Degranulation Assay (for Cromolyn Sodium)

  • Cell Line: RBL-2H3 (rat basophilic leukemia) cells are commonly used as a model for mast cells.

  • Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

  • Treatment: Sensitized cells are washed and then pre-incubated with various concentrations of the test chromone analog (e.g., cromolyn sodium) for 1 hour.

  • Challenge: Mast cell degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

  • Quantification: The extent of degranulation is quantified by measuring the activity of a released granular enzyme, such as β-hexosaminidase, in the supernatant. The enzyme activity is determined by a colorimetric assay using a suitable substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Data Analysis: The percentage of inhibition of β-hexosaminidase release is calculated relative to untreated, challenged cells. IC50 values are determined from concentration-response curves.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Reagents: Acetylthiocholine iodide (substrate), DTNB, purified AChE (from electric eel or human erythrocytes), and buffer (e.g., phosphate buffer, pH 8.0).

  • Procedure:

    • The test chromone analog is pre-incubated with the AChE enzyme in the buffer for a defined period (e.g., 15 minutes).

    • The substrate (acetylthiocholine iodide) and DTNB are added to initiate the reaction.

    • The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of enzyme inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are calculated from dose-response curves. The mode of inhibition (competitive, non-competitive, etc.) can be determined by constructing Lineweaver-Burk plots.[11]

3. Nitric Oxide (NO) Production Assay in Macrophages

  • Cell Line: RAW 264.7 murine macrophage cell line is frequently used.[1]

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[1]

  • Treatment: Cells are co-incubated with LPS and various concentrations of the test chromone analog.

  • Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured as an indicator of NO production. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant, which forms a colored azo compound that can be quantified by measuring absorbance at 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The inhibitory effect of the chromone analog on NO production is calculated, and IC50 values are determined.

4. Western Blot Analysis for Signaling Pathway Components

  • Purpose: To determine the effect of chromone analogs on the phosphorylation state or total protein levels of key signaling molecules (e.g., p38, ERK, JNK, Nrf2).[10][16]

  • Procedure:

    • Cells are treated with the chromone analog and/or a stimulant (e.g., LPS).

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the activation state of the signaling pathway.

This guide provides a foundational comparison of the mechanisms of action for various chromone analogs. The versatility of the chromone scaffold continues to make it an attractive starting point for the development of novel therapeutic agents targeting a wide array of diseases. Further research, including detailed structure-activity relationship (SAR) studies and in vivo efficacy models, is essential to translate the potential of these compounds into clinical applications.

References

Comparative Analysis of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid and Other Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated biological activity of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid, a compound identified within the chromone scaffold, which is common to many kinase inhibitors. Due to the limited publicly available cross-reactivity and selectivity profiling data for this specific compound, this guide establishes a comparative framework using well-characterized Aurora kinase inhibitors: Alisertib (MLN8237), Danusertib (PHA-739358), and Tozasertib (VX-680/MK-0457).

The chromone scaffold is a recurring motif in the development of kinase inhibitors, and preliminary research suggests that this compound is likely an inhibitor of Aurora kinase A. However, without specific experimental data, its potency and selectivity remain undetermined. This guide aims to provide the necessary context and methodologies for researchers to evaluate this compound and similar molecules.

Data Presentation: A Comparative Look at Aurora Kinase Inhibitors

The following tables summarize the inhibitory activity and selectivity of established Aurora kinase inhibitors. It is important to note that the data for this compound is not currently available in the public domain and is presented here as a template for future characterization.

Table 1: Inhibition of Aurora Kinases

CompoundAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)Reference
This compound Data not availableData not availableData not available
Alisertib (MLN8237)1.2396.5Data not available[1]
Danusertib (PHA-739358)137961[2]
Tozasertib (VX-680)0.6 (Ki,app)18 (Ki,app)4.6 (Ki,app)[3]

Table 2: Selectivity Profile Against Other Kinases

CompoundOff-Target Kinases Inhibited (IC50 or Ki, nM)Reference
This compound Data not available
Alisertib (MLN8237)Highly selective for Aurora A over a panel of 205 kinases.[4][4]
Danusertib (PHA-739358)Abl (25), TrkA (31), c-RET (31), FGFR1 (47)[2]
Tozasertib (VX-680)FLT3 (30), BCR-ABL (30)[5]

Experimental Protocols

To facilitate the profiling of this compound and other novel compounds, detailed methodologies for key experiments are provided below.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader with luminescence detection

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and buffer.

  • Add serial dilutions of the test compound to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating and cooling samples (e.g., thermal cycler)

  • Equipment for protein detection (e.g., Western blot apparatus or ELISA reader)

Procedure:

  • Treat cultured cells with the test compound or vehicle control.

  • Harvest and wash the cells.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions across a range of temperatures to induce protein denaturation and aggregation.

  • Lyse the cells to release soluble proteins.

  • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detect the amount of soluble target protein at each temperature using Western blotting or another suitable detection method.

  • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Competition Binding Assay

This assay measures the ability of a test compound to compete with a known labeled ligand for binding to a target protein.

Materials:

  • Purified target protein

  • Labeled ligand (e.g., fluorescently or radioactively labeled)

  • Test compound

  • Assay buffer

  • Detection instrument (e.g., fluorescence plate reader or scintillation counter)

Procedure:

  • Incubate the target protein with the labeled ligand in the presence of varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound labeled ligand (e.g., by filtration or size-exclusion chromatography).

  • Quantify the amount of bound labeled ligand.

  • A decrease in the amount of bound labeled ligand with increasing concentrations of the test compound indicates competition for the same binding site.

  • Calculate the Ki or IC50 value for the test compound.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_AuroraA Aurora A Signaling Pathway G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Aurora_A Aurora A Prophase->Aurora_A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Aurora_A->Chromosome_Alignment Inhibitor 7-chloro-4-oxo-4H- chromene-2-carboxylic acid Inhibitor->Aurora_A

Caption: Aurora A Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_workflow Selectivity Profiling Workflow Start Start: Compound Synthesis Biochemical_Assay Primary Target Assay (e.g., Aurora A IC50) Start->Biochemical_Assay Kinase_Panel Broad Kinase Panel (Selectivity Screen) Biochemical_Assay->Kinase_Panel Cellular_Assay Cellular Target Engagement (e.g., CETSA) Kinase_Panel->Cellular_Assay Off_Target_Assay Off-Target Validation (e.g., GPCRs, Ion Channels) Cellular_Assay->Off_Target_Assay Data_Analysis Data Analysis & Hit Prioritization Off_Target_Assay->Data_Analysis End End: Lead Candidate Data_Analysis->End Logical_Relationship cluster_relationship Inhibitor Selectivity Concept Compound Test Compound On_Target Primary Target (e.g., Aurora A) Compound->On_Target High Affinity Off_Target_1 Off-Target 1 (e.g., Kinase X) Compound->Off_Target_1 Low/No Affinity Off_Target_2 Off-Target 2 (e.g., GPCR Y) Compound->Off_Target_2 Low/No Affinity Selectivity High Selectivity On_Target->Selectivity Promiscuity Low Selectivity (Promiscuity) Off_Target_1->Promiscuity Off_Target_2->Promiscuity

References

In Vivo Efficacy of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo efficacy of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid by examining published data on structurally related chromene derivatives and comparing their performance against established therapeutic agents in two key areas: inflammation and hepatocellular carcinoma (HCC). Due to the limited availability of specific in vivo data for this compound, this guide leverages data from analogous compounds to provide a valuable reference for preclinical research and development.

Anti-Inflammatory Efficacy: Chromene Derivatives vs. Celecoxib

Chromene scaffolds are recognized for their anti-inflammatory properties. This section compares the in vivo anti-inflammatory effects of a representative 2-phenyl-4H-chromen-4-one derivative against the well-established selective COX-2 inhibitor, Celecoxib, in a carrageenan-induced paw edema model in rats.

Comparative Efficacy Data
CompoundDoseAnimal ModelPrimary EndpointResult
2-phenyl-4H-chromen-4-one derivative (Compound 8) Not specifiedLPS-induced inflammatory disease in miceReduction of IL-6 and TNF-α in serumSignificant decrease in IL-6 and TNF-α levels[1][2]
Celecoxib 0.3–30 mg/kg (IP)Carrageenan-induced paw edema in ratsReduction of paw edemaDose-dependent reduction in paw edema[3][4][5]
Experimental Protocols

Carrageenan-Induced Paw Edema Model (for Celecoxib):

  • Animals: Male Wistar rats are typically used.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized edema.

  • Drug Administration: Celecoxib (0.3–30 mg/kg) or vehicle is administered intraperitoneally (IP) at a specified time before or after carrageenan injection.[3][4][5]

  • Measurement of Edema: Paw volume is measured at various time points post-carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume in the drug-treated group to the vehicle-treated control group.[3][4][5]

  • Biomarker Analysis: At the end of the experiment, paw tissue can be collected to measure levels of inflammatory mediators such as COX-2 and prostaglandin E2 (PGE2). Serum can also be collected to measure cytokine levels like TNF-α and IL-10.[3][4][5]

LPS-Induced Inflammation Model (for 2-phenyl-4H-chromen-4-one derivative):

  • Animals: Mice are used for this model.

  • Induction of Inflammation: Lipopolysaccharide (LPS) is administered to induce a systemic inflammatory response.

  • Drug Administration: The 2-phenyl-4H-chromen-4-one derivative (Compound 8) is administered to the mice.

  • Biomarker Analysis: Serum is collected to measure the levels of pro-inflammatory cytokines such as IL-6 and TNF-α to assess the compound's anti-inflammatory effect.[1][2]

Signaling Pathway and Experimental Workflow

G cluster_0 In Vivo Anti-Inflammatory Assay Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration (e.g., Chromene Derivative or Celecoxib) Drug Administration (e.g., Chromene Derivative or Celecoxib) Baseline Paw Volume Measurement->Drug Administration (e.g., Chromene Derivative or Celecoxib) Induction of Inflammation (Carrageenan Injection) Induction of Inflammation (Carrageenan Injection) Drug Administration (e.g., Chromene Derivative or Celecoxib)->Induction of Inflammation (Carrageenan Injection) Post-Treatment Paw Volume Measurement (at various time points) Post-Treatment Paw Volume Measurement (at various time points) Induction of Inflammation (Carrageenan Injection)->Post-Treatment Paw Volume Measurement (at various time points) Data Analysis (% Edema Inhibition) Data Analysis (% Edema Inhibition) Post-Treatment Paw Volume Measurement (at various time points)->Data Analysis (% Edema Inhibition) Biomarker Analysis (Optional) Biomarker Analysis (Optional) Data Analysis (% Edema Inhibition)->Biomarker Analysis (Optional)

Experimental workflow for carrageenan-induced paw edema assay.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK Pathway TLR4->MAPK activates NFkB NF-κB MAPK->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines induces expression of Chromene 2-phenyl-4H-chromen-4-one derivative Chromene->TLR4 inhibits

Simplified TLR4/MAPK signaling pathway in inflammation.

Anti-Tumor Efficacy in Hepatocellular Carcinoma: Chromene Derivatives vs. Sorafenib

Several chromene derivatives have demonstrated anti-tumor properties. This section compares the in vivo efficacy of a novel chromen-4-one derivative against the standard-of-care multi-kinase inhibitor, Sorafenib, in a rat model of diethylnitrosamine (DEN)-induced hepatocellular carcinoma (HCC).[6]

Comparative Efficacy Data
CompoundDoseAnimal ModelPrimary EndpointResult
Chromen-4-one derivative Not specifiedDEN-induced HCC in ratsDownregulation of pro-inflammatory and angiogenic markersDownregulated TNF-α and VEGF; controlled p53, Cyt C, and MMP-9; balanced Bcl2 and Bax proteins.[6]
Sorafenib 30 mg/kgOrthotopic human HCC xenograft in miceInhibition of tumor growthInitially effective, but resistance can develop over time.[7]
Sorafenib 10 mg/kg (Regorafenib) or 30 mg/kg (Sorafenib) dailyPatient-derived HCC xenograft (HCC-PDX) modelsTumor growth inhibitionSignificant tumor growth inhibition was observed in 7 out of 10 models with sorafenib.[8]
Experimental Protocols

DEN-Induced Hepatocellular Carcinoma Model (for Chromen-4-one derivative):

  • Animals: Rats are used for this long-term carcinogenesis model.

  • Induction of HCC: Hepatocellular carcinoma is induced by the administration of diethylnitrosamine (DEN) in drinking water or via injection over several weeks.[6]

  • Drug Administration: Once HCC is established, the novel chromene derivative is administered to the treatment group.[6]

  • Endpoint Analysis: After the treatment period, animals are euthanized, and liver tissues are collected. Efficacy is assessed by measuring the levels of key biomarkers involved in inflammation, angiogenesis, and apoptosis, including TNF-α, VEGF, p53, Cytochrome C, MMP-9, Bcl2, and Bax.[6]

Orthotopic Human HCC Xenograft Model (for Sorafenib):

  • Cell Lines: A human HCC cell line (e.g., Hep3B) is used.

  • Animals: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: HCC cells are surgically implanted into the liver of the mice.

  • Drug Administration: Sorafenib (e.g., 30 mg/kg) is administered orally to the treatment group.[7]

  • Monitoring Tumor Growth: Tumor growth is monitored over time using imaging techniques or by measuring tumor volume at the end of the study.

  • Pharmacokinetic and Biomarker Analysis: Plasma and tumor tissue can be collected to measure drug and metabolite levels, as well as to assess the expression of downstream targets.[7]

Signaling Pathway and Experimental Workflow

G cluster_1 In Vivo HCC Xenograft Workflow HCC Cell Culture HCC Cell Culture Orthotopic Implantation in Immunocompromised Mice Orthotopic Implantation in Immunocompromised Mice HCC Cell Culture->Orthotopic Implantation in Immunocompromised Mice Tumor Establishment Tumor Establishment Orthotopic Implantation in Immunocompromised Mice->Tumor Establishment Randomization into Treatment Groups Randomization into Treatment Groups Tumor Establishment->Randomization into Treatment Groups Drug Administration (e.g., Chromene Derivative or Sorafenib) Drug Administration (e.g., Chromene Derivative or Sorafenib) Randomization into Treatment Groups->Drug Administration (e.g., Chromene Derivative or Sorafenib) Tumor Growth Monitoring Tumor Growth Monitoring Drug Administration (e.g., Chromene Derivative or Sorafenib)->Tumor Growth Monitoring Endpoint Analysis (Tumor Weight, Biomarkers) Endpoint Analysis (Tumor Weight, Biomarkers) Tumor Growth Monitoring->Endpoint Analysis (Tumor Weight, Biomarkers)

Experimental workflow for an HCC xenograft model.

G cluster_vegf Angiogenesis cluster_raf Cell Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR inhibits Sorafenib->Raf inhibits Chromene Chromen-4-one derivative Chromene->VEGF downregulates

Simplified signaling pathways targeted by Sorafenib and a chromene derivative in HCC.

References

Navigating the ADMET Landscape of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful progression of any small molecule through the drug development pipeline is critically dependent on a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comparative assessment of the potential ADMET properties of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid , a compound of interest within the broader class of chromone derivatives. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a predictive overview based on the known characteristics of structurally related chromone-2-carboxylic acids and offers a framework for its experimental evaluation against alternative chromone-based scaffolds.

Executive Summary of Predicted ADMET Properties

ADMET ParameterPredicted Profile for this compoundComparative Profile of Alternative Chromone Derivatives
Solubility Likely poor aqueous solubility, a common trait for this chemical class.[1][2][3]Varies significantly with substitution; some derivatives show improved solubility.[4]
Permeability Moderate to low permeability is anticipated. The carboxylic acid moiety may reduce passive diffusion.Generally, chromone derivatives exhibit a range of permeabilities.[5]
Metabolic Stability The chromone ring may be susceptible to metabolism. The chloro-substituent could influence metabolic pathways.Chromone derivatives often face challenges with metabolic stability, though modifications can enhance it.[4]
CYP450 Inhibition Potential for inhibition of cytochrome P450 enzymes, a characteristic observed in some flavonoids and related structures.[6][7][8][9][10]Many chromone derivatives have been reported to interact with CYP450 enzymes.[6][7][8][9]
hERG Inhibition Risk of hERG channel inhibition, a known liability for some heterocyclic compounds.Certain chromone-based compounds have been evaluated for hERG activity, with some showing inhibitory effects.[11]
Toxicity Acute oral toxicity is a potential concern as indicated by safety data for the compound.[4] Potential for mutagenicity should be evaluated.Toxicity profiles are diverse across the chromone class, with some derivatives demonstrating low toxicity.[12][13]

Experimental Protocols for ADMET Assessment

To empirically determine the ADMET profile of this compound, a suite of standardized in vitro assays is recommended. The following protocols provide a foundation for this essential experimental work.

Aqueous Solubility Assay (Thermodynamic)
  • Objective: To determine the maximum dissolved concentration of the compound in an aqueous buffer at equilibrium.

  • Methodology:

    • An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4.

    • The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of the compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The experiment should be performed in triplicate to ensure accuracy.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of the compound across an artificial membrane, modeling the intestinal barrier.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The donor compartment of the plate is filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 5.0 to mimic the upper intestine and pH 7.4 for the lower intestine).

    • The acceptor compartment is filled with a buffer solution.

    • The plate is incubated for a defined period (e.g., 4-16 hours).

    • The concentration of the compound in both the donor and acceptor compartments is measured using HPLC-UV or LC-MS.

    • The permeability coefficient (Pe) is calculated based on the rate of compound appearance in the acceptor well.

Metabolic Stability in Human Liver Microsomes
  • Objective: To evaluate the susceptibility of the compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

  • Methodology:

    • The test compound (at a fixed concentration, e.g., 1 µM) is incubated with human liver microsomes and a NADPH-regenerating system to initiate the metabolic reaction.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To determine the potential of the compound to inhibit the activity of major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

  • Methodology:

    • Human liver microsomes are incubated with a specific probe substrate for each CYP isoform in the presence of varying concentrations of the test compound.

    • The reaction is initiated by the addition of a NADPH-regenerating system.

    • After a defined incubation period, the reaction is terminated.

    • The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

    • The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

hERG Inhibition Assay (Patch-Clamp)
  • Objective: To assess the potential of the compound to block the hERG potassium channel, a key indicator of cardiotoxicity risk.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed on cells stably expressing the hERG channel (e.g., HEK293 cells).

    • The cells are exposed to a range of concentrations of the test compound.

    • The effect of the compound on the hERG current is measured.

    • The concentration-response curve is generated to determine the IC50 value for hERG channel inhibition.

Visualizing the Path Forward: Experimental and Logical Workflows

To provide a clear visual representation of the processes involved in assessing the ADMET properties of this compound, the following diagrams have been generated using the DOT language.

ADMET_Assessment_Workflow cluster_InVitro In Vitro Screening cluster_Analysis Data Analysis & Decision Making Solubility Aqueous Solubility Profile Construct ADMET Profile Solubility->Profile Permeability PAMPA Permeability->Profile Metabolism Microsomal Stability Metabolism->Profile DDI CYP450 Inhibition DDI->Profile Toxicity hERG Assay Toxicity->Profile Compare Compare to Alternatives Profile->Compare Decision Go/No-Go Decision Compare->Decision Compound 7-chloro-4-oxo-4H-chromene- 2-carboxylic acid Compound->Solubility Compound->Permeability Compound->Metabolism Compound->DDI Compound->Toxicity Signaling_Pathway_Logic cluster_Properties Physicochemical Properties cluster_Outcome Pharmacokinetic Outcome Sol Solubility Absorption Oral Absorption Sol->Absorption Perm Permeability Perm->Absorption pKa pKa pKa->Absorption Distribution Distribution Absorption->Distribution

References

Safety Operating Guide

7-chloro-4-oxo-4H-chromene-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid is critical for ensuring laboratory safety and environmental protection. Due to its classification as a halogenated organic compound, it must be treated as hazardous waste.[1][2] Standard laboratory protocols for hazardous materials should be strictly followed, and under no circumstances should this chemical be disposed of via the sanitary sewer system or in regular trash.[1][3]

Immediate Safety Protocols

Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). While specific data for this exact compound is limited, related chemical safety data sheets indicate that standard laboratory precautions are necessary.[4]

Required Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-impermeable gloves.

  • Body Protection: A lab coat or apron is mandatory.

  • Work Area: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[5]

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must adhere to local, state, and national hazardous waste regulations.[6] The following steps provide a general guideline for its collection and disposal.

  • Waste Segregation: Collect all waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated hazardous waste container.[3] This container should be specifically marked for halogenated organic waste .[7]

  • Container Selection: The waste container must be made of a chemically compatible material, such as glass or high-density polyethylene, and must have a secure, sealable lid.[8]

  • Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[3][8] List all other components of the waste mixture as well. The date the container was first used for waste collection should also be included.[8]

  • Storage: Keep the waste container tightly sealed except when adding waste.[8] Store it in a cool, dry, and well-ventilated location, away from incompatible materials. The storage area should have secondary containment to mitigate any potential spills.[8]

  • Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and final disposal.[9] These specialized services will ensure the waste is handled and processed in accordance with all regulatory requirements, likely through methods such as high-temperature incineration.[2]

Disposal Method Summary

The following table summarizes the appropriate and inappropriate disposal methods for this compound.

Disposal MethodRecommendationRationale
Sink/Sewer Disposal Prohibited As a chlorinated hydrocarbon, this compound is forbidden from sink/sewer disposal.[1] It is not readily biodegradable and can harm aquatic environments.
Regular Trash Prohibited The chemical is considered hazardous waste and must not be placed in municipal solid waste.[3]
Neutralization & Drain Not Recommended This procedure is only suitable for simple, dilute acids and bases with no other hazards.[8][10] The complex, chlorinated structure of this compound makes this method unsafe and non-compliant.
Evaporation Prohibited Allowing the chemical to evaporate in a fume hood is not a proper disposal method for non-volatile hazardous solids and can lead to environmental contamination.[11]
Professional Disposal Mandatory Collection by an EHS department or a licensed waste disposal contractor is the only approved method.[3][9]

Disposal Workflow

The diagram below outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Prohibited Actions start Waste Generated (Pure compound, solutions, contaminated labware) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe no_drain Do NOT Pour Down Drain start->no_drain no_trash Do NOT Place in Regular Trash start->no_trash container Select a compatible, sealable container for 'Halogenated Organic Waste' ppe->container label_container Label container with 'Hazardous Waste' and full chemical name container->label_container storage Store sealed container in a cool, dry, ventilated area with secondary containment label_container->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs disposal Arrange for Professional Pickup and Disposal contact_ehs->disposal

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 7-chloro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-chloro-4-oxo-4H-chromene-2-carboxylic acid (CAS No. 114741-22-9). Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields (approved under NIOSH or EN 166 standards) or chemical safety goggles. A face shield is required when there is a risk of splashing or explosion.[1][2]Protects against eye irritation, chemical splashes, and flying particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or protective clothing is mandatory to prevent skin contact.[1][2]Prevents skin irritation and absorption of the chemical.[3]
Respiratory Protection A NIOSH-approved respirator with a P3 filter is recommended if dusts are generated.[1] All respiratory protective devices must be maintained, cleaned, and tested according to the manufacturer's instructions.[1]Minimizes inhalation of airborne particles, which may cause respiratory irritation.[3]
Footwear Closed-toe, closed-heel shoes made of a material that is resistant to chemicals.[2]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Following a strict operational plan is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure the work area is well-ventilated. An operational chemical fume hood is required for all handling procedures that may generate dust or aerosols.

    • Locate the nearest safety shower and eyewash station and confirm they are in working order.[1]

    • Have appropriate spill cleanup materials readily available.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before handling the chemical.[1] Inspect gloves for any signs of damage before use.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.

  • During the Experiment:

    • Keep containers of the chemical tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

  • Doffing PPE:

    • Remove PPE in a designated area, avoiding contamination of clean areas.

    • Remove gloves first, followed by the lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[4][5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
Ingestion Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatible.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in the regular trash.[4]

Visualizing Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate the key workflows and logical relationships.

G Safe Handling Workflow for this compound A Preparation (Ventilation, Emergency Equipment Check) B Don PPE (Gloves, Lab Coat, Eye Protection) A->B C Chemical Handling (Weighing, Transfer in Fume Hood) B->C D Experimentation C->D E Doff PPE (Proper Removal Sequence) D->E G Waste Disposal (Segregated & Labeled) D->G F Hand Washing E->F G PPE Relationship to Potential Hazards cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment Inhalation Inhalation of Dust Skin_Contact Skin Contact/Irritation Eye_Contact Eye Contact/Irritation Respirator Respirator Respirator->Inhalation prevents Gloves_Coat Gloves & Lab Coat Gloves_Coat->Skin_Contact prevents Goggles_Shield Goggles/Face Shield Goggles_Shield->Eye_Contact prevents

References

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Retrosynthesis Analysis

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7-chloro-4-oxo-4H-chromene-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.